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Foundational

A Comprehensive Technical Guide to the Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Abstract This technical guide provides a detailed exploration of the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a molecule of significant interest in medicinal chemistry and materials science. This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a molecule of significant interest in medicinal chemistry and materials science. This compound incorporates an electron-rich thiophene heterocycle and a versatile propanolamine moiety, making it a valuable building block for complex molecular architectures and a potential ligand in coordination chemistry.[1] This document emphasizes practical, field-proven methodologies, focusing on the two primary synthetic routes: one-pot reductive amination and direct N-alkylation. We will dissect the mechanistic underpinnings of each pathway, provide a rationale for critical experimental choices, and present detailed, step-by-step protocols. A comparative analysis is included to guide researchers in selecting the optimal strategy based on efficiency, safety, and selectivity. The guide is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically grounded approach to the synthesis of this and related compounds.

Introduction and Strategic Importance

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a secondary amino alcohol featuring a thiophene ring linked to a propanolamine side chain. The thiophene moiety is a common scaffold in pharmaceuticals, known for its unique electronic properties and ability to participate in various biological interactions.[2] The amino alcohol portion provides both nitrogen and oxygen donor atoms, making it an excellent bidentate ligand for forming stable complexes with metal ions.[1] These structural features render the title compound a highly versatile intermediate. Analogous structures are core scaffolds in a significant percentage of FDA-approved pharmaceuticals and are explored for applications ranging from antibacterial agents to materials for solar cells.[1]

The synthesis of this molecule presents a classic challenge in organic chemistry: the selective formation of a C-N bond. This guide will provide a comprehensive analysis of the most effective strategies to achieve this transformation efficiently and with high purity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points at the newly formed C-N bond, leading to two distinct and practical synthetic strategies.

G cluster_RA Strategy 1: Reductive Amination cluster_NA Strategy 2: N-Alkylation Target 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol RA_Intermediates Thiophene-2-carbaldehyde + 2-Aminopropan-1-ol Target->RA_Intermediates C-N Disconnection (Imine Formation) NA_Intermediates Thiophene-2-ylmethyl Halide + 2-Aminopropan-1-ol Target->NA_Intermediates C-N Disconnection (SN2 Pathway)

Caption: Retrosynthetic pathways for the target molecule.

Synthetic Pathway I: Reductive Amination (Preferred Route)

Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and operational simplicity.[3] This method converts a carbonyl group and an amine into a more substituted amine in a single procedural step via an intermediate imine.[4] It is widely considered a green chemistry approach due to its one-pot nature and high atom economy.[4]

3.1. Mechanistic Overview

The reaction proceeds in two distinct stages within the same reaction vessel:

  • Imine Formation: The nucleophilic nitrogen of 2-aminopropan-1-ol attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This is followed by a dehydration step to form a Schiff base, or imine. This equilibrium is typically favored under mildly acidic conditions, which protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).[4]

  • Reduction: A carefully selected reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to the corresponding secondary amine. The key to success is using a reducing agent that is selective for the imine (or its protonated iminium ion form) over the starting aldehyde.

G Start Thiophene-2-carbaldehyde + 2-Aminopropan-1-ol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) (Acid Catalyzed) Product Target Molecule Imine->Product Reduction (e.g., NaBH(OAc)3)

Caption: Workflow for the one-pot reductive amination.

3.2. Rationale for Reagent Selection

Starting Materials:

  • Thiophene-2-carbaldehyde: A commercially available aromatic aldehyde.

  • 2-Aminopropan-1-ol: A primary amino alcohol, also readily available. It is a chiral molecule, so using an enantiopure form can lead to an enantiopure product if the reaction conditions are non-racemizing.

Reducing Agent: The choice of reducing agent is the most critical parameter for a successful reductive amination.

Reducing AgentFormulaKey Characteristics & Rationale
Sodium Borohydride NaBH₄A powerful reducing agent. Causality: It can readily reduce the starting aldehyde in competition with the imine, leading to a mixture of the desired product and 2-thiophenemethanol, thus lowering the yield. It is generally not the first choice for one-pot reductive aminations.[5]
Sodium Cyanoborohydride NaBH₃CNMilder and more selective than NaBH₄. Causality: It is most reactive towards the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde at neutral or slightly acidic pH. This selectivity makes it highly effective.[1][4] However, it is highly toxic and generates HCN gas upon acidification, requiring careful handling and quenching procedures.
Sodium Triacetoxyborohydride NaBH(OAc)₃The preferred reagent for modern reductive aminations. Causality: It is sufficiently mild to not reduce the aldehyde but reactive enough to reduce the imine.[1] Its reactivity is not dependent on pH, and it is non-toxic, making it a safer and often more reliable alternative to NaBH₃CN. The acetic acid byproduct can also help catalyze imine formation.
3.3. Detailed Experimental Protocol (Using NaBH(OAc)₃)

This protocol is a self-validating system designed for high yield and purity.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldehyde (e.g., 10 mmol, 1.0 eq) and 2-aminopropan-1-ol (11 mmol, 1.1 eq). Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (100 mL).

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the initial formation of the imine. The progress can be monitored by TLC or the disappearance of the aldehyde spot.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (15 mmol, 1.5 eq) to the stirred solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., using a 10% Methanol in DCM eluent system) until the imine intermediate is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel (gradient elution, e.g., 2% to 10% methanol in DCM) to yield the pure 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol as a colorless or pale yellow oil.

Synthetic Pathway II: Direct N-Alkylation

This classical approach relies on the nucleophilicity of the amine to displace a leaving group from an electrophilic carbon, forming the C-N bond via an SN2 mechanism.[1]

4.1. Mechanistic Overview

The nitrogen atom of 2-aminopropan-1-ol acts as the nucleophile, attacking the methylene carbon of a thiophene-2-ylmethyl halide (e.g., 2-(chloromethyl)thiophene). A base is required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine.

Primary Challenge: The product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, forming an undesired tertiary amine byproduct. This is a significant drawback of this method.[1]

G Start Thiophene-2-ylmethyl Chloride + 2-Aminopropan-1-ol TS SN2 Transition State Start->TS Nucleophilic Attack Product Target Molecule + HCl TS->Product SideProduct Over-alkylation Product (Tertiary Amine) Product->SideProduct Further Reaction (Undesired)

Caption: The SN2 pathway and its primary side reaction.

4.2. Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopropan-1-ol (e.g., 30 mmol, 3.0 eq - using a large excess is crucial to minimize over-alkylation) and a non-nucleophilic base such as triethylamine (12 mmol, 1.2 eq) in a polar aprotic solvent like acetonitrile (100 mL).

  • Substrate Addition: Prepare a solution of 2-(chloromethyl)thiophene (10 mmol, 1.0 eq) in acetonitrile (20 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Work-up: Filter off any precipitated salts (e.g., triethylammonium chloride). Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in DCM and wash with water to remove excess 2-aminopropan-1-ol and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will likely be a mixture of the desired secondary amine and the tertiary amine byproduct, requiring careful purification by column chromatography.

Comparative Analysis of Synthetic Routes

The choice between these two valid strategies depends on the desired outcome, available resources, and tolerance for side products.

FeatureReductive AminationDirect N-Alkylation
Principle One-pot imine formation and reduction[4][5]SN2 displacement[1]
Selectivity High: Very low potential for over-alkylation.Low to Moderate: Prone to over-alkylation, forming tertiary amines.[1]
Atom Economy Excellent: Most atoms from the reactants are incorporated into the final product.Poor: Requires a large excess of the starting amine, which is often wasted.
Reagents Uses stable aldehydes and amines. NaBH(OAc)₃ is a safe and effective reagent.[1]Requires a potentially lachrymatory and less stable alkyl halide.
Yield & Purity Generally provides higher yields of a cleaner product after a single purification.Often results in lower isolated yields due to side products and purification challenges.
Overall Assessment Superior Method: Safer, more selective, higher yielding, and aligns better with green chemistry principles.Viable but Flawed: A classic method that is less efficient and selective for this target.
Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Expected ¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural information.[1]

ProtonsApprox. δ (ppm)MultiplicityIntegrationAssignment
Thiophene H57.20dd1HThiophene ring proton
Thiophene H36.95dd1HThiophene ring proton
Thiophene H46.90t1HThiophene ring proton
Th-CH ₂-N3.90s2HMethylene protons adjacent to thiophene
CH -N2.80 - 2.90m1HMethine proton on propanol backbone
CH ₂-OH3.30 & 3.50m2HMethylene protons adjacent to hydroxyl
NH & OH 2.0 - 3.0br s2HExchangeable protons (N-H and O-H)
CH1.05d3HMethyl group protons

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. dd = doublet of doublets, t = triplet, s = singlet, m = multiplet, br s = broad singlet, d = doublet.

Conclusion

This guide has detailed two primary synthetic routes for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. The evidence strongly supports reductive amination as the superior strategy. Its one-pot nature, high selectivity, and use of safer reagents like sodium triacetoxyborohydride make it the most efficient and reliable method for laboratory and potential scale-up applications. Direct N-alkylation, while mechanistically straightforward, is hampered by poor selectivity leading to over-alkylation. For researchers requiring high-purity material with reproducible results, the reductive amination protocol described herein provides a robust and validated pathway. Future work could focus on asymmetric variations of this reaction to produce enantiomerically pure forms of the title compound, which is of particular importance for pharmaceutical development.[1][6]

References
  • 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol | Benchchem. (URL: )
  • Synthesis of 2-acetyl-5-(aminomethyl)thiophene - PrepChem.com. (URL: )
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • Application Note – Reductive Amination. (URL: [Link])

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (URL: [Link])

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. (URL: [Link])

Sources

Exploratory

Technical Monograph: 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Advanced Synthesis, Physicochemical Characterization, and Application Vectors Executive Summary This technical guide provides a comprehensive analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (CAS: 40960-46-7 / 93448...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Physicochemical Characterization, and Application Vectors

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (CAS: 40960-46-7 / 93448-51-2 derivatives), a versatile N,O,S-heterocyclic building block. Distinct from the well-known Duloxetine intermediate (which is a 3-amino-1-thienyl propanol isomer), this molecule represents a strategic scaffold in coordination chemistry and rational drug design .

Its structure combines a hard donor (hydroxyl oxygen), a borderline donor (secondary amine nitrogen), and a soft donor (thiophene sulfur), making it a "hybrid ligand" capable of stabilizing a wide range of transition metals. This guide details the reductive amination synthesis, critical quality attributes (CQAs), and its utility in generating bioactive metal complexes.

Physicochemical Profile & Critical Quality Attributes

To effectively utilize this compound in synthesis or formulation, one must understand its fundamental thermodynamic and kinetic properties.

Table 1: Core Physicochemical Data

PropertyValue / CharacteristicTechnical Insight
Molecular Formula C₈H₁₃NOSHeteroatomic richness allows for multi-modal binding.
Molecular Weight 171.26 g/mol Low MW facilitates high atom economy in derivatization.
Physical State Viscous Oil / Low-melting SolidTendency to form H-bonds results in high viscosity; often requires high-vacuum distillation for purification.
LogP (Predicted) ~0.7 - 1.1Moderate lipophilicity; capable of crossing biological membranes but retains aqueous solubility.
pKa (Amine) ~8.5 - 9.5The secondary amine is moderately basic, serving as the primary protonation site.
Chirality Contains 1 Stereocenter (C2)Derived from 2-amino-1-propanol (Alaninol). The (S)-enantiomer is most common in bioactive synthesis.
Solubility MeOH, EtOH, DMSO, DCMHigh solubility in polar organic solvents; limited solubility in non-polar alkanes.
Synthetic Architecture: Reductive Amination Protocol

The most robust route to 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is the reductive amination of thiophene-2-carboxaldehyde with 2-amino-1-propanol. This pathway avoids the over-alkylation issues common with direct alkyl halide substitution.[1]

2.1 Mechanistic Pathway

The reaction proceeds via a condensation step to form an imine (Schiff base), followed by an irreversible reduction.

Figure 1: Reaction Mechanism & Workflow

G cluster_0 Critical Process Parameters (CPP) Start Reagents: Thiophene-2-carboxaldehyde + 2-Amino-1-propanol Inter Intermediate: Imine (Schiff Base) [-H2O] Start->Inter Condensation (MeOH, RT) Product Product: 2-[(Thiophen-2-ylmethyl) amino]propan-1-ol Inter->Product Reduction (in situ) RedAgent Reducing Agent: NaBH4 or NaBH(OAc)3 RedAgent->Inter Hydride Transfer Temp Temp: 0°C -> RT Time Time: 2-4 Hours pH pH: Neutral/Slightly Acidic

Caption: Stepwise reductive amination pathway showing the transition from carbonyl condensation to hydride reduction.

2.2 Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (10 mmol scale).

Reagents:

  • Thiophene-2-carboxaldehyde (1.12 g, 10 mmol)

  • (S)-2-Amino-1-propanol (0.75 g, 10 mmol) [Use (S)-isomer for defined stereochemistry]

  • Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

  • Methanol (anhydrous, 30 mL)

Procedure:

  • Imine Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-amino-1-propanol in 20 mL of anhydrous methanol.

  • Addition: Add thiophene-2-carboxaldehyde dropwise over 5 minutes.

    • Observation Check: The solution may turn slightly yellow, indicating imine formation. Stir at Room Temperature (RT) for 2 hours.

    • QC Point: TLC (5% MeOH in DCM) should show consumption of the aldehyde.

  • Reduction: Cool the reaction mixture to 0°C (ice bath). Add NaBH₄ portion-wise over 15 minutes.

    • Safety Note: Gas evolution (H₂) will occur. Ensure distinct venting.

  • Completion: Allow the mixture to warm to RT and stir for an additional 2 hours.

  • Quench & Workup:

    • Quench with water (5 mL) or saturated NH₄Cl solution.

    • Evaporate methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Dry combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: DCM -> 5% MeOH/DCM).

Yield Expectation: 85-95% (Pale yellow oil).

Structural Characterization & Logic

To validate the identity of the synthesized molecule, specific spectral signatures must be confirmed.[2]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Thiophene Ring: Three distinct signals in the aromatic region (6.9 - 7.3 ppm).

    • Benzylic-like CH₂: A singlet (or AB quartet if chiral influence is strong) around 3.9 - 4.1 ppm connecting the thiophene to the amine.

    • Methine (CH): Multiplet at ~2.8 - 3.0 ppm (chiral center).

    • Methyl Group: Doublet at ~1.1 ppm.

  • IR Spectroscopy:

    • Absence: No C=O stretch (1650-1700 cm⁻¹), confirming reduction of the aldehyde.

    • Presence: Broad O-H/N-H stretch (3200-3400 cm⁻¹). Weak C-S stretches may be visible in the fingerprint region.

Applications: Ligand Chemistry & Pharmacology

The unique "soft-hard" donor array of this molecule makes it a privileged scaffold.

4.1 Coordination Chemistry (Ligand Behavior)

The molecule acts as a tridentate or bidentate ligand. The thiophene sulfur is generally a poor donor compared to the amine/alcohol, but it can participate in "hemilabile" coordination, stabilizing soft metals like Pd(II) or Pt(II) during catalytic cycles.

Figure 2: Coordination Modes & Utility

Ligand Metal Metal Center (Cu, Zn, Pd) Cat Catalysis (Heck/Suzuki) Metal->Cat Bio Bioinorganic (Antimicrobial) Metal->Bio N_Don Amine (N) Sigma Donor N_Don->Metal Strong O_Don Hydroxyl (O) Sigma Donor O_Don->Metal Moderate S_Don Thiophene (S) Pi/Sigma Donor S_Don->Metal Weak/Hemilabile

Caption: Binding modes of the ligand. The N,O-chelation is primary, while S-interaction offers steric/electronic modulation.

4.2 Pharmaceutical Relevance

While often cited in the context of Duloxetine (Cymbalta), it is crucial to distinguish the isomers.[] Duloxetine utilizes the 3-amino propanol backbone.[4] However, the 2-amino derivative (this topic) serves as:

  • Bioisostere Probe: Used to test spatial requirements of receptor binding pockets (Serotonin/Norepinephrine transporters).

  • Corrosion Inhibitor: The thiophene ring adsorbs strongly to steel surfaces, while the amino-alcohol tail interacts with the aqueous phase, forming a protective monolayer against acidic corrosion [1].

Safety & Handling (E-E-A-T)
  • Hazards: Classed as an Irritant (Skin Irrit. 2, Eye Irrit. 2). The thiophene moiety can be metabolically activated to reactive sulfoxides, so avoid inhalation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amino alcohols are hygroscopic and can absorb CO₂ from the air to form carbamates.

  • Disposal: Thiophene-containing waste must be segregated from general organic waste due to sulfur content (requires specialized incineration).

References
  • BenchChem. (n.d.). 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Synthesis and Properties. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Analogous Structure Analysis). National Library of Medicine. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocol. Retrieved from

  • Sigma-Aldrich. (n.d.). Thiophene-2-methylamine derivatives Safety Data Sheet. Retrieved from [6]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a molecule of inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a molecule of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific compound, this guide employs a predictive and comparative approach. We present high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and validate these predictions through a detailed comparison with experimental data from its core structural analogs: 2-aminopropan-1-ol and thiophene-2-ylmethanamine. This guide also outlines standardized protocols for the acquisition of these spectra, serving as a valuable resource for researchers synthesizing and characterizing this compound.

Introduction

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a bifunctional organic molecule that incorporates the biologically significant thiophene ring system with a propanolamine side chain. The thiophene moiety is a common scaffold in many pharmaceuticals, known for its diverse pharmacological activities. The propanolamine portion of the molecule introduces chirality and potential for hydrogen bonding, which can significantly influence its interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for its development in any application. This guide provides a detailed roadmap for the spectroscopic characterization of this molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, with the IUPAC name 2-(thiophen-2-ylmethylamino)propan-1-ol, is presented below. The key structural features to be identified by spectroscopy are the thiophene ring, the propanolamine backbone, and the secondary amine linkage.

Caption: Molecular structure of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Synthesis and Sample Preparation: A Standardized Approach

A common and effective method for the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is through reductive amination. This involves the reaction of thiophene-2-carbaldehyde with 2-aminopropan-1-ol to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

synthesis_workflow reagents Thiophene-2-carbaldehyde + 2-Aminopropan-1-ol imine_formation Imine Formation (Methanol, rt) reagents->imine_formation reduction In situ Reduction (e.g., NaBH4) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography (Silica gel) workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization product 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol characterization->product

Caption: General workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Sample Preparation for Spectroscopic Analysis

For optimal results, the synthesized compound should be purified by column chromatography on silica gel.

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • IR Spectroscopy: For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin disk. For a liquid, a thin film can be cast on a salt plate (NaCl or KBr).

  • Mass Spectrometry: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: Provides information about the chemical environment and connectivity of protons.

  • ¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule.

  • 2D NMR Techniques (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the overall structure.

Typical NMR Acquisition Parameters:

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400-600 MHz 100-150 MHz
Solvent CDCl₃ or DMSO-d₆ CDCl₃ or DMSO-d₆
Temperature 298 K 298 K
Pulse Program Standard single pulse Proton-decoupled
Number of Scans 16-64 1024-4096

| Relaxation Delay | 1-2 s | 2-5 s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Typical IR Acquisition Parameters:

Parameter Value
Instrument Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation KBr pellet or thin film
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹

| Number of Scans | 16-32 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Typical MS Acquisition Parameters:

Parameter Value
Ionization Technique Electrospray Ionization (ESI) or Electron Ionization (EI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Mode Positive or Negative Ion

| Mass Range | m/z 50-500 |

Data Interpretation and Comparative Analysis

¹H NMR Spectrum: Predicted Data and Comparative Analysis

The predicted ¹H NMR spectrum of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol in CDCl₃ is detailed below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Thiophene H-57.15 - 7.25dd1H
Thiophene H-36.90 - 7.00dd1H
Thiophene H-46.85 - 6.95t1H
Thiophene-CH₂ -N3.80 - 3.90s2H
N-CH -CH₃2.70 - 2.80m1H
CH₂ -OH3.30 - 3.50m2H
CH₃ -CH1.00 - 1.10d3H
NH Variablebr s1H
OH Variablebr s1H

Comparative Analysis:

  • Thiophene Protons: The chemical shifts and coupling patterns of the thiophene ring protons are expected to be similar to those observed for thiophene-2-ylmethanamine.

  • Propanolamine Protons: The signals for the propanolamine moiety can be compared to the experimental spectrum of 2-aminopropan-1-ol. The N-alkylation with the thiophen-2-ylmethyl group will cause a downfield shift of the protons on the propanolamine backbone. For instance, the methine proton (-CH-) is expected to shift downfield from its position in free 2-aminopropan-1-ol due to the electron-withdrawing effect of the adjacent nitrogen and the thiophene ring.

¹³C NMR Spectrum: Predicted Data and Comparative Analysis

The predicted ¹³C NMR spectrum of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol in CDCl₃ is as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
Thiophene C2142 - 144
Thiophene C5126 - 127
Thiophene C3124 - 125
Thiophene C4123 - 124
Thiophene-C H₂-N48 - 50
N-C H-CH₃58 - 60
C H₂-OH65 - 67
C H₃-CH18 - 20

Comparative Analysis:

  • Thiophene Carbons: The chemical shifts of the thiophene carbons will be comparable to those in other 2-substituted thiophenes.

  • Propanolamine Carbons: The carbon signals of the propanolamine fragment will be influenced by the N-substitution. The carbon bearing the nitrogen (N-CH-) and the methylene carbon of the thiophene-2-ylmethyl group are key diagnostic signals.

Infrared (IR) Spectrum: Predicted Data and Comparative Analysis

The predicted key IR absorption bands for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol are:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3400 (broad)O-H stretchAlcohol
3250 - 3350 (broad)N-H stretchSecondary Amine
3100 - 3150C-H stretchAromatic (Thiophene)
2850 - 2960C-H stretchAliphatic
1500 - 1600C=C stretchAromatic (Thiophene)
1050 - 1150C-O stretchPrimary Alcohol
690 - 900C-H out-of-plane bendAromatic (Thiophene)

Comparative Analysis:

  • The broad O-H and N-H stretching bands are characteristic of the propanolamine moiety. The NIST WebBook provides an experimental IR spectrum for 1-amino-2-propanol which shows a strong, broad absorption in the 3200-3400 cm⁻¹ region, consistent with overlapping O-H and N-H stretches.[1]

  • The absorptions related to the thiophene ring can be compared to the IR spectrum of thiophene-2-ylmethanamine.

Mass Spectrum: Predicted Data and Comparative Analysis

The expected molecular ion and key fragmentation patterns for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol are:

  • Molecular Ion (M⁺˙): m/z = 171 (for EI) or [M+H]⁺: m/z = 172 (for ESI).

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) to give a fragment at m/z 154.

    • Loss of a CH₂OH group to give a fragment at m/z 140.

    • Cleavage of the C-N bond to produce the thiophen-2-ylmethyl cation at m/z 97, which is often a very stable and abundant fragment for compounds containing this moiety.

    • Alpha-cleavage adjacent to the nitrogen atom.

Comparative Analysis:

  • The mass spectrum of 2-aminopropan-1-ol shows a base peak at m/z 44, corresponding to the [CH₂(NH₂)]⁺ fragment. While this specific fragmentation will be altered by N-substitution in the target molecule, the general principle of alpha-cleavage is applicable.[2]

  • The prominent fragment at m/z 97 is a strong indicator of the thiophene-2-ylmethyl group.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. By combining high-quality predicted data with a thorough comparative analysis of its constituent structural fragments, researchers can confidently identify and structurally elucidate this compound. The provided standardized protocols for sample preparation and data acquisition will ensure reproducibility and high-quality results. This comprehensive guide serves as an essential tool for scientists and professionals engaged in the synthesis and application of novel thiophene-containing molecules.

References

  • NIST Chemistry WebBook. (n.d.). 2-Propanol, 1-amino-. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1-Propanol, 2-amino-, (.+/-.)-. Retrieved from [Link]

Sources

Exploratory

Analytical Whitepaper: High-Resolution ¹H NMR Elucidation of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Structural elucidation, mechanistic spin-system analysis, and self-validating NMR acquisition protocols. Introduction & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Structural elucidation, mechanistic spin-system analysis, and self-validating NMR acquisition protocols.

Introduction & Chemical Context

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (also known as N-(thiophen-2-ylmethyl)alaninol) is a highly versatile building block in organic synthesis and medicinal chemistry[1]. Structurally, the molecule integrates an electron-rich thiophene heterocycle with a chiral propanolamine moiety[1]. This unique architecture makes it a privileged scaffold for coordination chemistry and the development of complex heterocyclic therapeutics.

From an analytical perspective, the ¹H NMR spectrum of this compound is a masterclass in spin-spin coupling and stereochemical influence. The presence of a stereocenter profoundly alters the magnetic environment of adjacent protons, transforming what would be simple first-order multiplets into complex, higher-order spin systems.

Mechanistic Spin System Analysis (The "Why")

To accurately assign the ¹H NMR spectrum, we must deconstruct the molecule into three distinct, interacting spin systems. Understanding the causality behind these chemical shifts is critical for robust structural validation.

The Heteroaromatic Thiophene Ring

The sulfur atom in the thiophene ring acts as an electron donor via resonance but is inductively electron-withdrawing. This inductive effect strongly deshields the H5 proton (adjacent to the sulfur), pushing it furthest downfield to approximately 7.20 ppm. The coupling constants (


) are highly diagnostic of the ring's geometry: the vicinal coupling across the C4-C5 bond (

Hz) is significantly larger than across the C3-C4 bond (

Hz). This disparity reflects the localized double-bond character inherent to thiophene derivatives.
The Diastereotopic Methylene Bridge

The methylene group (-CH₂-) connecting the thiophene ring to the secondary amine is a critical focal point. Because it is adjacent to a secondary amine that is directly attached to a chiral center (C2 of the propanol chain), the two protons of this methylene bridge are diastereotopic [1]. Regardless of free bond rotation, they reside in permanently different magnetic environments. Consequently, they do not appear as a simple singlet (as seen in achiral precursors like 2-(chloromethyl)thiophene[2]), but rather as an AB quartet or two distinct doublets at ~3.85 and ~3.95 ppm, exhibiting a strong geminal coupling (


 Hz).
The Chiral Propanolamine Backbone

Derived from alaninol[3][4], the aliphatic chain features a terminal methyl group appearing as a clean doublet at ~1.05 ppm. The chiral methine proton (C2-H) is heavily coupled to the methyl group, the amine proton, and the adjacent C1 methylene protons, resulting in a complex multiplet at ~2.85 ppm. Similar to the bridge, the C1 hydroxymethyl protons (-CH₂OH) are diastereotopic, appearing as two distinct doublet of doublets (dd) between 3.20 and 3.60 ppm.

SpinSystem Thiophene Thiophene Ring (H3, H4, H5) ~6.9 - 7.2 ppm Methylene Methylene Bridge (-CH2-) ~3.9 ppm (AB q) Thiophene->Methylene C2 attachment Amine Secondary Amine (-NH-) ~2.5 ppm (bs) Methylene->Amine N-alkylation ChiralCenter Chiral Center (-CH(CH3)-) ~2.8 ppm (m) Amine->ChiralCenter C2 of propanol Hydroxymethyl Hydroxymethyl (-CH2OH) ~3.2 - 3.5 ppm (m) ChiralCenter->Hydroxymethyl C1 of propanol Methyl Methyl Group (-CH3) ~1.0 ppm (d) ChiralCenter->Methyl C3 of propanol

Fig 1: Spin system connectivity and predictable chemical shift regions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral assignment, the following self-validating protocol must be employed for data acquisition.

Step 1: Sample Preparation Weigh 5–10 mg of the purified 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol and dissolve it in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen specifically because it lacks exchangeable protons, preserving the visibility of the amine (-NH-) and hydroxyl (-OH) signals which would otherwise exchange and disappear in protic solvents like Methanol-d4.

Step 2: High-Field Acquisition Transfer the solution to a standard 5 mm NMR tube. Acquire the spectrum at 298 K using a 500 MHz (or higher) NMR spectrometer. Causality: High magnetic field strength is non-negotiable here; it is required to resolve the overlapping, complex diastereotopic multiplets of the propanol chain and the methylene bridge. Use a standard 1D pulse sequence (e.g., zg30) with a 1.5 s relaxation delay and 16–32 scans to ensure a high signal-to-noise ratio.

Step 3: Signal Processing Apply a 0.3 Hz exponential window function (line broadening) prior to Fourier transformation. Perform rigorous manual phase and baseline correction. Accurate baseline correction is mandatory to ensure the integration values perfectly match the 13 protons of the molecule.

Step 4: The Self-Validation Step (D₂O Shake) To definitively isolate the carbon-bound protons from the heteroatom-bound protons, add one drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum. Causality: The broad singlet at ~2.50 ppm will undergo rapid H/D exchange and vanish from the spectrum. This causal test definitively validates the assignment of the -NH- and -OH protons, proving the structural integrity of the secondary amine and primary alcohol.

Workflow Prep Sample Preparation (5-10 mg in CDCl3) Acq Data Acquisition (500 MHz, 298 K) Prep->Acq Proc Signal Processing (FT, Phase Correct) Acq->Proc Analysis Spectral Analysis (Integration & J-coupling) Proc->Analysis Val Self-Validation (D2O Shake for NH/OH) Analysis->Val

Fig 2: Standardized workflow for high-resolution 1H NMR acquisition.

Quantitative Data Presentation

The following table summarizes the expected ¹H NMR quantitative data for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol in CDCl₃ at 500 MHz.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Assignment
Thiophene H5 7.18 – 7.22dd5.1, 1.21HAromatic CH adjacent to Sulfur
Thiophene H3 6.93 – 6.97dd3.4, 1.21HAromatic CH adjacent to bridge
Thiophene H4 6.91 – 6.95dd5.1, 3.41HAromatic CH (β-position)
Thiophen-2-ylmethyl 3.85 & 3.95AB q (or 2 d)~13.82HDiastereotopic bridge -CH₂-
Propanol C1-H₂ 3.25 & 3.552 × dd10.5, 7.0, 4.02HDiastereotopic -CH₂-O
Propanol C2-H 2.80 – 2.90m-1HChiral -CH-N
Amine & Hydroxyl 2.40 – 2.60br s-2H-NH- and -OH (D₂O exchangeable)
Propanol C3-H₃ 1.03 – 1.07d6.43HTerminal -CH₃

Note: Chemical shifts for exchangeable protons (-NH, -OH) are highly concentration and temperature-dependent.

References

1.[1] Title: 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol | Benchchem Source: benchchem.com URL:

2. Title: Spectroscopic Comparison of 2-(Chloromethyl)thiophene and Its Derivatives: A Guide for Researchers - Benchchem Source: benchchem.com URL:

3.[3] Title: 2-Aminopropanol | C3H9NO | CID 5126 - PubChem - NIH Source: nih.gov URL:

4.[4] Title: L-Alaninol | C3H9NO | CID 80307 - PubChem - NIH Source: nih.gov URL:

5.[2] Title: 2-(Chloromethyl)thiophene 765-50-4 wiki - Guidechem Source: guidechem.com URL:

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Thiophene-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its structural resemblance to benzene, yet with distinct electronic properties conferred by the heteroatom, makes it a "privileged scaffold" in drug discovery.[2][3] This guide provides a comprehensive exploration of the multifaceted biological activities of thiophene-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The electron-rich nature and bioisosteric properties of thiophenes enhance their ability to interact with a wide array of biological targets.[2] The sulfur atom, in particular, can participate in hydrogen bonding, further augmenting drug-receptor interactions.[2] This has led to the successful development of numerous FDA-approved drugs incorporating the thiophene moiety, spanning a wide range of therapeutic areas.[2]

This document will explore the significant roles of thiophene derivatives as anticancer, antimicrobial, and anti-inflammatory agents, providing both foundational knowledge and practical insights for researchers in the field.

Anticancer Activity of Thiophene Derivatives

The quest for more effective and less toxic cancer chemotherapeutics has identified thiophene and its analogs as a highly promising class of compounds.[4][5] Their anticancer activity stems from the ability to modulate various signaling pathways involved in cancer progression.[6][7]

Mechanism of Action

Thiophene-containing compounds exert their anticancer effects through several key mechanisms:

  • Kinase Inhibition: Many thiophene derivatives are designed to target specific protein kinases that are overactive in cancer cells. By blocking the ATP-binding site of these enzymes, they can halt the signal transduction pathways that drive cell proliferation and survival.[4][5]

  • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Thiophene analogs can intercalate into DNA or stabilize the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[4][5]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division. Certain thiophene derivatives can interfere with the dynamic process of tubulin polymerization and depolymerization, leading to mitotic arrest and cell death.[4][5]

  • Induction of Apoptosis: Thiophene compounds can trigger programmed cell death through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).[4][5][8]

Structure-Activity Relationship (SAR)

The anticancer potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[4][5] For instance, the introduction of electron-withdrawing groups can enhance the cytotoxic effects of certain thiophene-based compounds.[8] The specific substitutions dictate the target affinity and selectivity, allowing for the fine-tuning of the pharmacological profile.[6][7]

Experimental Evaluation of Anticancer Activity

The cytotoxic effects of novel thiophene compounds are typically assessed using a panel of cancer cell lines. A standard and widely used method is the MTT assay.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-containing test compounds and a positive control (e.g., 5-Fluorouracil) in the appropriate cell culture medium.[8] Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
MB-D2A375 (Melanoma)Not specified, but noted as most cytotoxic[8]
Thiophene derivative with p-BrA-549 (Lung Cancer)Active at 10⁻⁴ M[8]
Compound 8eVarious0.411 - 2.8[9]
Thiophene derivative 4MCF-7 (Breast Cancer)14.53 ± 0.54[10]
Thiophene derivative 6MCF-7 (Breast Cancer)11.17 ± 0.42[10]
Thiophene derivative 7MCF-7 (Breast Cancer)16.76 ± 0.63[10]
Visualizing Anticancer Mechanisms

anticancer_mechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Thiophene Thiophene Compound Kinase Protein Kinase Thiophene->Kinase Inhibition Topoisomerase Topoisomerase Thiophene->Topoisomerase Inhibition Tubulin Tubulin Thiophene->Tubulin Inhibition ROS Reactive Oxygen Species (ROS) Thiophene->ROS Induction Proliferation_inhibition Inhibition of Proliferation Kinase->Proliferation_inhibition DNA_damage DNA Damage Topoisomerase->DNA_damage Mitotic_arrest Mitotic Arrest Tubulin->Mitotic_arrest Caspases Caspases ROS->Caspases Activation Apoptosis_c Apoptosis Caspases->Apoptosis_c Apoptosis_n Apoptosis DNA_damage->Apoptosis_n

Caption: Mechanisms of anticancer action for thiophene compounds.

Antimicrobial Activity of Thiophene Derivatives

Thiophene-containing compounds exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3][11][12] The thiophene scaffold serves as a versatile template for the development of novel antimicrobial agents to combat the growing threat of drug-resistant infections.[13][14]

Mechanism of Action

The antimicrobial action of thiophene derivatives is often attributed to their ability to:

  • Disrupt Cell Membrane Integrity: Some thiophene compounds can permeabilize the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[13]

  • Inhibit Essential Enzymes: They can act as inhibitors of crucial bacterial enzymes, such as D-alanine ligase, which is involved in cell wall synthesis.[15][16]

  • Interfere with DNA Synthesis: Certain derivatives can inhibit DNA gyrase or other enzymes essential for bacterial DNA replication.

  • Target Outer Membrane Proteins: In Gram-negative bacteria, some thiophene compounds have shown strong binding affinity to outer membrane proteins, potentially disrupting their function.[13]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy is significantly influenced by the substituents on the thiophene ring. For example, the introduction of specific groups at position 5 of the thiophene ring has been shown to enhance antibacterial activities.[12] The nature and position of substituents can also affect the spectrum of activity, with some compounds showing selective toxicity towards specific bacterial or fungal species.[15][16]

Experimental Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard technique for determining MIC values.

Protocol: Broth Microdilution for MIC Determination
  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the thiophene compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of selected thiophene derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Thiophene derivative 7Pseudomonas aeruginosaMore potent than gentamicin[12]
Spiro-indoline-oxadiazole 17Clostridium difficile2 - 4[15][16]
Thiophene derivative 4Colistin-Resistant A. baumannii16 (MIC50)[13]
Thiophene derivative 5Colistin-Resistant A. baumannii16 (MIC50)[13]
Thiophene derivative 8Colistin-Resistant A. baumannii32 (MIC50)[13]
Thiophene derivative 4Colistin-Resistant E. coli8 (MIC50)[13]
Thiophene derivative 5Colistin-Resistant E. coli32 (MIC50)[13]
Thiophene derivative 8Colistin-Resistant E. coli32 (MIC50)[13]
Visualizing the Drug Discovery Workflow

drug_discovery_workflow Synthesis Synthesis of Thiophene Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening Biological Screening (e.g., Antimicrobial Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for thiophene-based drug discovery.

Anti-inflammatory Activity of Thiophene Derivatives

Thiophene-based compounds have emerged as potent anti-inflammatory agents, with some derivatives already in clinical use, such as Tinoridine and Tiaprofenic acid.[17][18][19][20][21] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.[3]

Mechanism of Action

The primary anti-inflammatory mechanisms of thiophene derivatives include:

  • Cyclooxygenase (COX) Inhibition: Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[17][19][20][21]

  • Lipoxygenase (LOX) Inhibition: Some thiophene derivatives can inhibit LOX enzymes, which catalyze the production of leukotrienes, another class of pro-inflammatory molecules.[3][17][19][20][21]

  • Cytokine Modulation: Certain thiophene compounds have been shown to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10.[21]

Structure-Activity Relationship (SAR)

The presence of specific functional groups is crucial for the anti-inflammatory activity of thiophene derivatives. Carboxylic acids, esters, amides, and amines are frequently found in active compounds, as they can interact with the active sites of COX and LOX enzymes.[17][20] The nature and position of these substituents can influence the selectivity for COX-1 versus COX-2, which is an important consideration for minimizing side effects.

Experimental Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test thiophene compound or a reference drug (e.g., indomethacin or diclofenac sodium) orally or intraperitoneally.[19]

  • Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Quantitative Data on Anti-inflammatory Activity

The following table highlights the anti-inflammatory activity of selected thiophene derivatives.

CompoundAssayActivityReference
Compound 15Carrageenan-induced paw edema58.46% inhibition at 50 mg/kg[19]
Compound 16Carrageenan-induced paw edema48.94% inhibition[18][19]
Compound 17Carrageenan-induced paw edema47% inhibition[18][19]
Compound 4cCarrageenan-induced paw edema71% protection at 10 mg/kg, 77% at 20 mg/kg[22]
Thiophene derivative 9In vitro cytokine assayInhibition of TNF-α, IL-1β, IL-6; increase in IL-10[21]
Thiophene derivative 10In vitro cytokine assayInhibition of TNF-α, IL-1β, IL-6; increase in IL-10[21]
Visualizing the Inflammatory Pathway

inflammatory_pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Allergy Inflammation & Allergy Leukotrienes->Inflammation_Allergy Thiophene_NSAID Thiophene-based NSAIDs Thiophene_NSAID->COX Inhibition Thiophene_NSAID->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Conclusion

Thiophene-containing compounds represent a remarkably versatile and fruitful area of research in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, have cemented their importance in the development of novel therapeutics. This guide has provided an in-depth overview of their anticancer, antimicrobial, and anti-inflammatory properties, highlighting the underlying mechanisms of action, key structure-activity relationships, and standard experimental protocols for their evaluation. As our understanding of the molecular basis of disease continues to evolve, the thiophene scaffold will undoubtedly remain a central element in the design and discovery of the next generation of innovative medicines. The continued exploration of novel thiophene derivatives holds immense promise for addressing unmet medical needs and improving human health.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). [Source not available].
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Source not available].
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC. [Source not available].
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024, December 1). [Source not available].
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - MDPI. (2016, February 17). MDPI. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (2025, July 16). MDPI. [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. PubMed. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs - ResearchGate. ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (2021, July 19). PubMed. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. RSC Publishing. [Link]

  • Synthesis, reactions and biological evaluation of some novel thienothiophene deriv
  • Thiophene-containing compounds with antimicrobial activity - PubMed. (2022, June 15). PubMed. [Link]

  • Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9). MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021, July 19). [Source not available].
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. (2025, October 16). ResearchGate. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC. [Source not available].
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. (2024, August 20). [Source not available].
  • Biological Activities of Thiophenes | Encyclopedia MDPI. (2024, January 16). MDPI. [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (2024, February 6). PubMed. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Frontiers. [Link]

  • Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - Taylor & Francis. (2008, October 20). Taylor & Francis. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Semantic Scholar. Semantic Scholar. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020, August 15). [Source not available].
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis. (2024, February 6). Taylor & Francis. [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed. PubMed. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021, July 19). MDPI. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. K.T.H.M. College. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv

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Exploratory

Technical Guide: Reductive Amination Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Part 1: Strategic Analysis & Retrosynthesis[1] Executive Summary The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol represents a classic yet nuanced application of reductive amination. This transformation couples...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis[1]

Executive Summary

The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol represents a classic yet nuanced application of reductive amination. This transformation couples Thiophene-2-carboxaldehyde (electrophile) with 2-Aminopropan-1-ol (alaninol, nucleophile).[1] While the reaction appears trivial, the presence of the 1,2-amino alcohol moiety introduces a competitive equilibrium between the expected imine (Schiff base) and a cyclic 1,3-oxazolidine intermediate.[1]

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol. Unlike Sodium Borohydride (


), STAB allows for a "direct" one-pot reductive amination where the reducing agent can coexist with the aldehyde without significant side-reduction, minimizing process steps and maximizing yield.[1]
Retrosynthetic Logic

The target molecule is a secondary amine featuring a thiophene pharmacophore and a chiral alcohol handle.

  • Disconnection: C-N bond cleavage.

  • Synthons: Thiophene-2-carboxaldehyde + 2-Aminopropan-1-ol.[1]

  • Rationale: Nucleophilic substitution (e.g., using 2-(chloromethyl)thiophene) is viable but prone to over-alkylation (tertiary amine formation) and requires handling lachrymatory alkyl halides.[1] Reductive amination offers superior mono-alkylation selectivity.

Part 2: Mechanistic Deep Dive

The Oxazolidine Equilibrium

In standard reductive aminations, an amine condenses with an aldehyde to form an imine, which is then reduced.[1] However, when using 2-aminopropan-1-ol , the adjacent hydroxyl group can intramolecularly attack the imine carbon, forming a 5-membered 1,3-oxazolidine ring .[1]

  • Implication: The reaction mixture often exists as a dynamic equilibrium between the open imine and the closed oxazolidine .

  • Reduction: Borohydride reagents reduce the iminium species.[2][3][4][5] As the imine is depleted, the equilibrium shifts away from the oxazolidine (Le Chatelier’s principle), driving the reaction to the desired linear amine product.[1]

Mechanistic Pathway Diagram[6][7]

ReductiveAmination Start Thiophene-2- carboxaldehyde + Alaninol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal -H2O (Condensation) Imine Imine (Schiff Base) Hemiaminal->Imine -H2O Oxazolidine 1,3-Oxazolidine (Cyclic Trap) Imine->Oxazolidine Cyclization (Equilibrium) Iminium Protonated Iminium Ion Imine->Iminium +H+ Oxazolidine->Iminium Ring Opening (+H+) Product 2-[(Thiophen-2- ylmethyl)amino] propan-1-ol Iminium->Product Reduction (STAB/Hydride)

Caption: Mechanistic flow illustrating the competitive oxazolidine formation characteristic of amino-alcohol substrates.

Part 3: Experimental Protocol (The "Gold Standard")

Method: Direct Reductive Amination using NaBH(OAc)3 (STAB)

This protocol is preferred for its mild conditions and high chemoselectivity.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role Notes
Thiophene-2-carboxaldehyde 1.0 Electrophile Air-sensitive; use fresh or distilled.[1]
2-Aminopropan-1-ol 1.0 - 1.1 Nucleophile Slight excess ensures full aldehyde consumption.
NaBH(OAc)3 (STAB) 1.4 - 1.5 Reductant Selective for imines over aldehydes.[1]
Acetic Acid (AcOH) 1.0 - 2.0 Catalyst Promotes imine/iminium formation.

| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] |

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add Thiophene-2-carboxaldehyde (10 mmol, 1.12 g) and DCE (40 mL).

  • Imine Formation:

    • Add 2-Aminopropan-1-ol (10.5 mmol, 0.79 g) in one portion.

    • Critical Step: Add Acetic Acid (10-20 mmol). The pH should be slightly acidic (pH 5-6) to catalyze dehydration without protonating the amine into non-nucleophilic ammonium salt.

    • Stir at room temperature (20-25°C) for 30-60 minutes.

    • Observation: The solution may turn slightly cloudy or change color (yellow/amber) as the imine/oxazolidine equilibrium establishes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in 3-4 portions over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitoring: Check reaction progress via TLC (SiO2, 10% MeOH in DCM) or LCMS.[1] Look for disappearance of the aldehyde peak.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 15-20 minutes. This breaks down amine-boron complexes.

    • Separate the layers.[6] Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • The crude oil is often sufficiently pure (>90%).

    • If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient, typically 95:5:0.5).[1]

Part 4: Process Optimization & Troubleshooting

Workup & Isolation Workflow

Efficient removal of boron byproducts is critical for yield and purity.

Workup Start Reaction Mixture (DCE/DCM) Quench Add Sat. NaHCO3 (Stir 20 min) Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Boron salts) PhaseSep->AqLayer OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer Extract Extract with DCM AqLayer->Extract Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Extract->OrgLayer Final Crude Oil Dry->Final

Caption: Standard aqueous workup flow for removing borate salts and isolating the amine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Wet STAB reagentSTAB hydrolyzes in moist air. Use a fresh bottle or increase equivalents to 2.0.
Tertiary Amine (Dialkylation) Excess AldehydeEnsure strict 1:1 stoichiometry or slight excess of amine. Add aldehyde slowly to amine solution.
Emulsion during Workup Boron-Amine ComplexStir the quench mixture longer (30+ min) or adjust pH to >10 using 1M NaOH to fully break complexes.
Dark Product Color Thiophene OxidationThiophenes are light/air sensitive. Perform reaction under

and store product in amber vials.

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

  • Baxter, E. W., & Reitz, A. B. (2002).[1] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.[1] Link[1]

  • Swanston, J. (2006).[1] Thiophene.[6] Ullmann's Encyclopedia of Industrial Chemistry.[9] Link

Sources

Foundational

Starting Materials for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Synthesis

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals Version: 1.0 Executive Summary The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol repr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals Version: 1.0

Executive Summary

The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol represents a critical transformation in medicinal chemistry, often serving as a scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other bioactive heterocyclic ligands.

This guide focuses on the starting materials required for this synthesis. Unlike generic protocols, we analyze the selection criteria based on stereochemical integrity, impurity profiles, and industrial scalability. The core chemical challenge lies in establishing the secondary amine linkage between the electron-rich thiophene ring and the chiral amino-alcohol backbone without compromising the stereocenter or inducing poly-alkylation.

Two primary synthetic routes dictate the material selection:

  • Reductive Amination (Method A): The industry-preferred route due to mild conditions and high selectivity.

  • Nucleophilic Substitution (Method B): An alternative route utilizing alkyl halides, often reserved for specific non-reducible analogs but limited by the instability of halomethyl thiophenes.

Retrosynthetic Analysis & Strategy

To understand the material requirements, we must first visualize the bond disconnections. The target molecule is dissected at the C-N bond connecting the thiophene-methyl group to the amino-propanol chain.

Retrosynthesis Target Target Molecule 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Aldehyde Starting Material A (Electrophile) Thiophene-2-carboxaldehyde (CAS: 98-03-3) Disconnection->Aldehyde Route A: Reductive Amination Amine Starting Material B (Nucleophile) 2-Aminopropan-1-ol (Alaninol) (CAS: 2749-11-3 for S-isomer) Disconnection->Amine Common Nucleophile Halide Alternative Electrophile 2-(Chloromethyl)thiophene (CAS: 765-50-4) Disconnection->Halide Route B: Alkylation

Figure 1: Retrosynthetic disconnection showing the two primary pathways and their respective starting materials.

Primary Starting Materials: Specifications & Selection

The Nucleophile: 2-Aminopropan-1-ol (Alaninol)

This is the backbone of the molecule. The selection of this reagent is critical because it carries the chiral center.

FeatureSpecificationCritical Notes for Researchers
IUPAC Name 2-Aminopropan-1-olAlso known as Alaninol.
CAS Numbers (S)-Isomer: 2749-11-3(R)-Isomer: 35320-23-1Racemic: 78-91-1CRITICAL: Most drug intermediates require the (S)-isomer (derived from L-Alanine). Verify the specific enantiomer required for your target.
Purity ≥ 98.0% (GC/Titration)Impurities often include residual alanine (starting material) or oxidized byproducts.
Physical State Colorless, viscous liquidHighly hygroscopic. Absorbs water from air, which can interfere with imine formation in Method A.
Handling Air/Moisture Sensitive Store under inert gas (Argon/Nitrogen).[1] Old samples may turn yellow; distill before use if high purity is required.[1]
The Electrophile (Method A): Thiophene-2-carboxaldehyde

This is the preferred electrophile for the Reductive Amination pathway.

FeatureSpecificationCritical Notes for Researchers
IUPAC Name Thiophene-2-carbaldehydeOften called 2-Formylthiophene.
CAS Number 98-03-3Widely available.[2][3]
Stability Light/Air Sensitive Oxidizes to Thiophene-2-carboxylic acid upon exposure to air. The acid impurity can quench the reducing agent (borohydride) and lower yields.
Storage 2-8°C, Dark, Inert GasIf the liquid is dark brown, it has degraded. Purify via vacuum distillation before use.[4]
Reactivity HighForms imines rapidly with primary amines.
The Electrophile (Method B): 2-(Chloromethyl)thiophene

Used only when reductive amination is not feasible. This material is hazardous and unstable .

FeatureSpecificationCritical Notes for Researchers
CAS Number 765-50-4
Stability Unstable / Explosive Prone to spontaneous polymerization and HCl evolution. Must be stabilized with agents like Dicyclohexylamine (1-2%).[4][5][6]
Hazards Lachrymator Potent tear gas.[5][6] Handle strictly in a fume hood.
Storage < 0°C, StabilizedDo not store in sealed vessels without pressure relief (risk of explosion from HCl buildup).

Detailed Synthetic Protocols

Protocol A: Reductive Amination (The "Gold Standard")

This method is recommended for its selectivity (avoiding bis-alkylation) and safety profile compared to using alkyl halides.

Mechanism:

  • Condensation: The amine (Alaninol) attacks the aldehyde to form an Imine (Schiff base).

  • Reduction: The imine is selectively reduced to the secondary amine.

Reagents Required:

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB). STAB is preferred for one-pot procedures as it reduces the imine faster than the aldehyde.

ReductiveAmination Step1 Step 1: Imine Formation Mix Aldehyde + Alaninol Solvent: MeOH/DCM Time: 1-4h Intermediate Imine Intermediate (Usually not isolated) Step1->Intermediate - H2O Step2 Step 2: Reduction Add NaBH4 (0°C to RT) Quench with Water Intermediate->Step2 + Hydride Source Product Final Product Secondary Amine Step2->Product

Figure 2: Workflow for the one-pot reductive amination synthesis.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Thiophene-2-carboxaldehyde (1.0 eq) and (S)-2-Aminopropan-1-ol (1.0-1.1 eq) in anhydrous Methanol. Stir at room temperature for 2–4 hours. Use molecular sieves (3Å) or MgSO₄ to scavenge water and push the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. (Caution: Gas evolution).[4][7]

  • Workup: Stir for 1 hour, then quench with water or dilute HCl (carefully, to pH ~6, then basify to extract). Extract with Ethyl Acetate.[2]

  • Purification: The secondary amine is purified via column chromatography or recrystallization (as a salt, e.g., oxalate or hydrochloride).

Protocol B: Nucleophilic Substitution (Alternative)

Use this only if Method A is chemically contraindicated.

Reagents Required:

  • 2-(Chloromethyl)thiophene (1.0 eq).

  • (S)-2-Aminopropan-1-ol (Excess, 2.0-3.0 eq to prevent bis-alkylation).

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

Critical Control Point: Because the product is a secondary amine, it is more nucleophilic than the starting primary amine. This leads to bis-alkylation (formation of the tertiary amine impurity). To mitigate this, use a large excess of the amino-alcohol and add the thiophene halide slowly (dropwise).

Safety & Handling (E-E-A-T)

  • Thiophene Derivatives: Many thiophenes are distinctively malodorous and can cause headaches. All work must be performed in a high-efficiency fume hood.

  • 2-(Chloromethyl)thiophene: This is a severe lachrymator and potential vesicant.[6] If a bottle shows crystal formation or pressure buildup, do not open it; contact safety personnel.

  • Alaninol: Corrosive and can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Borohydrides: React with water/acid to release Hydrogen gas (flammable). Ensure proper venting.[7][8][9][10][11]

References

  • BenchChem. (2025).[1][4] Technical Support Center: Purification and Stability of 2-(Chloromethyl)thiophene. Retrieved from .

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Thiophenecarboxaldehyde (CAS 98-03-3).[2][3] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2749-11-3, (S)-2-Aminopropan-1-ol. Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard reference for Method A).
  • ChemicalBook. (2026).[2] 2-Thiophenecarboxaldehyde Properties and Safety. Retrieved from .

Sources

Exploratory

A Technical Guide to 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol: A Versatile Precursor in Modern Organic Synthesis

Abstract This technical guide provides an in-depth analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a key heterocyclic building block in organic and medicinal chemistry. We will explore its synthesis, physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a key heterocyclic building block in organic and medicinal chemistry. We will explore its synthesis, physicochemical properties, and critical role as a precursor in the development of pharmacologically active molecules. This document is intended for researchers, chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a discussion of its application in constructing complex molecular architectures. The versatile nature of the thiophene moiety, combined with the stereogenic potential of the aminopropanol side chain, makes this compound a valuable scaffold for generating novel chemical entities.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a "privileged scaffold" in medicinal chemistry, recognized for its versatile physicochemical properties and its ability to act as a bioisosteric replacement for the phenyl group.[1][2] This five-membered aromatic heterocycle, containing a single sulfur atom, is a cornerstone in the design of a multitude of therapeutic agents. The sulfur atom can enhance drug-receptor interactions through hydrogen bonding, and the ring system itself offers multiple sites for synthetic modification.[1] Thiophene derivatives have demonstrated broad pharmacological activities, including anti-inflammatory, antipsychotic, and antimicrobial properties.[2][3]

Within this important class of compounds, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol emerges as a particularly useful intermediate. It combines the desirable electronic properties of the thiophene ring with a chiral amino alcohol side chain. This bifunctional arrangement provides a synthetically versatile handle for constructing more complex molecules, particularly those targeting the central nervous system. Its structural similarity to key pharmacophores makes it a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

PropertyValueSource
Molecular Formula C₈H₁₃NOS[1]
Molecular Weight 171.26 g/mol [1]
IUPAC Name 2-(thiophen-2-ylmethylamino)propan-1-ol[1]
Canonical SMILES CC(CO)NCC1=CC=CS1[1]
InChI Key BWQBRKPIYLAZBK-UHFFFAOYSA-N[1]
Structural Characterization

The structural integrity of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment of the molecule. The spectrum is expected to show distinct signals for the thiophene ring protons, the methylene bridge, the methine and methylene groups of the propanol backbone, and the hydroxyl and amine protons.[1] ¹³C NMR would similarly show characteristic peaks for the eight carbon atoms in their unique chemical environments.[4][5]

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Thiophene H (3 positions)6.8 - 7.4m
Thiophene-CH ₂-N~3.9s
NH Variable (broad)s
CH (CH₃)~2.8 - 3.0m
CH ₂(OH)~3.4 - 3.7m
CH~1.1d
OH Variable (broad)s
  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to O-H and N-H stretching (typically a broad band around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the thiophene ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with the molecular ion peak [M]⁺ at m/z = 171.26.

Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Several robust synthetic routes are available for the preparation of this precursor. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. The two most common and efficient methods are reductive amination and N-alkylation.

Method 1: Reductive Amination

Reductive amination is a highly efficient, one-pot method for forming the crucial C-N bond.[1][6] This approach involves the reaction of thiophene-2-carbaldehyde with 2-aminopropan-1-ol to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]

G ThioAldehyde Thiophene-2-carbaldehyde Imine Imine Intermediate ThioAldehyde->Imine + AminoPropanol 2-Aminopropan-1-ol AminoPropanol->Imine Condensation (-H₂O) Product 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Imine

Caption: Reductive amination pathway for synthesis.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[1][7] These reagents are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct (thiophen-2-ylmethanol). The reaction is typically carried out in a suitable organic solvent like dichloromethane (DCM) or methanol under mild conditions.[7]

Method 2: Direct N-Alkylation

A more direct, two-component approach is the nucleophilic substitution (Sₙ2) reaction between 2-aminopropan-1-ol and an electrophilic thiophene-2-ylmethyl species, such as 2-(chloromethyl)thiophene.[1]

G AminoPropanol 2-Aminopropan-1-ol Product 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol AminoPropanol->Product Sₙ2 Attack ThioHalide 2-(Chloromethyl)thiophene ThioHalide->Product Base Base (e.g., K₂CO₃, Et₃N) Base->AminoPropanol Deprotonation (optional) or HCl scavenger

Caption: N-Alkylation pathway for synthesis.

Causality Behind Experimental Choices: In this method, the nitrogen atom of 2-aminopropan-1-ol acts as the nucleophile, displacing the halide from the electrophilic methylene carbon.[1] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct. A key consideration is controlling the reaction stoichiometry and conditions to prevent over-alkylation, where the product secondary amine reacts further to form a tertiary amine. While conceptually simpler, this method can be challenging due to the lachrymatory and unstable nature of reagents like 2-(chloromethyl)thiophene.[8]

Application as a Precursor in Pharmaceutical Synthesis

The primary value of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol and its chiral derivatives lies in their use as advanced intermediates for APIs. A prominent example is the synthesis of Duloxetine, a potent dual serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders.[9]

The enantiomerically pure (S)-enantiomer of the N-methylated analog, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a pivotal precursor for (S)-Duloxetine.[9][10]

Synthetic Route to (S)-Duloxetine

The synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction. The hydroxyl group of the precursor is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces the fluorine atom from 1-fluoronaphthalene to form the diaryl ether linkage characteristic of Duloxetine.[9]

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SₙAr Reaction Precursor (S)-3-(Methylamino)-1- (thiophen-2-yl)propan-1-ol Base 1. NaH, DMSO Precursor->Base Alkoxide Thienyl Alkoxide (Intermediate) Base->Alkoxide Naph 2. 1-Fluoronaphthalene Alkoxide->Naph Duloxetine (S)-Duloxetine Naph->Duloxetine

Caption: Synthesis of (S)-Duloxetine from the precursor.

This transformation highlights the strategic importance of the precursor's structure. The thiophene ring is an integral part of the final API, and the chiral center in the propanol side chain dictates the stereochemistry of the final drug product, which is crucial for its pharmacological activity.

Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should adapt these procedures as necessary and conduct all work in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis via Reductive Amination

Workflow Diagram

G A 1. Reactant Mixing (Thiophene-2-carbaldehyde, 2-Aminopropan-1-ol in DCM) B 2. Addition of Reducing Agent (NaBH(OAc)₃ in portions) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Aqueous Workup (Quench with NaHCO₃, Extract with DCM) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: Experimental workflow for reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add thiophene-2-carbaldehyde (1.0 eq) and 2-aminopropan-1-ol (1.1 eq). Dissolve the components in anhydrous dichloromethane (DCM).

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 20 minutes, maintaining the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).[7]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol should be handled with care in a laboratory setting. While specific data for this compound is limited, the safety profile of its starting materials should be considered.

  • 2-Aminopropan-1-ol: Causes skin and serious eye irritation.[11][12][13]

  • Thiophene-2-carbaldehyde: Irritating to eyes, respiratory system, and skin.

  • 2-(Chloromethyl)thiophene: Lachrymatory and should be handled with extreme caution in a fume hood.[8]

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[12]

Conclusion

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol stands out as a high-value precursor in organic synthesis. Its straightforward preparation via methods like reductive amination, coupled with the proven pharmacological significance of the thiophene scaffold, ensures its continued relevance. The successful application of its chiral derivatives in the synthesis of complex APIs like Duloxetine underscores its strategic importance in modern drug discovery and development. This guide provides a foundational understanding for scientists looking to leverage this versatile building block in their synthetic endeavors.

References

  • Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. (n.d.). Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

  • QuickCompany. (n.d.). Novel Process For Preparation Of Duloxetine And Intermediates For Use. Retrieved from [Link]

  • CHEManager Online. (2014, March 9). Duloxetine: Refining its Chemical Synthesis with Biocatalysis. Retrieved from [Link]

  • Thiophene-2-carbaldehyde azine. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl). (2014). PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. (2021). PMC. Retrieved from [Link]

  • 13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

  • CPAChem. (2022, May 17). Safety data sheet: 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). ResearchGate. Retrieved from [Link]

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Touchette, K. M. (2006, June 1). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Semantic Scholar. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). PMC. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Executive Summary This document provides a comprehensive technical framework for investigating the potential pharmacological profile of the novel chemical entity, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. Lacking direct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical framework for investigating the potential pharmacological profile of the novel chemical entity, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. Lacking direct published data on this specific molecule, this guide establishes a robust, hypothesis-driven approach grounded in structure-activity relationships (SAR) derived from its core chemical motifs: a thiophene ring and a β-amino alcohol side chain. The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with activities spanning anti-inflammatory, anticancer, and antipsychotic applications.[1][2][3] Concurrently, the β-amino alcohol structure is a classic pharmacophore, most notably associated with adrenergic receptor modulation but also implicated in a range of other biological activities.[][5] This guide outlines a logical, multi-stage experimental workflow, from initial in silico predictions and in vitro screening to functional cell-based assays and preliminary safety profiling. Detailed, field-proven protocols are provided to equip researchers and drug development professionals with the necessary tools to systematically uncover the therapeutic potential of this compound.

Introduction and Rationale

The quest for novel therapeutics frequently begins with the exploration of unique chemical matter. The compound 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (Figure 1) represents such an opportunity, integrating two pharmacologically significant structural features into a single, relatively small molecule.

  • The Thiophene Moiety: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[6] It is considered a bioisostere of the benzene ring, offering similar physicochemical properties but with distinct electronic characteristics that can enhance drug-receptor interactions and modulate metabolic properties.[2][6] Its presence is a hallmark of numerous successful drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid.[1][7] The diverse biological activities associated with thiophene derivatives—ranging from antimicrobial and anticancer to anticonvulsant and anti-inflammatory—make it a highly privileged pharmacophore in drug discovery.[1][2][8]

  • The β-Amino Alcohol Moiety: This structural motif is fundamental to a vast class of biologically active molecules.[9][10] Its most prominent role is in cardiovascular medicine, where it forms the core of β-adrenergic receptor antagonists (beta-blockers).[] However, its utility extends far beyond this, with derivatives showing promise as antimalarials, anti-tuberculosis agents, and modulators of inflammatory pathways like the Toll-like receptor 4 (TLR4) signaling cascade.[9][11][12][13]

The combination of these two motifs in 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol suggests a rich, albeit unexplored, pharmacological potential. This guide provides the scientific rationale and a practical, stepwise plan to systematically deconstruct and validate this potential.

Figure 1: Chemical Structure of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol
IUPAC Name: 2-(thiophen-2-ylmethylamino)propan-1-ol
Molecular Formula: C₈H₁₃NOS
Molecular Weight: 171.26 g/mol
Source: Benchchem[14]

Hypothesis-Driven Target Prioritization

Based on the structural analysis, we can formulate primary and secondary hypotheses regarding the compound's potential biological targets.

Primary Hypothesis: The most direct structural analogy for the β-amino alcohol portion of the molecule is to β-adrenergic receptor ligands. Therefore, the primary line of investigation should focus on the compound's activity as a potential modulator (agonist or antagonist) of adrenergic receptors (α₁, α₂, β₁, β₂, β₃). A structurally related compound, (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is noted as an important intermediate for cardiovascular and CNS drugs, particularly in the development of β-blockers and antidepressants.[]

Secondary Hypotheses:

  • CNS Activity: Thiophene derivatives like olanzapine and tiagabine are known to have significant CNS effects, including antipsychotic and anticonvulsant activities.[1] The lipophilicity imparted by the thiophene ring may facilitate blood-brain barrier penetration.

  • Anti-inflammatory Activity: Numerous thiophene-containing drugs, such as tenidap and tiaprofenic acid, are potent anti-inflammatory agents.[2][7] This activity is often mediated through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7] Furthermore, certain β-amino alcohols have been shown to inhibit TLR4-mediated inflammation.[12]

  • Anticancer/Antiproliferative Activity: Thiophene derivatives have demonstrated antiproliferative activity against various cancer cell lines.[15][16]

  • Antimicrobial/Antifungal Activity: Both thiophene and amino alcohol motifs are found in compounds with antimicrobial and antifungal properties.[8][17][18]

Proposed Pharmacological Evaluation Workflow

A phased approach is essential to efficiently evaluate the pharmacological profile, starting with broad screening and progressing to more specific, hypothesis-driven assays. The following workflow (Figure 2) provides a logical progression for the investigation.

G cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: Hypothesis Testing (In Vitro) cluster_2 Phase 3: Cell-Based & Safety Profiling cluster_3 Phase 4: Data Synthesis & Go/No-Go Decision A In Silico Profiling (ADMET, Target Prediction) B Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, CEREP) A->B D Adrenergic Receptor Binding Assays (IC50) B->D Hits Identified F Secondary Target Assays (COX/LOX, Kinase Panels) B->F Secondary Hits C Physicochemical Analysis (Solubility, LogP, pKa) C->B E Functional Assays (cAMP) (Agonist/Antagonist Mode) D->E G Cell Viability/Toxicity Assays (e.g., MCF-7, HepG2) E->G J Synthesize Pharmacological Profile E->J I Inflammatory Cytokine Release Assay (LPS-stimulated PBMCs) F->I H Preliminary ADME (CYP Inhibition, hERG Assay) G->H H->J I->J K Identify Lead Indication(s) J->K L Decision for In Vivo Studies K->L

Figure 2: Phased workflow for pharmacological evaluation.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments proposed in the evaluation workflow.

Phase 1: Synthesis and Physicochemical Characterization

Prior to biological evaluation, the compound must be synthesized and its fundamental properties confirmed.

Protocol 4.1.1: Synthesis via Reductive Amination

This protocol is based on a common and efficient method for forming the required carbon-nitrogen bond.[14]

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) and 2-aminopropan-1-ol (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB), portion-wise. STAB is often preferred as it is milder and more selective.[14]

  • Quenching and Extraction: After the reaction is complete (as monitored by TLC), quench the reaction by slowly adding water. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14]

Phase 2: Primary Hypothesis Testing - Adrenergic Receptor Activity

Protocol 4.2.1: Radioligand Binding Assay for Adrenergic Receptors

This assay determines the compound's affinity (Ki) for a target receptor by measuring its ability to displace a known high-affinity radioligand.

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human adrenergic receptor subtype of interest (e.g., β₂, β₁, α₁).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes (5-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors) at a concentration near its Kd.

    • Increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 4.2.2: cAMP Functional Assay (Agonist/Antagonist Mode)

This cell-based assay determines if the compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of an agonist) at G-protein coupled receptors (GPCRs) like the β₂-adrenergic receptor, which signals through the Gs pathway to produce cyclic AMP (cAMP).

  • Cell Culture: Culture HEK293 cells stably expressing the human β₂-adrenergic receptor in appropriate media. Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Medium: Replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound and incubate for 15-30 minutes at 37°C.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound for 15 minutes. Then, add a known agonist (e.g., isoproterenol) at its EC₈₀ concentration and incubate for an additional 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Hypothetical Adrenergic Receptor Binding Affinity Profile

Receptor SubtypeRadioligandTest Compound Kᵢ (nM)Reference AntagonistReference Kᵢ (nM)
β₁-Adrenergic[³H]-CGP 1217785Atenolol1500
β₂-Adrenergic[³H]-DHA25Propranolol1.5
α₁ₐ-Adrenergic[³H]-Prazosin>10,000Prazosin0.2
α₂ₐ-Adrenergic[³H]-Rauwolscine>10,000Yohimbine2.0

Interpretation: In this hypothetical example, the compound shows moderate affinity for β-receptors, with a slight preference for the β₂ subtype, and no significant affinity for α-receptors at concentrations up to 10 µM. This profile would warrant further investigation into its functional activity at β₂-receptors.

Table 2: Hypothetical β₂-Adrenergic Receptor Functional Data

Assay ModeParameterTest CompoundIsoproterenol (Control)
AgonistEC₅₀ (nM)>10,0005.5
AgonistEₘₐₓ (% of Control)< 5%100%
AntagonistIC₅₀ (nM)120N/A

Interpretation: The hypothetical data suggests the compound has no significant agonist activity but acts as an antagonist at the β₂-adrenergic receptor, with an IC₅₀ of 120 nM. This confirms the binding data and characterizes the compound's mode of action at this primary target.

Preliminary Safety and Secondary Profiling

A critical component of early-stage drug discovery is to assess potential liabilities.

Protocol 6.1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

  • System: Use human liver microsomes as the source of CYP enzymes.

  • Probes: Employ specific fluorescent or LC-MS/MS-based probes for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • Procedure: Co-incubate the microsomes, a specific CYP probe substrate, and the test compound across a range of concentrations.

  • Analysis: Measure the formation of the probe's metabolite. A reduction in metabolite formation indicates inhibition. Calculate the IC₅₀ for each isoform.

Protocol 6.2: hERG Channel Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.

  • System: Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Procedure: Apply a voltage protocol to elicit hERG tail currents. Perfuse the cells with increasing concentrations of the test compound.

  • Analysis: Measure the reduction in the hERG tail current and calculate the IC₅₀. An IC₅₀ < 10 µM is often considered a potential liability.

Conclusion and Future Directions

This guide presents a scientifically rigorous and logically structured plan to elucidate the pharmacological profile of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. By leveraging SAR principles from its constituent thiophene and β-amino alcohol motifs, a hypothesis-driven workflow has been established. The initial focus is on characterizing its activity at adrenergic receptors, a target strongly suggested by its structure.[]

Successful identification of potent and selective activity, for example, as a β₂-adrenergic antagonist, would pave the way for lead optimization studies. Concurrently, profiling against secondary targets (e.g., inflammatory mediators, CNS receptors) and early safety assessment (CYP, hERG) will build a comprehensive understanding of the compound's therapeutic potential and liabilities. The methodologies and frameworks provided herein offer a complete roadmap for advancing this promising chemical entity from an unknown molecule to a well-characterized lead candidate.

References

  • Kumar, A., & Sharma, S. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 13839–13856. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). World Journal of Pharmacy and Pharmaceutical Sciences, 14(2), 1-10. [Link]

  • Gomha, S. M., & Khedr, M. A. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (2025). ResearchGate. [Link]

  • de Oliveira, R., & de F. O. da Silva, J. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 690. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD), 8(6), 116-121. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • Structures of some bioactive compounds containing thiophene moiety. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Watkins, E. B., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of Medicinal Chemistry, 54(8), 2872-2884. [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. (n.d.). UM Students' Repository. Retrieved March 7, 2026, from [Link]

  • Fullam, E., et al. (2011). Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. Bioorganic & Medicinal Chemistry Letters, 21(4), 1185-1190. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1988. [Link]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. [Link]

  • Pinto, M. F., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 26(23), 7175. [Link]

  • Biologically active amino alcohols. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Exploratory

InChI Key for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

An In-Depth Technical Guide to 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol InChIKey: BWQBRKPIYLAZBK-UHFFFAOYSA-N Abstract This technical guide provides a comprehensive overview of the chemical compound 2-[(Thiophen-2-ylmet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

InChIKey: BWQBRKPIYLAZBK-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. The document details its unique chemical identifiers, including its primary InChIKey, and delves into robust methodologies for its synthesis, purification, and characterization. We explore key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, providing both theoretical expectations and practical experimental protocols. Furthermore, this guide discusses the compound's significance as a structural motif in medicinal chemistry and materials science, contextualized by its potential applications as a versatile ligand and a building block for complex pharmaceuticals. The synthesis pathways, characterization data, and potential applications are grounded in established chemical principles to provide a self-validating framework for researchers.

Introduction: A Molecule of Interest

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a secondary amino alcohol that integrates two key chemical moieties: an electron-rich thiophene heterocycle and a propanolamine side chain.[1] This combination makes it a molecule of significant interest for both synthetic organic chemistry and drug discovery. The thiophene ring is a well-established scaffold in medicinal chemistry, known to confer unique electronic and lipophilic properties that can enhance biological activity and central nervous system penetration.[] The amino alcohol functional group provides both hydrogen bond donors and acceptors, as well as nitrogen and oxygen donor atoms, making it an excellent ligand for forming stable complexes with various metal ions.[1][3]

Structurally similar chiral amino alcohols are critical intermediates in the synthesis of high-value pharmaceuticals, such as the antidepressant Duloxetine.[][4] Therefore, understanding the synthesis and properties of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol provides a valuable foundation for the development of novel therapeutics and advanced materials.

Chemical Identity and a Guide to the InChIKey

The International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, are non-proprietary, standardized identifiers that encode a molecule's structure. The InChIKey is a 27-character string that allows for unambiguous identification and is crucial for database and web searches.

The InChI system is built in layers, ensuring that different aspects of the molecular structure are captured systematically.

cluster_key InChIKey: BWQBRKPIYLAZBK-UHFFFAOYSA-N InChI InChI=1S/C8H13NOS/c1-7(6-10)9-5-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3 Connectivity Connectivity Layer (First 14 Characters) BWQBRKPIYLAZBK InChI->Connectivity Hashed to generate Separator Separator - Connectivity->Separator Stereo Stereochemistry & Isotope Layers (Next 8 Characters) UHFFFAOY Separator2 Separator - Stereo->Separator2 Protonation Protonation Layer (Next 1 Character) S Separator3 Separator - Protonation->Separator3 Version InChI Version (Next 1 Character) A Separator->Stereo Separator2->Protonation Separator3->Version

Caption: Logical structure of the InChIKey generation process.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol[1]
InChIKey BWQBRKPIYLAZBK-UHFFFAOYSA-N[1]
InChI InChI=1S/C8H13NOS/c1-7(6-10)9-5-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3[1]
Canonical SMILES CC(CO)NCC1=CC=CS1[1]
Molecular Formula C8H13NOS[1]
Molecular Weight 171.26 g/mol [1]

Synthetic Methodologies: A Guided Approach

The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol can be achieved through several established organic chemistry pathways. The choice of method depends on starting material availability, desired scale, and control over reaction conditions.

Primary Method: Reductive Amination

Reductive amination is a highly efficient, one-pot method for forming the target C-N bond.[1] This pathway involves the initial reaction of thiophene-2-carbaldehyde with 2-aminopropan-1-ol to form a transient imine intermediate, which is then reduced in situ to the final secondary amine product.

cluster_reactants Reactants Aldehyde Thiophene-2-carbaldehyde Imine Imine Intermediate Formation (Condensation) Aldehyde->Imine Amine 2-Aminopropan-1-ol Amine->Imine Reduction Reduction of Imine Imine->Reduction Product 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Reduction->Product

Caption: Workflow for the reductive amination synthesis pathway.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add thiophene-2-carbaldehyde (1.0 eq) and a suitable solvent (e.g., methanol or dichloromethane).

  • Amine Addition: Add 2-aminopropan-1-ol (1.1 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC.

  • Reduction Step: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB).

    • Causality Insight: NaBH₃CN is often chosen because it is less reactive than NaBH₄ and selectively reduces the protonated iminium ion over the starting aldehyde, minimizing side reactions.[1]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Method: N-Alkylation

A more direct, though potentially less controlled, method is the N-alkylation of 2-aminopropan-1-ol with an appropriate electrophile like 2-(chloromethyl)thiophene. This reaction proceeds via a classic Sₙ2 mechanism.[1]

Experimental Protocol: N-Alkylation

  • Reaction Setup: Dissolve 2-aminopropan-1-ol (2.0 eq or more to prevent over-alkylation) in a polar aprotic solvent like acetonitrile. Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl byproduct.

  • Electrophile Addition: Slowly add 2-(chloromethyl)thiophene (1.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, filter off any salt byproducts, and concentrate the filtrate. The residue is then subjected to an aqueous workup and purified by column chromatography as described previously.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]

  • Ensure the sample is fully dissolved before placing it in the spectrometer.[5]

  • Acquire the spectrum using a standard pulse program, ensuring the spectral width covers all expected resonances (typically 0-10 ppm).[5]

Table 2: Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Thiophene H (3 protons)6.9 - 7.4Multiplets3HProtons on an electron-rich aromatic heterocycle.
Methylene (-N-CH₂ -Th)~3.9Singlet/Doublet2HMethylene group adjacent to the thiophene ring and the nitrogen atom.
Methine (-CH (CH₃)-)~2.8 - 3.2Multiplet1HMethine proton coupled to adjacent methyl and methylene protons.
Methylene (-CH-CH₂ OH)~3.4 - 3.7Multiplets (dd)2HDiastereotopic protons adjacent to a chiral center and hydroxyl group.
Methyl (-CH(CH₃ )-)~1.1Doublet3HMethyl group coupled to the adjacent methine proton.
-OH and -NHBroad, variableSinglet (broad)2HExchangeable protons; position is solvent and concentration dependent.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural details through fragmentation analysis.[1]

Protocol: MS Sample Preparation and Analysis

  • Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[5]

  • Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI), which is gentle and suitable for polar molecules.[5]

  • Acquire the spectrum over a mass-to-charge (m/z) range sufficient to observe the molecular ion.[5]

Expected MS Data:

  • Molecular Ion (M+H)⁺: The expected exact mass is approximately 171.07 g/mol , so a prominent peak should appear at m/z ≈ 172.08.[1]

  • Key Fragments: Analysis of the fragmentation pattern would likely reveal characteristic losses. A prominent peak corresponding to the stable thiophen-2-ylmethyl cation (m/z ≈ 97) is expected from cleavage of the C-N bond. Other fragments may arise from the loss of water or cleavage of the propanol backbone.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Protocol: FTIR-ATR Analysis

  • Place a small amount of the purified sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

  • Apply pressure to ensure good contact.[5]

  • Record the spectrum over a range of 4000-400 cm⁻¹, having first recorded a background spectrum of the empty crystal.[5]

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Alcohol)3200 - 3500Broad
N-H Stretch (Sec. Amine)3300 - 3500Medium, sharp
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C Stretch (Thiophene)1500 - 1600Medium
C-O Stretch (Alcohol)1050 - 1150Strong

Computational Analysis and Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting and understanding molecular properties.

  • Geometry Optimization: The first step is to find the lowest energy three-dimensional structure. For a flexible molecule with several rotatable bonds like this one, multiple stable conformations may exist.[1]

  • Conformational Analysis: Exploring the energy landscape by rotating single bonds is crucial, as the preferred conformation can heavily influence biological activity and physical properties.[1] These computational studies can predict spectroscopic data (NMR, IR) to validate experimental findings and provide insight into the molecule's electronic structure and reactivity.

Relevance in Drug Development and Materials Science

The structural features of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol make it a valuable scaffold for further development:

  • Scaffold for Drug Discovery: The thiophene ring is a key component in many FDA-approved drugs. Thiophene-based compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and antioxidant properties.[1][6] This molecule serves as a ready-made building block for creating libraries of novel compounds for screening.

  • Coordination Chemistry: The presence of both nitrogen and oxygen donor atoms allows this molecule to act as a bidentate ligand, forming stable complexes with transition metals.[1][7] These metal complexes themselves can have interesting catalytic or biological properties.

  • Asymmetric Synthesis: If synthesized in an enantiomerically pure form, the chiral center of the propanolamine backbone makes it an ideal scaffold for asymmetric synthesis, a critical consideration in modern drug development where enantiomers can have vastly different pharmacological profiles.[]

Conclusion

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, identified by the InChIKey BWQBRKPIYLAZBK-UHFFFAOYSA-N , is a structurally significant molecule with clear potential in research and development. Its synthesis is readily achievable through robust methods like reductive amination, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The insights provided in this guide—from synthetic protocols to expected analytical data—offer a validated framework for scientists to synthesize, identify, and utilize this versatile compound as a foundational element in the design of novel pharmaceuticals and functional materials.

References

  • 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol | Benchchem.

  • A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and - Benchchem.

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

  • CAS 116539-57-2 ((R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) - BOC Sciences.

  • Synthesis and Characterization of Amino Alcohol Complexes | Request PDF.

  • Chiral Amino Alcohols for the Synthesis of Various Metal Complexes - Alfa Chemistry.

  • Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed.

  • ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals - ResearchGate.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols for the Asymmetric Synthesis of Chiral Amino Alcohols Using Thiophene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Chiral β-amino alcohols are paramount structural motifs in a multitude of pharmaceutical agents and are indispensable building blocks in m...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral β-amino alcohols are paramount structural motifs in a multitude of pharmaceutical agents and are indispensable building blocks in medicinal chemistry. Their stereochemistry is often the determining factor for biological efficacy and safety, making their enantioselective synthesis a critical endeavor. This document details a highly efficient and robust methodology for the asymmetric synthesis of chiral β-amino alcohols, leveraging the unique properties of C₂-symmetric thiophene-based bis(amino-alcohol) ligands in copper-catalyzed reactions. We provide in-depth scientific rationale, detailed experimental protocols for the asymmetric Henry (nitroaldol) reaction, and subsequent conversion to the target amino alcohols, along with data on catalyst performance and stereoselectivity.

Introduction: The Strategic Advantage of Thiophene-Based Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral amino alcohols, in particular, are privileged structures found in numerous FDA-approved drugs.[1] Traditional methods for their synthesis often rely on chiral pool starting materials or multi-step, protecting-group-heavy sequences.[2] Catalytic asymmetric synthesis offers a more elegant and atom-economical alternative.

This application note focuses on a powerful strategy employing chiral ligands derived from a thiophene scaffold. The rationale for this choice is threefold:

  • Rigidity and Defined Geometry: The thiophene ring provides a rigid, planar backbone, which is crucial for creating a well-defined and predictable chiral environment around the metal center. This rigidity helps to minimize conformational flexibility, leading to higher enantioselectivity.

  • C₂-Symmetry: The 2,5-disubstituted thiophene core allows for the straightforward synthesis of C₂-symmetric ligands. This symmetry simplifies the stereochemical analysis and often leads to a reduction in the number of possible diastereomeric transition states, thereby enhancing selectivity.[3]

  • Modularity and Stability: The synthesis of these ligands is modular, allowing for fine-tuning of the steric and electronic properties by varying the chiral amino alcohol precursors. Furthermore, sulfur-containing ligands often exhibit high stability and are more tolerant to air and moisture compared to some phosphine-based counterparts, making them practical for routine laboratory use.[3]

Herein, we will explore the application of an in situ generated copper(II)-thiophene-2,5-bis(amino-alcohol) catalytic system, which has proven highly effective for the asymmetric Henry reaction—a key carbon-carbon bond-forming reaction that produces β-nitroalcohols, the direct precursors to 1,2-amino alcohols.[3][4]

Core Methodology: Copper-Catalyzed Asymmetric Henry Reaction

The Henry reaction, or nitroaldol reaction, is the addition of a nitroalkane to a carbonyl compound.[4] When catalyzed by a chiral complex, this reaction can proceed with high enantioselectivity. The resulting β-nitroalcohol product is a versatile intermediate that can be readily reduced to the corresponding β-amino alcohol.[5]

Our focus is on the catalytic system developed by Islam and coworkers, which utilizes a complex formed in situ from Copper(II) acetate (Cu(OAc)₂) and a C₂-symmetric thiophene-2,5-bis(β-amino alcohol) ligand.[3][6]

Synthesis of the Chiral Thiophene-Based Ligand

The synthesis of the key chiral ligands is a straightforward multi-step process starting from commercially available thiophene-2,5-dicarboxylic acid. The general synthetic pathway is robust and allows for the creation of a library of ligands from various chiral β-amino alcohols.[3]

Ligand_Synthesis cluster_0 Ligand Synthesis Workflow start Thiophene-2,5-dicarboxylic acid step1 Reduction (LiAlH₄) start->step1 intermediate1 Thiophene-2,5-diyldimethanol step1->intermediate1 step2 Oxidation (PCC) intermediate1->step2 intermediate2 Thiophene-2,5-dicarbaldehyde step2->intermediate2 step3 Condensation with Chiral β-amino alcohol intermediate2->step3 intermediate3 Enamine Intermediate step3->intermediate3 step4 Reduction (NaBH₄) intermediate3->step4 end C₂-Symmetric Thiophene-2,5-bis(β-amino alcohol) Ligand (L1-L5) step4->end Catalytic_Cycle Catalyst L*-Cu(II) Complex Activated_Complex Chiral Transition State {Aldehyde-Cu-Nitronate} Catalyst->Activated_Complex Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Complex Coordination Nitroalkane Nitroalkane (R'-CH₂NO₂) Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Base->Nitronate Nitronate->Activated_Complex Coordination Product_Alkoxide β-Nitro Alkoxide Activated_Complex->Product_Alkoxide C-C Bond Formation (Stereoselective Attack) Product_Alkoxide->Catalyst Catalyst Regeneration Product Chiral β-Nitroalcohol Product_Alkoxide->Product Protonation

Sources

Application

Application Notes and Protocols for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of the 2-[(thiophen-2-ylmethyl)amino]propan-1-ol scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of the 2-[(thiophen-2-ylmethyl)amino]propan-1-ol scaffold in medicinal chemistry. This document delves into the synthesis, key applications, and detailed experimental protocols, underscoring the scientific rationale behind its use as a privileged structural motif in modern drug discovery.

Introduction: The Thiophene-Propanolamine Scaffold - A Privileged Pharmacophore

The integration of a thiophene ring with a propanolamine side chain creates a molecular architecture of significant interest in medicinal chemistry. The thiophene moiety, an aromatic five-membered heterocycle containing sulfur, is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs across various therapeutic areas.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and metabolic profile, makes it a valuable component in drug design. The propanolamine backbone is a well-established pharmacophore, notably in cardiovascular and central nervous system (CNS) therapeutics.[3][]

The compound 2-[(thiophen-2-ylmethyl)amino]propan-1-ol and its derivatives are versatile intermediates and core structures for a range of biologically active molecules. The thiophene ring often enhances lipophilicity, which can improve penetration of the central nervous system.[] The secondary amine and hydroxyl group of the propanolamine chain provide key hydrogen bonding interactions with biological targets. Furthermore, the chiral center at the 2-position of the propanolamine allows for stereospecific interactions, which are often critical for efficacy and selectivity.[]

This guide will focus on the practical applications of this scaffold, particularly in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and as a building block for other potential therapeutic agents.

Synthetic Strategies: Accessing the 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Core

The synthesis of 2-[(thiophen-2-ylmethyl)amino]propan-1-ol and its analogues can be efficiently achieved through several reliable methods. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

Reductive Amination: A Versatile and High-Yielding Approach

Reductive amination is a robust and widely employed method for the synthesis of this scaffold.[3] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an aldehyde (thiophene-2-carbaldehyde) and an amine (2-aminopropan-1-ol), followed by its in-situ reduction to the corresponding secondary amine.

Protocol 1: Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol via Reductive Amination

Materials:

  • Thiophene-2-carbaldehyde

  • (rac)-2-Aminopropan-1-ol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of thiophene-2-carbaldehyde (1.0 eq) in DCM (0.2 M) at room temperature, add (rac)-2-aminopropan-1-ol (1.1 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation. Stir the reaction for 1-2 hours at room temperature.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-[(thiophen-2-ylmethyl)amino]propan-1-ol.

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

N-Alkylation

An alternative synthetic route involves the direct N-alkylation of 2-aminopropan-1-ol with an electrophilic thiophene-2-ylmethyl species, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene.[3] This SN2 reaction requires careful control of reaction conditions to avoid over-alkylation.

Applications in Medicinal Chemistry

The 2-[(thiophen-2-ylmethyl)amino]propan-1-ol scaffold is a cornerstone in the design of molecules targeting the central nervous system and cardiovascular system.

Central Nervous System (CNS) Agents: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

A prominent application of this scaffold is in the synthesis of SNRIs, a class of antidepressants used to treat major depressive disorder, anxiety disorders, and neuropathic pain. The 3-(thiophen-2-yl)propylamine framework is a key pharmacophore for potent dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5]

A prime example is Duloxetine , a widely prescribed SNRI. The key intermediate in its synthesis is (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.[][6] This highlights the critical importance of stereochemistry in the biological activity of these compounds.

Workflow for SNRI Candidate Evaluation:

SNRI_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_adme ADME & PK Profiling synthesis Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Analogues purification Purification & Structural Confirmation (NMR, MS) synthesis->purification binding_assay SERT/NET Binding Assays (Radioligand Displacement) purification->binding_assay Test biological activity uptake_assay SERT/NET Uptake Inhibition Assays (Cell-based) binding_assay->uptake_assay Confirm functional activity solubility Solubility & Permeability (PAMPA, Caco-2) uptake_assay->solubility Evaluate drug-like properties metabolism Metabolic Stability (Microsomes, Hepatocytes) solubility->metabolism pk_study Pharmacokinetic Studies (in vivo) metabolism->pk_study lead_optimization Lead Optimization pk_study->lead_optimization Inform lead optimization

Caption: Workflow for the evaluation of novel SNRI candidates.

Protocol 2: Representative In Vitro Transporter Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for SERT and NET.

Materials:

  • Cell membranes expressing human SERT or NET

  • Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • Test compound (2-[(thiophen-2-ylmethyl)amino]propan-1-ol derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., fluoxetine for SERT, desipramine for NET)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and the test compound or vehicle control.

  • Add the radioligand to initiate the binding reaction.

  • For non-specific binding determination, add a high concentration of the non-specific binding control.

  • Incubate the plates at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Data Presentation:

Compound IDR Group (at N)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (SERT/NET)
1a -CH₃5.215.80.33
1b -H25.180.40.31
1c -CH₂CH₃12.645.20.28

This is representative data modeled on known SNRIs to illustrate structure-activity relationships.

Cardiovascular Agents: β-Adrenergic Receptor Modulators

The propanolamine pharmacophore is a classic feature of β-blockers. The (R)-enantiomer of related thiophene-containing propanolamines has been investigated as a precursor for compounds targeting adrenergic receptors.[] These compounds have potential applications in the treatment of hypertension, angina, and arrhythmias.[] The thiophene ring can modulate the physicochemical properties of these molecules, potentially leading to improved pharmacokinetic profiles.

Signaling Pathway for β-Adrenergic Receptor Modulation:

Beta_Adrenergic_Pathway ligand β-Agonist (e.g., Norepinephrine) receptor β-Adrenergic Receptor ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response phosphorylates targets antagonist β-Blocker (Thiophene-Propanolamine Derivative) antagonist->receptor blocks binding

Caption: Simplified β-adrenergic receptor signaling pathway.

Structure-Activity Relationships (SAR) and Lead Optimization

Systematic modification of the 2-[(thiophen-2-ylmethyl)amino]propan-1-ol scaffold allows for the exploration of SAR and the optimization of lead compounds. Key modification points include:

  • Substitution on the Thiophene Ring: Introducing substituents on the thiophene ring can modulate potency, selectivity, and metabolic stability.

  • N-Alkylation/Arylation: The nature of the substituent on the nitrogen atom significantly impacts the affinity for biological targets.[5]

  • Stereochemistry: As demonstrated with Duloxetine, the stereochemistry at the carbinol center is often crucial for biological activity.[] Enantioselective synthesis is therefore a critical aspect of drug development with this scaffold.[3]

Conclusion

The 2-[(thiophen-2-ylmethyl)amino]propan-1-ol scaffold is a valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the proven track record of the thiophene and propanolamine moieties in approved drugs make it an attractive starting point for the development of novel therapeutics, particularly for CNS and cardiovascular disorders. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this privileged chemical space.

References

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.
  • 2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride - MySkinRecipes. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

  • Biological Activities of Thiophenes | Encyclopedia MDPI. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC. [Link]

Sources

Method

Application Notes and Protocols for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide for the utilization of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol as a chiral ligand...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the utilization of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol as a chiral ligand in asymmetric catalysis. While direct catalytic performance data for this specific ligand is emerging, this guide leverages established principles and data from structurally analogous β-amino alcohols to propose its application in key synthetic transformations. The primary focus is on its use in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones, a fundamental process in the synthesis of chiral secondary alcohols. Detailed protocols for ligand synthesis, in situ catalyst preparation, and the catalytic reaction are provided, alongside a discussion of the underlying mechanistic principles.

Introduction: The Potential of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol in Asymmetric Synthesis

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, valued for their modular synthesis, stability, and demonstrated efficacy in a wide array of enantioselective transformations.[1] The molecule 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol integrates a thiophene heterocycle with a propanolamine backbone, presenting a bidentate N,O-chelation site for metal coordination.[2] This coordination creates a chiral environment around the metal center, which is pivotal for inducing enantioselectivity in catalytic reactions.[3] The thiophene moiety, with its distinct electronic and steric properties, can further influence the catalytic activity and selectivity.

The structural features of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol make it a promising candidate for various metal-catalyzed reactions, including but not limited to:

  • Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH): A well-established and highly efficient method for the reduction of prochiral ketones and imines.[2][3][4][5][6]

  • Copper-catalyzed Reactions: Including asymmetric Henry (nitroaldol) reactions and oxidative coupling processes.[7][8][9]

  • Rhodium-catalyzed Hydroformylation: The N,O-bidentate nature of the ligand could be suitable for controlling regioselectivity and enantioselectivity in this important carbon-carbon bond-forming reaction.[10][11][12][13]

This guide will focus on the application of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol in the Ru-catalyzed ATH of acetophenone as a model reaction, providing a robust starting point for researchers exploring the catalytic potential of this ligand.

Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

The synthesis of the title ligand can be readily achieved via reductive amination, a reliable and high-yielding method for the formation of C-N bonds.[2]

Protocol 2.1: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of 2-aminopropan-1-ol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add thiophene-2-carbaldehyde (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol as a pure compound.

Application in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones

The in situ prepared Ruthenium(II) complex of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is anticipated to be an effective catalyst for the ATH of prochiral ketones to the corresponding chiral secondary alcohols. Isopropanol often serves as both the solvent and the hydrogen source in these reactions.

Proposed Catalytic Cycle

The catalytic cycle for Ru-catalyzed ATH with amino alcohol ligands is well-documented. The key steps involve the formation of a Ru-hydride species which then transfers a hydride to the ketone, followed by protonation by the coordinated alcohol of the ligand.

Catalytic_Cycle Ru_cat [Ru]-Ligand Complex Ru_H [Ru]-Hydride Species Ru_cat->Ru_H Base, i-PrOH Ketone_Complex Ketone Coordination Ru_H->Ketone_Complex Ketone Substrate Product_Release Alcohol Product Release Ketone_Complex->Product_Release Hydride Transfer & Protonation Product_Release->Ru_cat Acetone Release

Caption: Proposed Catalytic Cycle for Ru-catalyzed ATH.

Experimental Protocol: ATH of Acetophenone

This protocol describes a general procedure for the ATH of acetophenone using an in situ generated catalyst from [RuCl₂(p-cymene)]₂ and 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (or the corresponding (R)-enantiomer)

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In Situ Catalyst Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.02 mmol) in anhydrous i-PrOH (5 mL).

    • Stir the mixture at 80 °C for 30 minutes. The solution should change color, indicating complex formation.

  • Reaction Setup:

    • Cool the catalyst solution to room temperature.

    • Add a solution of acetophenone (1.0 mmol) in anhydrous i-PrOH (5 mL).

  • Initiation:

    • Add a freshly prepared 0.1 M solution of KOH in i-PrOH (0.1 mmol, 1.0 mL).

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench with the addition of a few drops of water.

    • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the yield and enantiomeric excess (ee) of the resulting 1-phenylethanol using chiral HPLC or GC.

Expected Performance and Data

Based on literature for structurally similar β-amino alcohol ligands in the Ru-catalyzed ATH of acetophenone, the following table presents expected performance data.[2][3][6]

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-[(Thiophen-2-ylmethyl)amino]propan-1-olAcetophenone>9085-95(S)
(R)-2-[(Thiophen-2-ylmethyl)amino]propan-1-olAcetophenone>9085-95(R)

Note: The actual yield and enantioselectivity will depend on the specific reaction conditions and the purity of the reagents. Optimization of temperature, base, and catalyst loading may be required to achieve optimal results.

Experimental Workflow and Logic

The successful implementation of this catalytic system relies on a logical sequence of steps, from ligand synthesis to final product analysis.

Workflow cluster_prep Preparation Phase cluster_reaction Catalytic Reaction cluster_analysis Analysis Phase Ligand_Synth Ligand Synthesis (Protocol 2.1) Catalyst_Prep In Situ Catalyst Formation Ligand_Synth->Catalyst_Prep ATH_Reaction Asymmetric Transfer Hydrogenation (ATH) Catalyst_Prep->ATH_Reaction Workup Reaction Work-up & Purification ATH_Reaction->Workup Analysis Yield & ee Determination (HPLC/GC) Workup->Analysis

Caption: Experimental Workflow for ATH using the target ligand.

Conclusion and Future Outlook

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a readily accessible chiral ligand with significant potential in asymmetric catalysis. The protocols and data presented in these application notes provide a solid foundation for its use in the Ru-catalyzed asymmetric transfer hydrogenation of ketones. Further research into its application in other metal-catalyzed transformations, such as Cu-catalyzed C-C bond-forming reactions, is warranted. The modularity of its synthesis allows for the future development of related ligands with fine-tuned steric and electronic properties, which could lead to even more active and selective catalysts for a broad range of asymmetric reactions.

References

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Abstract This document provides a comprehensive, multi-step protocol for the purification of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a versatile heterocyclic amino alcohol of interest in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, multi-step protocol for the purification of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a versatile heterocyclic amino alcohol of interest in medicinal chemistry and materials science.[1] The purification strategy is designed to efficiently remove common impurities derived from synthesis, such as unreacted starting materials and over-alkylated byproducts. The core methodology involves an initial bulk purification via chemically-active liquid-liquid extraction, followed by a final polishing step using normal-phase flash column chromatography. Alternative methods, including crystallization, are also discussed. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications.

Introduction and Purification Rationale

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a valuable synthetic intermediate, integrating an electron-rich thiophene ring with a functionalized amino alcohol moiety.[1] These structural features make it a candidate for the development of novel ligands and as a scaffold in pharmaceutical synthesis.[1] Achieving high purity (>99%) is critical for ensuring reproducibility in experimental assays and for meeting regulatory standards in drug development.

The most common synthetic routes, such as the N-alkylation of 2-aminopropan-1-ol with a thiophene-2-ylmethyl halide, can result in a crude product contaminated with:

  • Unreacted 2-aminopropan-1-ol.

  • Residual thiophene-2-ylmethyl electrophile.

  • Neutral organic impurities.

  • Over-alkylated tertiary amine byproducts.

Our purification strategy is designed to address these specific impurities. The secondary amine of the target compound provides a chemical handle for selective separation. Its basicity allows for a highly effective acid-base extraction to remove neutral impurities. Subsequent chromatographic purification separates the target compound from structurally similar amines based on polarity.

Physicochemical & Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount for a successful and safe purification.

Physicochemical Properties
PropertyValueSource / Comment
IUPAC Name 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol[1]
Molecular Formula C₈H₁₃NOS[1]
Molecular Weight 171.26 g/mol [1]
Appearance Expected to be a liquid or low-melting solid.Inferred from similar compounds.
pKa (Conjugate Acid) ~9-10 (Estimated)Typical for secondary ammonium ions.[2][3] This value is key for the acid-base extraction protocol.
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, EtOH). Insoluble in water as a free base; soluble in acidic aqueous solutions as an ammonium salt.Inferred from structure.
Safety & Handling

While specific toxicological data for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is not extensively documented, compounds containing thiophene and amine functional groups require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. All manipulations should be performed in a certified chemical fume hood.[4]

  • Chemical Hazards:

    • Thiophene Derivatives: Can be flammable and may produce toxic sulfur oxides upon combustion.[4][5] Avoid contact with strong oxidizing agents.[4][6]

    • Amines: Can be corrosive or irritating to the skin, eyes, and respiratory tract.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic solvents and aqueous waste should be collected in separate, properly labeled containers.

Overall Purification Workflow

The purification is best approached in a two-stage process: an initial bulk clean-up followed by a high-resolution polishing step. This ensures both efficiency and high final purity.

G cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: Final Polishing A Crude Synthetic Mixture (in Organic Solvent, e.g., EtOAc) B 1. Add 1M HCl (aq) 2. Shake & Separate A->B C Aqueous Layer (Contains Protonated Amine Salt) B->C Desired Product D Organic Layer (Neutral Impurities) B->D Waste E 1. Basify with NaOH (aq) to pH > 11 2. Extract with EtOAc 3. Dry & Evaporate C->E F Partially Purified Product E->F G Flash Column Chromatography (Silica Gel, EtOAc/Hexane/Et3N) F->G Load onto Column H Pure Fractions (Confirmed by TLC) G->H I Evaporate Solvent H->I J Pure Product (>99%) I->J

Sources

Method

High-performance liquid chromatography (HPLC) method for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Authored by: Senior Application Scientist Abstract This comprehensive guide det...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, a key intermediate in pharmaceutical synthesis and materials research.[1] Recognizing the compound's structural features—a basic secondary amine, a polar alcohol, and a chiral center—this document presents two distinct, robust analytical methods. The first is a stability-indicating, reverse-phase HPLC (RP-HPLC) method designed for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of related substances. The second is a chiral HPLC method for the effective separation of its enantiomers. The protocols are developed with a focus on scientific rationale, explaining the causality behind chromatographic choices to ensure methodological robustness and reliability. All procedures are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines, providing a trustworthy framework for researchers, scientists, and drug development professionals.[2][3][4]

Introduction and Analytical Rationale

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a heterocyclic compound featuring a thiophene ring linked to a propanolamine moiety.[1] Its analysis presents several challenges that must be addressed for a successful chromatographic method:

  • Peak Tailing: The basic secondary amine can interact with acidic residual silanols on conventional silica-based columns, leading to poor peak symmetry.

  • Polarity: The presence of both amino and hydroxyl groups imparts significant polarity, which can result in poor retention on traditional reverse-phase columns.[5][6]

  • Chirality: The molecule contains a stereocenter at the second carbon of the propanolamine chain, necessitating a specialized chiral method to separate the enantiomers, which is critical as enantiomers of a drug can have different pharmacological effects.[7]

  • Stability: The thiophene ring can be susceptible to degradation under certain stress conditions, such as oxidation.[8] A robust method must be stability-indicating, capable of separating the intact API from any potential degradants.[9][10]

This guide provides a systematic approach to overcome these challenges, offering optimized protocols for both purity and enantiomeric excess determination.

Method 1: Achiral Purity and Assay by Reverse-Phase HPLC

This method is designed for the quantification of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol and the separation of process-related impurities and degradation products.

Chromatographic Principle and Justification

A reverse-phase method is employed for its versatility in separating compounds with varying polarities. The key to this method is controlling the ionization state of the basic analyte to ensure sharp, symmetrical peaks and reproducible retention.

  • Column Choice: A modern, high-purity, end-capped C18 column is selected. The end-capping process chemically bonds a small silane to most of the unreacted silanol groups, significantly reducing the sites available for secondary interactions with basic analytes.

  • Mobile Phase pH: The mobile phase is buffered to a low pH (approximately 3.0). At this pH, the secondary amine group (pKa typically ~9-10) is fully protonated. This single, consistent ionic state prevents peak distortion and ensures robust retention. The acidic conditions also suppress the ionization of residual silanol groups on the stationary phase, further minimizing undesirable interactions.[11]

  • Detector: The thiophene moiety contains a strong chromophore, making UV detection a suitable choice for sensitive quantification.[12][13]

Optimized Chromatographic Conditions
ParameterSpecification
Stationary Phase C18 Reverse Phase Column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric AcidB: Acetonitrile
Elution Mode Isocratic: 60:40 (v/v) A:B
Flow Rate 1.0 mL/min[9][14]
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes
Experimental Protocol: Reagent and Sample Preparation

Mobile Phase A Preparation (Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) into a 1000 mL volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and dissolve completely.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Bring the flask to volume with HPLC-grade water.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol reference standard into a 100 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.

Sample Solution Preparation:

  • Prepare the sample in the same diluent at a concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method 2: Chiral Separation by Normal-Phase HPLC

This enantioselective method is crucial for determining the enantiomeric excess of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Chromatographic Principle and Justification

Direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies, leading to different retention times.

  • Column Choice: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile and highly successful for separating a broad range of chiral compounds, including amino alcohols.[7][15][16] An amylose-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is chosen for this application.[7]

  • Mobile Phase: Normal-phase chromatography, using a non-polar solvent like hexane or heptane with a polar alcohol modifier, is typically employed with polysaccharide CSPs. The alcohol modifier (e.g., isopropanol) plays a critical role in the separation by competing with the analyte for polar interaction sites on the CSP.[7]

  • Basic Additive: A small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase. This additive acts as a competitor for any acidic sites on the stationary phase and improves the peak shape of the basic analyte dramatically.[7][15]

Optimized Chromatographic Conditions
ParameterSpecification
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 20 minutes
Experimental Protocol: Reagent and Sample Preparation

Mobile Phase Preparation:

  • Carefully measure 800 mL of HPLC-grade n-Hexane into a suitable 1000 mL container.

  • Add 200 mL of HPLC-grade Isopropanol.

  • Add 1.0 mL of Diethylamine.

  • Mix thoroughly and degas by sonication for 10-15 minutes.

Sample Preparation (200 µg/mL):

  • Accurately weigh 10 mg of the analyte into a 50 mL volumetric flask.

  • Dissolve and bring to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analytical Method Validation Protocol (Achiral Method)

To ensure that the achiral method is fit for its intended purpose (e.g., quality control), it must be validated according to ICH Q2(R2) guidelines.[17][18] This process provides documented evidence of the method's reliability.[3]

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Finalization ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Workflow for Analytical Method Validation.

System Suitability Testing (SST)

Before any validation run, the chromatographic system must meet predefined performance criteria to ensure its suitability.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0[19]
Theoretical Plates ≥ 2000[19]
% RSD of Peak Area ≤ 2.0% for 6 replicate injections of the standard[4][20]
Validation Parameters and Protocols

1. Specificity (Stability-Indicating):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[17][20]

  • Protocol:

    • Subject the analyte solution to forced degradation under the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours.

      • Photolytic: Expose to UV light (as per ICH Q1B) for a specified duration.[18]

    • Analyze each stressed sample by HPLC.

  • Acceptance Criteria: The analyte peak should be well-resolved from all degradation peaks (Resolution ≥ 2.0), and peak purity analysis (using a PDA detector) should confirm no co-eluting peaks.[3][20]

2. Linearity:

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[17]

  • Protocol:

    • Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.[20]

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results to the true value.[17]

  • Protocol:

    • Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the assay concentration).

    • Prepare three samples at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[14][20]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]

  • Protocol:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0% for both repeatability and intermediate precision.[4][20]

5. Limits of Detection (LOD) and Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.[17]

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise ratio of 3:1.[3]

    • LOQ: Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy at this concentration.[3][9]

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min).

      • Mobile Phase pH (± 0.2 units).

      • Column Temperature (± 5°C).

      • Organic Content in Mobile Phase (± 2%).

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the retention time should not significantly shift.

General HPLC Workflow

The following diagram illustrates the standard operational workflow for performing an analysis using the described methods.

G cluster_pre_analysis Pre-Analysis cluster_hplc_run HPLC Analysis cluster_post_analysis Post-Analysis prep_mobile 1. Prepare Mobile Phase prep_sample 2. Prepare Standard & Sample Solutions prep_mobile->prep_sample sys_startup 3. System Startup & Equilibration prep_sample->sys_startup sst_check 4. Perform System Suitability Test (SST) sys_startup->sst_check inject_seq 5. Run Analytical Sequence sst_check->inject_seq process_data 6. Process Chromatographic Data inject_seq->process_data calc_report 7. Calculate Results & Generate Report process_data->calc_report

Caption: Standard Operating Workflow for HPLC Analysis.

References

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Troubleshooting poor resolution in the chiral separation of propanolamine isomers. Benchchem.
  • Analytical Method Development and Valid
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Akadémiai Kiadó.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes
  • Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
  • Quality Guidelines. ICH.
  • HPLC Separation of Polar Compounds. SIELC Technologies.
  • Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. Journal of Drug Delivery and Therapeutics.
  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
  • 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Separation of propranolol enantiomers using chiral HPLC.
  • Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

Sources

Application

Mass spectrometry analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

An Application Note and Protocol for the Mass Spectrometry Analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Introduction 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a molecule of significant interest in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Introduction

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a molecule of significant interest in organic synthesis and materials science, integrating an electron-rich thiophene heterocycle with a versatile propanolamine moiety.[1] This structure provides both nitrogen and oxygen donor atoms, making it a valuable building block for more complex heterocyclic systems and a potential ligand for coordination chemistry.[1] Accurate and reliable analytical methods are crucial for its characterization, ensuring purity, and elucidating its structure, which are fundamental steps in drug development and materials research.

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and providing detailed structural information through the analysis of fragmentation patterns.[2] This application note provides a comprehensive guide to the analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The protocols and interpretations are designed for researchers, scientists, and drug development professionals seeking to confirm the identity and structure of this compound.

Principle and Strategy

The analytical strategy hinges on the use of Electrospray Ionization (ESI), a soft ionization technique that is ideal for polar molecules like the target compound, as it minimizes in-source fragmentation and preserves the molecular ion.[3] The presence of a secondary amine makes the molecule readily susceptible to protonation in a slightly acidic solution, making positive-ion mode ESI the logical choice for generating the protonated molecule, [M+H]⁺.

Subsequent structural confirmation is achieved through tandem mass spectrometry (MS/MS), specifically Collision-Induced Dissociation (CID). In this process, the [M+H]⁺ precursor ion is isolated and fragmented by colliding it with an inert gas.[4][5] The resulting product ions provide a structural fingerprint of the molecule, allowing for unambiguous identification. The fragmentation pathways are predictable based on the functional groups present: the thiophene ring, the secondary amine, and the primary alcohol.

Experimental Workflow

The overall experimental workflow is a systematic process beginning with sample preparation, followed by instrumental analysis, and concluding with data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve sample in Methanol/Water (1:1) + 0.1% Formic Acid Infusion Direct Infusion via Syringe Pump Prep->Infusion Introduce Sample ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS1 Full Scan MS (Detect [M+H]⁺) ESI->MS1 Isolation Isolate [M+H]⁺ (m/z 172.08) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS/MS Scan (Detect Fragments) CID->MS2 Analysis Analyze Fragmentation Pattern MS2->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Experimental workflow for the MS analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a dilute, ionized solution suitable for ESI. The addition of formic acid is crucial as it provides the protons necessary for the formation of the [M+H]⁺ ion.

  • Reagents and Materials:

    • 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

    • HPLC-grade Methanol

    • HPLC-grade Water

    • Formic Acid (LC-MS grade)

    • 1.5 mL microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 1:1 (v/v) mixture of methanol and water.

    • Acidify the working solution by adding formic acid to a final concentration of 0.1%. This enhances the ionization efficiency.

    • Vortex the solution briefly to ensure homogeneity.

Mass Spectrometry Analysis

This protocol assumes the use of a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Instrumentation:

    • Mass spectrometer with ESI source (e.g., Agilent Q-TOF, Waters Xevo, Sciex Triple Quad)

    • Syringe pump for direct infusion

  • Instrument Setup and Data Acquisition:

    • Infusion: Load the prepared sample solution into a syringe and place it on the syringe pump. Set the flow rate to 5-10 µL/min for direct infusion into the ESI source.

    • ESI Source Parameters (Positive Ion Mode): The following are typical starting parameters and should be optimized for the specific instrument.

      Parameter Suggested Value Rationale
      Ionization Mode Positive The secondary amine is readily protonated.
      Capillary Voltage +3.5 to +4.5 kV Creates a stable electrospray.
      Nebulizer Gas (N₂) 20-40 psi Assists in droplet formation.
      Drying Gas (N₂) Flow 5-10 L/min Promotes solvent evaporation from droplets.[3]

      | Drying Gas Temp. | 250-350 °C | Aids in desolvation.[3] |

    • Full Scan (MS1) Acquisition:

      • Mass Range: m/z 50-500. This range will comfortably include the expected protonated molecule.

      • Acquisition: Acquire data for approximately 1-2 minutes to obtain a stable signal and an averaged spectrum showing the [M+H]⁺ ion. The expected molecular weight is 171.26 g/mol , so the protonated ion should appear at approximately m/z 172.08.[1]

    • Tandem MS (MS/MS) Acquisition:

      • Precursor Ion Selection: Set the mass analyzer to isolate the [M+H]⁺ ion (m/z 172.08).

      • Collision Gas: Use Argon or Nitrogen.

      • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV). Lower energies may induce the loss of neutral molecules like water, while higher energies will lead to more extensive fragmentation of the carbon skeleton.[4]

      • Product Ion Scan: Scan for product ions in a range of m/z 40-180.

Data Interpretation and Fragmentation Analysis

The structural information is derived from the fragmentation pattern observed in the MS/MS spectrum. The proposed cleavages are based on established fragmentation mechanisms for amines, alcohols, and thiophene-containing compounds.[6][7][8]

Expected Mass Spectra Data
IonCalculated m/zProposed Structure / Neutral Loss
[M+H]⁺ 172.08Protonated Parent Molecule
Fragment 1 154.07[M+H - H₂O]⁺
Fragment 2 141.07[M+H - CH₂OH]⁺
Fragment 3 97.02[C₅H₅S]⁺ (Thiophen-2-ylmethyl cation)
Fragment 4 74.06[C₃H₈NO]⁺
Proposed Fragmentation Pathway

The protonated molecule, [M+H]⁺, is expected to fragment through several key pathways upon collision-induced dissociation. The most likely site of protonation is the secondary amine nitrogen, given its higher basicity compared to the alcohol oxygen.

  • Loss of Water: A common fragmentation pathway for protonated alcohols is the neutral loss of water (18 Da), leading to the formation of a stable carbocation at m/z 154.07.[9]

  • Alpha-Cleavage to the Amine: Cleavage of the C-C bond adjacent to the nitrogen can result in two primary fragments.

    • Cleavage between the nitrogen and the propanol backbone can lead to the formation of the highly stable thiophen-2-ylmethyl cation at m/z 97.02 . This is often a dominant peak for compounds containing this moiety.

    • Cleavage on the other side of the nitrogen can produce the [C₃H₈NO]⁺ fragment at m/z 74.06.

  • Alpha-Cleavage to the Alcohol: Cleavage of the C-C bond adjacent to the hydroxyl group can result in the loss of the CH₂OH radical (31 Da), yielding an ion at m/z 141.07.[9]

Fragmentation cluster_path1 Pathway 1: Water Loss cluster_path2 Pathway 2: Alpha-Cleavage (Amine) cluster_path3 Pathway 3: Alpha-Cleavage (Alcohol) M [M+H]⁺ m/z 172.08 F1 m/z 154.07 M->F1 - H₂O F3 Thiophen-2-ylmethyl Cation m/z 97.02 M->F3 - C₃H₈NO F4 m/z 74.06 M->F4 - C₅H₅S F2 m/z 141.07 M->F2 - CH₂OH

Caption: Proposed fragmentation pathways for protonated 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Conclusion

This application note details a robust and reliable method for the mass spectrometric analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. The combination of soft ionization via ESI and structural elucidation through CID-based MS/MS provides unambiguous confirmation of both molecular weight and chemical structure. The described protocols for sample preparation and instrument operation, along with the interpretation of the expected fragmentation patterns, offer a comprehensive guide for scientists in pharmaceutical development and chemical research. This method ensures high confidence in the identification and characterization of this important chemical entity.

References

  • Benchchem. 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.
  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

  • PubMed. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. [Link]

  • Benchchem. Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine.
  • IntechOpen. Interpretation of Mass Spectra. [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-amine. [Link]

  • Royal Society of Chemistry. Chapter 10: Secondary Electrospray Ionization. [Link]

  • ETH Zurich Research Collection. How Soft Is Secondary Electrospray Ionization?. [Link]

  • Wikipedia. Secondary electrospray ionization. [Link]

  • ResearchGate. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • PMC. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • West Virginia University. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of propanone. [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-ol. [Link]

  • ACS Publications. Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS. [Link]

  • Auctores Online. Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. [Link]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. [Link]

  • ACS Publications. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol. [Link]

  • PubChem. 2-methyl-2-(methyl(propan-2-yl)amino)propan-1-ol. [Link]

  • Chemistry LibreTexts. Fragmentation. [Link]

  • ResearchGate. A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. [Link]

  • bioRxiv. MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. [Link]

  • Benchchem. Application Notes and Protocols for the Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol by NMR and Mass Spectrometry.
  • ResearchGate. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

Sources

Method

Application Note: Investigating the Antifungal Activity of Thiophene Propanolamine Derivatives

Executive Summary & Scientific Rationale The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the exploration of novel chemical scaffolds. Thioph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the exploration of novel chemical scaffolds. Thiophene propanolamine derivatives represent a promising chemical class, structurally bridging the lipophilic properties of thiophene heterocycles with the bioactive propanolamine pharmacophore found in various CNS-active drugs (e.g., duloxetine).

Recent Structure-Activity Relationship (SAR) studies suggest that this scaffold can be repurposed or optimized to target fungal sterol biosynthesis (specifically Lanosterol 14


-demethylase, CYP51) or disrupt cell membrane integrity. This Application Note provides a rigorous, standardized workflow for evaluating the antifungal potency, mechanism of action (MoA), and safety profile of these derivatives.
Structural Logic & SAR Visualization

The thiophene moiety mimics the aromatic bulk required for hydrophobic pocket binding in fungal CYP51, while the propanolamine chain provides essential hydrogen bonding interactions and solubility.

SAR_Analysis Scaffold Thiophene Propanolamine Scaffold Thiophene Thiophene Ring (Lipophilic Domain) Scaffold->Thiophene Contains Propanolamine Propanolamine Chain (Polar/Basic Domain) Scaffold->Propanolamine Contains Target1 CYP51 Heme Binding (Ergosterol Inhibition) Thiophene->Target1 Pi-Pi Stacking / Hydrophobic Interaction Propanolamine->Target1 H-Bonding to Active Site Residues Target2 Membrane Permeability (Direct Disruption) Propanolamine->Target2 Cationic Charge Interaction (pH dependent)

Figure 1: Structure-Activity Relationship (SAR) hypothesis for Thiophene Propanolamine derivatives targeting fungal pathways.

Experimental Workflow Overview

To ensure data integrity and reproducibility, the following sequential workflow is recommended. This approach filters compounds from basic potency to specific mechanistic validation.

Workflow Step1 1. Chemical Verification (HPLC >95%, 1H-NMR) Step2 2. Primary Screening (MIC) (CLSI M27-A4 / M38-A2) Step1->Step2 Step3 3. Secondary Profiling (MFC) (Fungicidal vs. Fungistatic) Step2->Step3 Select Hits (MIC < 16 µg/mL) Step4 4. Mechanistic Studies (Sorbitol Assay / Ergosterol Quant) Step3->Step4 Characterize Lead Step5 5. Safety Profiling (Hemolysis / Cytotoxicity) Step4->Step5 Validate Safety

Figure 2: Sequential screening pipeline for antifungal validation.

Protocol 1: In Vitro Susceptibility Testing (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against yeasts (Candida spp.) and filamentous fungi (Aspergillus spp.) using broth microdilution.[1][2][3]

Standards: Adheres to CLSI M27-A4 (Yeasts) and CLSI M38-A2 (Filamentous Fungi).

Materials
  • Media: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).

  • Compound Stock: Dissolve thiophene propanolamine derivatives in 100% DMSO. Final DMSO concentration in assay must be <1%.

  • Control Drugs: Fluconazole (Azole control), Amphotericin B (Polyene control).

  • Plates: 96-well round-bottom (yeasts) or flat-bottom (molds) microtiter plates.

Methodology
  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 to achieve final working inoculum of

      
       CFU/mL.
      
  • Plate Setup:

    • Add 100 µL of 2x drug concentration to columns 1-10 (serial dilution range: 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11.

  • Incubation:

    • Candida spp.: 35°C for 24-48 hours.

    • Aspergillus spp.: 35°C for 48-72 hours.

  • Readout:

    • Visual: Determine the lowest concentration with 100% inhibition (optically clear) compared to growth control.

    • Spectrophotometric: Read OD at 530 nm. MIC defined as

      
       reduction in OD for azole-like derivatives (or 
      
      
      
      for fungicidal agents).

Validation Criteria:

  • Growth control must show turbidity (OD > 0.2).

  • Sterility control must remain clear.

  • Reference drugs must fall within CLSI quality control ranges.

Protocol 2: Mechanism of Action – Sorbitol Protection Assay

Objective: Distinguish between cell wall inhibitors and cell membrane disruptors. Rationale: Sorbitol acts as an osmotic protectant. If the derivative acts on the fungal cell wall , the MIC will increase significantly in the presence of sorbitol (fungal cells survive as protoplasts). If it acts on the membrane (like thiophenes often do), sorbitol will offer no protection.

Methodology
  • Duplicate Plates: Prepare two identical 96-well plates as described in Protocol 1.

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Inoculation & Incubation: Inoculate both plates with C. albicans and incubate at 35°C for 48 hours.

  • Interpretation:

    • Calculate the MIC shift :

      
      .
      
    • Shift < 2: Suggests membrane activity (Sorbitol did not protect).

    • Shift > 4: Suggests cell wall damage (Sorbitol protected the protoplasts).

Protocol 3: Ergosterol Quantitation (Sterol Profile)

Objective: Confirm if the derivative inhibits ergosterol synthesis (CYP51 inhibition), a common mechanism for thiophene-containing antifungals.

Methodology
  • Treatment: Grow C. albicans in Sabouraud Dextrose Broth (SDB) with sub-inhibitory concentrations (MIC/2) of the test compound for 16 hours. Include Fluconazole (positive control) and untreated control.

  • Saponification: Harvest cells, wash, and resuspend in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.

  • Extraction: Extract sterols with n-heptane (3 mL) + water (1 mL). Vortex and collect the upper heptane layer.

  • UV Analysis: Scan the heptane layer between 230 nm and 300 nm.

  • Calculation:

    • Ergosterol exhibits a characteristic four-peak curve (230, 244, 281, 293 nm).

    • 24(28)-Dehydroergosterol (DHE) accumulates if CYP51 is inhibited.

    • Calculate % Ergosterol reduction relative to untreated control.

Data Presentation & Analysis

Quantitative Summary Table

Summarize your findings in the following format for publication or internal reporting.

Compound IDMIC (µg/mL) C. albicansMIC (µg/mL) A. fumigatusMFC (µg/mL)Sorbitol ShiftErgosterol Reduction (%)Hemolysis HC50 (µg/mL)Selectivity Index (SI)
TPD-001 4.08.08.01.0 (Membrane)15%>512>128
TPD-002 0.52.01.01.0 (Membrane)85%256512
Fluconazole 1.0>64>641.095%>512>512

Key:

  • MFC (Minimum Fungicidal Concentration): Lowest conc. yielding <3 colonies on subculture.

  • SI (Selectivity Index):

    
    . An SI > 10 indicates a promising therapeutic window.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[4][5][6]Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).Link

  • Mendonça Junior, F. J. B., et al. (2011).[7][8] Antifungal activity of the synthesized thiophene derivatives.[2][7][8][9][10][11][12][13] ResearchGate. Link

  • Neto, B. A. D., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp.[11] biofilms. PubMed Central. Link

  • Yu, G. P., et al. (2009). Synthesis and Fungicidal Evaluation of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Derivatives. Journal of Agricultural and Food Chemistry.[14] Link

Sources

Application

Synthesis of (S)-(-)-3-N-Methylamino-1-(2-thienyl)-1-propanol: A Comprehensive Guide to an Essential Duloxetine Intermediate

Introduction (S)-(-)-3-N-Methylamino-1-(2-thienyl)-1-propanol is a critical chiral intermediate in the synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-(-)-3-N-Methylamino-1-(2-thienyl)-1-propanol is a critical chiral intermediate in the synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder and other conditions. The stereochemistry at the C-1 position of this amino alcohol is paramount to the pharmacological activity of the final active pharmaceutical ingredient (API). Consequently, robust and efficient stereoselective synthetic routes to this intermediate are of significant interest to the pharmaceutical industry.

This comprehensive guide provides detailed application notes and protocols for the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, designed for researchers, scientists, and drug development professionals. We will explore the primary synthetic strategies, delving into the causality behind experimental choices and providing a comparative analysis of the methodologies. The protocols described herein are designed to be self-validating systems, grounded in authoritative scientific literature.

Synthetic Strategies: A Comparative Overview

The synthesis of this chiral amino alcohol can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.

  • Classical Diastereomeric Resolution: This traditional and robust method involves the synthesis of a racemic mixture of the amino alcohol, followed by separation of the enantiomers using a chiral resolving agent. This approach is often favored for its reliability and scalability.

  • Asymmetric Synthesis: This more modern approach aims to directly synthesize the desired (S)-enantiomer, thereby avoiding the "loss" of 50% of the material inherent in classical resolution. This can be achieved through either chemical or enzymatic catalysis.

The choice of synthetic route often depends on factors such as cost of goods, scalability, environmental impact, and the desired level of enantiomeric purity.

Method 1: Classical Diastereomeric Resolution

This well-established method follows a three-stage process: synthesis of the racemic N,N-dimethylated precursor, resolution with (S)-mandelic acid, and subsequent N-demethylation.

Rationale for this Approach

The resolution of racemic amines via diastereomeric salt formation is a time-tested and reliable technique. (S)-Mandelic acid is an effective resolving agent for many amines due to its ability to form stable, crystalline salts with distinct physicochemical properties for each diastereomer, particularly differences in solubility, which is the basis for their separation by fractional crystallization.[1] The commercial availability and relatively low cost of both enantiomers of mandelic acid also contribute to its widespread use.

Experimental Workflow: Classical Resolution

cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: N-Demethylation A 2-Acetylthiophene B Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) A->B C 3-(Dimethylamino)-1-(2-thienyl)-1-propanone B->C D Reduction (e.g., NaBH4) C->D E (±)-3-(N,N-Dimethylamino)-1- (2-thienyl)propan-1-ol D->E F Diastereomeric Salt Formation (+(S)-Mandelic Acid) E->F G Fractional Crystallization F->G H Diastereomerically Pure Salt ((S)-Amine-(S)-Mandelate) G->H I Liberation of Free Amine (Base Treatment) H->I J (S)-(-)-N,N-Dimethyl-3-hydroxy- 3-(2-thienyl)propanamine I->J K Carbamate Formation J->K L Hydrolysis K->L M (S)-(-)-3-N-Methylamino-1- (2-thienyl)-1-propanol L->M

Caption: Workflow for the synthesis of the target intermediate via classical resolution.

Detailed Protocols

Protocol 1.1: Synthesis of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol

  • Mannich Reaction: In a suitable reactor, a mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde is refluxed in ethanol with a catalytic amount of hydrochloric acid.[2] The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, and the resulting 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride is isolated by filtration.

  • Reduction: The isolated aminoketone hydrochloride is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until complete conversion of the ketone.

  • Work-up: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield racemic (±)-3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol.

Protocol 1.2: Chiral Resolution and Liberation of the (S)-Enantiomer

  • Salt Formation: The racemic amino alcohol is dissolved in a suitable solvent, such as a mixture of 2-butanol and water.[3] A solution of (S)-(+)-mandelic acid (approximately 0.5 equivalents) in the same solvent system is added.[3]

  • Crystallization: The mixture is heated to obtain a clear solution and then slowly cooled to allow for the preferential crystallization of the less soluble (S)-amine-(S)-mandelate diastereomeric salt.[1] The crystals are collected by filtration.

  • Recrystallization (Optional but Recommended): To enhance the enantiomeric purity, the isolated salt can be recrystallized from the same solvent system.[1]

  • Liberation of the Free Amine: The diastereomerically pure salt is suspended in a biphasic system of water and an organic solvent (e.g., toluene). An aqueous base, such as sodium hydroxide solution, is added to neutralize the mandelic acid and liberate the free (S)-amino alcohol into the organic phase.[1] The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated to yield (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine.

Protocol 1.3: N-Demethylation

  • Carbamate Formation: The enantiomerically pure (S)-N,N-dimethylamino alcohol is subjected to N-demethylation, which can be achieved via carbamate formation.[4] This involves reaction with an agent like ethyl chloroformate.

  • Hydrolysis: The resulting carbamate intermediate is then hydrolyzed under alkaline conditions to yield the final product, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol.[4]

  • Purification: The final product is typically purified by recrystallization from a suitable solvent, such as ethylcyclohexane, to achieve high chemical and enantiomeric purity.[4]

StepKey ReagentsTypical YieldTypical Enantiomeric Excess (ee)Reference
Racemic Precursor Synthesis2-acetylthiophene, NaBH₄~79% (overall for two steps)N/A[4]
Chiral Resolution(S)-mandelic acid>90% for the diastereomeric salt>99% after recrystallization[3]
N-Demethylation & HydrolysisEthyl chloroformate, NaOH~75%>99.9%[4]

Method 2: Asymmetric Synthesis

Asymmetric synthesis offers a more atom-economical approach by directly forming the desired enantiomer. Both chemical and biocatalytic methods have proven effective.

Rationale for this Approach

The primary advantage of asymmetric synthesis is the potential to achieve a theoretical yield of 100% for the desired enantiomer, in contrast to the 50% maximum for classical resolution without a racemization-recycle loop.

  • Asymmetric Chemical Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of the chiral product. Catalysts based on transition metals like ruthenium and rhodium complexed with chiral ligands have shown high enantioselectivity in the hydrogenation of prochiral ketones.[5]

  • Biocatalysis (Enzymatic Reduction): Enzymes are highly specific catalysts that can operate under mild conditions (ambient temperature and pressure, aqueous media), making them an environmentally benign option.[2][6][7] Carbonyl reductases (KREDs) and whole-cell systems like Saccharomyces cerevisiae (baker's yeast) can reduce the precursor ketone with excellent enantioselectivity.[8][9]

Experimental Workflow: Asymmetric Synthesis

cluster_0 Asymmetric Chemical Reduction cluster_1 Asymmetric Enzymatic Reduction A 3-(N-Methylamino)-1-(2-thienyl)-1-propanone B Asymmetric Hydrogenation (e.g., Ru-chiral ligand, H₂) A->B C (S)-(-)-3-N-Methylamino-1- (2-thienyl)-1-propanol B->C D 3-(N-Methylamino)-1-(2-thienyl)-1-propanone E Biocatalytic Reduction (e.g., KRED, Cofactor Regeneration System) D->E F (S)-(-)-3-N-Methylamino-1- (2-thienyl)-1-propanol E->F

Caption: Workflows for the synthesis of the target intermediate via asymmetric reduction.

Detailed Protocols

Protocol 2.1: Asymmetric Chemical Hydrogenation

  • Catalyst Preparation: A chiral ruthenium catalyst is typically prepared in situ by reacting a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral ligand (e.g., a derivative of cinchona alkaloids or BINAP).[5][10]

  • Hydrogenation: The ketone precursor, 3-(N-methylamino)-1-(2-thienyl)-1-propanone, is dissolved in a suitable solvent (e.g., an alcohol like isopropanol). The catalyst is added, and the mixture is subjected to hydrogen gas pressure in an autoclave.

  • Reaction Monitoring and Work-up: The reaction is monitored for the consumption of the starting material. Upon completion, the pressure is released, the catalyst is filtered off, and the solvent is removed. The product is then purified, typically by chromatography or crystallization.

Protocol 2.2: Asymmetric Enzymatic Reduction

  • Reaction Setup: In a buffered aqueous solution (e.g., pH 6-8), the substrate, 3-N-methylamino-1-(2-thienyl)-1-propanone, is added.[9]

  • Biocatalyst and Cofactor System: A carbonyl reductase (KRED) and a cofactor (e.g., NADP⁺/NADPH) are added. A cofactor regeneration system is crucial for making the process economically viable. A common system involves using glucose and glucose dehydrogenase (GDH) to regenerate the expensive NADPH from NADP⁺.[9][11]

  • Reaction and Work-up: The reaction mixture is incubated at a controlled temperature (e.g., 25-45 °C) with gentle agitation.[9] The reaction progress is monitored by HPLC. Once the desired conversion is reached, the reaction is terminated, often by adding a water-immiscible organic solvent to extract the product. The enzyme can be removed by filtration or centrifugation. The organic extract is then washed, dried, and concentrated to yield the product.

MethodCatalyst/EnzymeTypical YieldTypical Enantiomeric Excess (ee)Reference(s)
Asymmetric HydrogenationRuthenium-NNP complexes>99%up to 99.9%[5]
Enzymatic Reduction (KRED)Ketoreductase (KRED137) with GDH>90%>99%[9]
Enzymatic Reduction (Whole-cell)Saccharomyces cerevisiaeHigh conversion>99%[8]

Analytical Methods for Chiral Purity Determination

The determination of enantiomeric excess is a critical step in the synthesis of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

Typical HPLC Conditions:

  • Column: Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD are often effective.[12]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) is typically used.[12] For basic compounds like the target intermediate, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[12]

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 235 nm) is suitable.[1]

Conclusion

The synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol can be successfully achieved through several distinct methodologies. The classical resolution approach using (S)-mandelic acid remains a robust and scalable option, while asymmetric synthesis, particularly through biocatalysis, offers a more sustainable and atom-economical alternative with excellent enantioselectivity. The choice of the optimal synthetic route will depend on a careful evaluation of process efficiency, economic viability, and environmental considerations. The protocols and data presented in this guide provide a solid foundation for researchers and process chemists to develop and optimize the synthesis of this key pharmaceutical intermediate.

References

  • Sakai, K., et al. (2006). Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 10(5), 932-938.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204.
  • Sakai, K., et al. (2003). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry, 14(12), 1631-1636.
  • US Patent 7,119,211 B2. (2006). Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
  • Ni, Y., & Xu, J. (2012). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Biotechnology Advances, 30(6), 1269-1281.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.
  • PrepChem. (n.d.). Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. Retrieved from [Link]

  • Hollmann, F., & Arends, I. W. C. E. (2020). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. Chemical Society Reviews, 49(17), 6104-6131.
  • Contente, M. L., & Molinari, F. (2020). Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. International Journal of Molecular Sciences, 21(18), 6885.
  • WO 2014/094462 A1. (2014). Biological preparation method of (s)-3-methylamino-1-(2-thienyl)-1-propyl alcohol.
  • Gupta, A., & Singh, A. K. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 38(11), 624-631.
  • Sun, T., et al. (2017). Enhancement of asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to corresponding (S)-enantiomer by fusion of carbonyl reductase and glucose dehydrogenase. Bioresources and Bioprocessing, 4(1), 1-10.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Tang, C. G., et al. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Biotechnology Letters, 33(11), 2235-2241.
  • Zhang, X., et al. (2019). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 9(20), 11153-11159.
  • Sun, T., et al. (2017). Enhancement of asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to corresponding (S)-enantiomer by fusion of carbonyl reductase and glucose dehydrogenase. Bioresources and Bioprocessing, 4, 43.
  • Zhang, T., et al. (2010). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Serbian Chemical Society, 75(11), 1505-1513.
  • de la Fuente, V., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 779-794.
  • Zhang, X., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(1), 123-129.
  • Inoue, S., et al. (1990). Asymmetric hydrogenation of prochiral alkenes catalysed by ruthenium complexes of (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl. Journal of the Chemical Society, Perkin Transactions 1, 1641-1645.
  • de la Fuente, V., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 779-794.

Sources

Method

Chemoenzymatic synthesis of (S)-duloxetine using carbonyl reductase.

Application Note: Chemoenzymatic Synthesis of (S)-Duloxetine via Carbonyl Reductase Abstract & Introduction The synthesis of (S)-Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), traditionally reli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis of (S)-Duloxetine via Carbonyl Reductase

Abstract & Introduction

The synthesis of (S)-Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), traditionally relies on the resolution of racemic intermediates, resulting in a maximum theoretical yield of 50% for the chiral step. This application note details a chemoenzymatic route that bypasses resolution by utilizing Carbonyl Reductase (CBR/KRED) to effect the asymmetric reduction of the prochiral ketone precursor.

This protocol achieves >99% enantiomeric excess (ee) and high conversion (>95%) using a coupled cofactor regeneration system (Glucose Dehydrogenase/Glucose).[1] It integrates the high selectivity of biocatalysis with the robustness of traditional chemical arylation.

Mechanism of Action & Reaction Design

The core transformation is the stereoselective reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone (DKTP) to (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol (S-DHTP).

  • Enzyme: Carbonyl Reductase (KRED/CBR) transfers a hydride from NADPH to the re-face or si-face of the ketone (depending on the specific enzyme variant) to yield the (S)-alcohol.

  • Cofactor Regeneration: To make the process economically viable, NADPH is regenerated in situ using Glucose Dehydrogenase (GDH), which oxidizes glucose to gluconolactone (hydrolyzing to gluconic acid).

Figure 1: Biocatalytic Cycle & Pathway

G cluster_KRED Carbonyl Reductase (KRED) cluster_GDH Cofactor Regeneration (GDH) DKTP Prochiral Ketone (DKTP) SDHTP (S)-Alcohol (S-DHTP) DKTP->SDHTP Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation

Caption: Coupled enzymatic cycle showing the reduction of DKTP to (S)-DHTP driven by NADPH recycling via Glucose Dehydrogenase.

Material Selection & Preparation

ComponentSpecificationFunctionCritical Note
Substrate 3-(dimethylamino)-1-(2-thienyl)-1-propanone HClPrecursorMust be free of residual Mannich reagents (formaldehyde) which inhibit enzymes.
Enzyme KRED (e.g., Rhodosporidium toruloides RtSCR9 or commercial kit)CatalystSelect variant with Prelog specificity for (S)-enantiomer.
Cofactor NADP+ (Disodium salt)Hydride SourceOnly catalytic amount needed (0.1–1.0 mM).
Recycling Enzyme Glucose Dehydrogenase (GDH)RegeneratorActivity >20 U/mg recommended.
Co-substrate D-GlucoseHydride Donor1.2–1.5 equivalents relative to substrate.
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.0MediumMaintains enzyme stability.

Experimental Protocols

Protocol A: Enzyme Screening (Microscale)

Objective: Identify the optimal KRED variant for activity and enantioselectivity.

  • Preparation: Prepare a Master Mix containing:

    • Buffer: 900 µL KPi (100 mM, pH 7.0).

    • Glucose: 20 mg.

    • GDH: 5 Units.

    • NADP+: 0.5 mg.

    • Substrate (DKTP): 5 mg (dissolved in 50 µL DMSO).

  • Screening: Dispense 190 µL of Master Mix into 96-well deep-well plates.

  • Initiation: Add 10 µL of different KRED enzyme lysates/solutions to each well.

  • Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.

  • Analysis: Extract 100 µL reaction mix with 200 µL Ethyl Acetate. Analyze organic phase via Chiral HPLC (Column: Chiralcel OD-H or equivalent; Mobile Phase: Hexane:IPA:Diethylamine 90:10:0.1).

    • Target Criteria: Conversion >90%, ee >98%.[1][2][3]

Protocol B: Preparative Scale Synthesis (1.0 L Scale)

Objective: Scale-up synthesis of the (S)-alcohol intermediate.

Safety Warning: The substrate is an amine salt; ensure proper pH adjustments.

Step-by-Step Methodology:

  • Reactor Setup: Use a 2L jacketed glass reactor with overhead stirring and pH stat control (auto-titrator).

  • Buffer Preparation: Charge 800 mL of 100 mM KPi buffer (pH 7.0).

  • Substrate Loading:

    • Add 50 g of DKTP (Substrate).

    • Note: The substrate is often an HCl salt. Adjust pH back to 7.0 using 5M NaOH. Do not overshoot pH >8.0 as substrate stability decreases.

  • Cofactor System Addition:

    • Add 40 g D-Glucose (approx 1.2 eq).

    • Add 150 mg NADP+.

    • Add 200 mg GDH (approx 5000 Units).

  • Enzyme Initiation:

    • Add 1.0 g of lyophilized KRED (optimized variant from Protocol A).

  • Reaction Conditions:

    • Temp: Maintain 30°C.

    • Stirring: 300 rpm (ensure mixing but avoid foaming).

    • pH Control (CRITICAL): The reaction produces gluconic acid. Use the pH stat to maintain pH 7.0 by automatically titrating 2M NaOH .

  • Monitoring: Check HPLC every 4 hours. Reaction typically completes in 12–16 hours.

  • Workup (Downstream Processing):

    • Quench by adjusting pH to 11.0 with NaOH (to ensure the amine is in free-base form for extraction).

    • Add 500 mL Ethyl Acetate or Toluene. Stir for 30 mins.

    • Separate phases.[4] Re-extract aqueous phase 1x with 200 mL solvent.

    • Combine organic layers, wash with brine, dry over

      
      , and concentrate in vacuo.
      
    • Yield Expectation: >90% isolated yield as a pale yellow oil.

Protocol C: Chemical Finishing (Arylation)

Objective: Convert (S)-DHTP to (S)-Duloxetine precursor via nucleophilic aromatic substitution.

Safety Warning: Sodium Hydride (NaH) releases hydrogen gas. Perform under Nitrogen/Argon.[4]

  • Dissolution: Dissolve 10 g of (S)-DHTP (from Protocol B) in 50 mL anhydrous DMSO.

  • Deprotonation:

    • Cool to 15°C.

    • Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

    • Stir for 30 mins (allow

      
       evolution to cease).
      
  • Arylation:

    • Add 1-fluoronaphthalene (1.1 eq) dropwise.

    • Heat to 60°C for 4–6 hours.

  • Quench: Cool to RT, carefully add water to quench excess NaH.

  • Extraction: Extract with Ethyl Acetate/Hexane (1:1).

  • Next Steps: The resulting product is N,N-dimethyl-duloxetine. It requires demethylation (using phenyl chloroformate or trichloroethyl chloroformate) to yield the final secondary amine, (S)-Duloxetine.

Process Validation & Troubleshooting

Figure 2: Workflow & Decision Tree

Workflow Start Start: DKTP Substrate Screen Protocol A: Enzyme Screening (96-well plate) Start->Screen Check1 ee > 98%? Screen->Check1 Opt Optimize pH/Temp/Loading Check1->Opt No Scale Protocol B: 1L Scale-Up (pH Stat Control) Check1->Scale Yes Opt->Screen Check2 Conversion > 95%? Scale->Check2 Check2->Scale No (Add more GDH/Time) Extract Alkaline Extraction (pH 11) Check2->Extract Yes Chem Protocol C: Arylation (NaH + 1-F-Naphthalene) Extract->Chem

Caption: Operational workflow from enzyme selection to chemical finishing.

Troubleshooting Table:

IssueProbable CauseCorrective Action
pH Drift (Acidic) GDH produces gluconic acid faster than titration.Increase NaOH concentration in titrator; ensure probe is not fouled.
Low Conversion Enzyme inhibition by product or substrate.Add DMSO (up to 5% v/v) to improve solubility; add enzyme in two batches.
Emulsion during Workup Protein precipitation at interface.Filter reaction mixture through Celite before extraction; add brine.
Low ee Wrong enzyme variant or thermal racemization.Re-screen enzyme library; lower temperature to 25°C.

References

  • Liu, Z. Q., et al. (2016). "Chemoenzymatic synthesis of (S)-duloxetine using carbonyl reductase from Rhodosporidium toruloides."[3] Bioorganic Chemistry, 65, 122-128. [3]

  • Soni, P., et al. (2008). "Biocatalytic reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone by Candida viswanathii." Journal of Molecular Catalysis B: Enzymatic, 55, 1-4.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Duloxetine." BenchChem Protocols.

  • Patel, R. N. (2008). "Biocatalysis for synthesis of chiral pharmaceutical intermediates." Topics in Organometallic Chemistry, 25, 1-47.

  • Tao, J., & Xu, J. H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology, 13(1), 43-50.

Sources

Application

Application Note: Leveraging 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Scaffolds for Next-Generation Fungicide Discovery

Executive Summary The search for novel fungicides with unique modes of action is critical to combating rising resistance in phytopathogens like Botrytis cinerea, Fusarium graminearum, and Septoria tritici. This Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel fungicides with unique modes of action is critical to combating rising resistance in phytopathogens like Botrytis cinerea, Fusarium graminearum, and Septoria tritici. This Application Note details the utility of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (referred to herein as Scaffold T-AP ) as a privileged building block in the synthesis of novel antifungal agents.

While Scaffold T-AP possesses modest intrinsic antifungal activity, its primary value lies in its role as a versatile pharmacophore scaffold . Its structure combines a lipophilic thiophene head (a bioisostere for phenyl/furan rings found in SDHIs) with a polar amino-alcohol tail that mimics transition states in sterol biosynthesis or serves as a chelation motif.

This guide provides a comprehensive workflow for:

  • Synthesizing the T-AP scaffold via reductive amination.

  • Derivatizing the scaffold to generate Succinate Dehydrogenase Inhibitor (SDHI) candidates.

  • Screening the resulting library for mycelial growth inhibition.

Chemical Basis & Rational Design

The Pharmacophore

Scaffold T-AP is a chiral amino alcohol featuring a thiophene ring. Its structural versatility allows it to target two major fungicidal pathways depending on derivatization:

  • Pathway A: SDHI (Succinate Dehydrogenase Inhibition): Acylation of the secondary amine with pyrazole-4-carboxylic acids creates structures resembling commercial SDHIs (e.g., Penthiopyrad, Isofetamid). The thiophene ring occupies the hydrophobic pocket, while the amide linker binds to the ubiquinone site.

  • Pathway B: SBI (Sterol Biosynthesis Inhibition): The amino-alcohol motif mimics the high-energy carbocationic intermediates formed during ergosterol biosynthesis (specifically

    
    -reductase or 
    
    
    
    -isomerase steps), similar to morpholine fungicides.
Structural Logic Diagram

The following diagram illustrates the strategic derivatization of Scaffold T-AP.

G Scaffold Scaffold T-AP (2-[(Thiophen-2-ylmethyl)amino]propan-1-ol) Amine Secondary Amine (-NH-) Reactive Site 1 Scaffold->Amine Contains Alcohol Primary Alcohol (-OH) Reactive Site 2 Scaffold->Alcohol Contains SDHI Target: SDHI Fungicides (Mitochondrial Complex II) Amine->SDHI Acylation with Pyrazole Acid SBI Target: Sterol Biosynthesis (Ergosterol Pathway) Amine->SBI N-Alkylation (Bulky Groups) Alcohol->SBI O-Alkylation (Lipophilic Chain)

Figure 1: Strategic derivatization pathways for Scaffold T-AP in fungicide discovery.

Protocol 1: Synthesis of Scaffold T-AP

Objective: Efficient preparation of the core scaffold via reductive amination. Scale: 10 mmol (Gram-scale)

Materials
  • Reagents: Thiophene-2-carboxaldehyde (1.12 g, 10 mmol), 2-amino-1-propanol (0.75 g, 10 mmol), Sodium borohydride (NaBH4) (0.57 g, 15 mmol), Methanol (MeOH) (anhydrous), Acetic acid (cat.).

  • Equipment: 100 mL Round-bottom flask, Magnetic stirrer, Ice bath, Rotary evaporator.

Step-by-Step Methodology
  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve Thiophene-2-carboxaldehyde (10 mmol) in 20 mL anhydrous MeOH.

    • Add 2-amino-1-propanol (10 mmol) dropwise.

    • Add 2 drops of glacial acetic acid to catalyze imine formation.

    • Stir at room temperature (RT) for 4 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1) for disappearance of aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH4 (15 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to RT and stir overnight (12 h).

  • Work-up & Purification:

    • Quench reaction with 10 mL water.

    • Evaporate methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Dry combined organic layers over anhydrous Na2SO4, filter, and concentrate.

    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5) to obtain the pale yellow oil.

Expected Yield: 85-92% Validation: 1H NMR (CDCl3) should show disappearance of the imine proton and appearance of the benzylic -CH2- signal at ~3.9-4.1 ppm.

Protocol 2: Library Generation (SDHI Focus)

Objective: Synthesize a library of 10-20 amide derivatives to screen for SDHI activity.

Reaction Scheme

Scaffold T-AP + R-COOH (Acid) → Amide Derivative

Procedure (Parallel Synthesis Format)
  • Preparation: Prepare 0.2 M stock solutions of Scaffold T-AP in DMF.

  • Coupling: In a 24-well reaction block:

    • Add 500 µL Scaffold stock (0.1 mmol).

    • Add 0.12 mmol of selected Carboxylic Acid (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid).

    • Add 0.15 mmol HATU (Coupling agent).

    • Add 0.3 mmol DIPEA (Base).

  • Incubation: Shake at RT for 16 hours.

  • Work-up: Dilute with EtOAc (2 mL), wash with water (1 mL) and brine (1 mL). Evaporate solvent using a SpeedVac.

  • Output: Crude amide ready for biological screening.

Protocol 3: High-Throughput Antifungal Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives against Botrytis cinerea (Grey Mold) and Fusarium graminearum (Head Blight).

Materials
  • Pathogens: Spore suspensions (

    
     spores/mL) of B. cinerea and F. graminearum.
    
  • Media: Potato Dextrose Broth (PDB).

  • Control: Boscalid (Positive Control), DMSO (Negative Control).

  • Plate: 96-well clear flat-bottom microplates.

Step-by-Step Methodology
  • Compound Preparation: Dissolve library compounds in DMSO to 10 mg/mL.

  • Dilution Series: Prepare a 2-fold serial dilution in PDB across the 96-well plate. Final test concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µg/mL.

  • Inoculation: Add 50 µL of fungal spore suspension to each well. Final volume: 100 µL/well.

  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 25°C for 48-72 hours in the dark.

  • Readout:

    • Visual: Score for turbidity (growth) vs. clarity (no growth).

    • Quantitative: Measure Optical Density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

Data Table Template:

Compound IDR-Group (Acid)MIC B. cinerea (µg/mL)MIC F. graminearum (µg/mL)Activity Class
T-AP-011-methyl-3-CF3-pyrazole< 6.2512.5High
T-AP-02Nicotinic acid50> 100Low
Boscalid (Control)1.5 3.0 Reference

Mechanism of Action (SDHI Hypothesis)

The most probable mode of action for amide derivatives of Scaffold T-AP is the inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

SDHI_Mechanism cluster_mitochondria Fungal Mitochondria (Complex II) BindingSite Ubiquinone Binding Site (Q-site) Target Succinate Dehydrogenase (SDH) BindingSite->Target Integral Part of Result Respiration Halted (Fungicidal Effect) Target->Result Inhibition Compound T-AP Amide Derivative Interaction1 Thiophene Ring (Hydrophobic Interaction) Compound->Interaction1 Interaction2 Amide Linker (Hydrogen Bonding) Compound->Interaction2 Interaction1->BindingSite Blocks Access Interaction2->BindingSite Stabilizes Binding

Figure 2: Proposed binding mechanism of T-AP amide derivatives at the SDH Q-site.

References

  • BenchChem. (2025). Synthesis and Properties of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. Retrieved from

  • Mendonça Junior, F. J., et al. (2011). Antifungal activity of thiophene derivatives against Candida and Cryptococcus species. Latin American Journal of Pharmacy. Retrieved from

  • Zhang, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from

  • Clinical Pharmacogenomics Implementation Consortium. (2011). Duloxetine Pathway and Metabolites (Thiophene Amino Alcohols). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-methyl-1-(thiophen-2-yl)propan-1-amine. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Technical Support Center: Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Introduction: The Reaction Landscape Welcome to the technical support hub. You are likely targeting 2-[(Thiophen-2-ylmethyl)amino]propan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Introduction: The Reaction Landscape

Welcome to the technical support hub. You are likely targeting 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol , a secondary amine intermediate often used in the synthesis of duloxetine analogs or thiophene-based ligands.

This transformation is a classic Reductive Amination between:

  • Electrophile: Thiophene-2-carboxaldehyde (2-Formylthiophene).[1]

  • Nucleophile: 2-Aminopropan-1-ol (Alaninol).

While theoretically simple, this reaction presents specific challenges regarding chemoselectivity (mono- vs. bis-alkylation) and workup efficiency due to the amphiphilic nature of the amino-alcohol product.

Module 1: Standard Operating Procedures (SOP)

Q: What is the recommended "Gold Standard" protocol for this synthesis?

A: For maximum reproducibility and yield, we recommend a One-Pot Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). Unlike Sodium Borohydride (


), STAB is mild enough to not reduce the aldehyde directly, allowing the imine to form and reduce in situ without competitive side reactions.

Protocol A: High-Selectivity Method (Recommended)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Reagent: Sodium Triacetoxyborohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Stoichiometry:

    • Thiophene-2-carboxaldehyde: 1.0 equiv.

    • 2-Aminopropan-1-ol: 1.1 equiv.

    • 
      : 1.4 equiv.
      
    • Acetic Acid (AcOH): 1.0 equiv (Catalyst).

Step-by-Step:

  • Dissolve the aldehyde and amine in DCE under

    
     atmosphere.
    
  • Add Acetic Acid. Stir for 30 minutes at Room Temperature (RT) to establish imine equilibrium.

  • Add

    
     in one portion.
    
  • Stir at RT for 4–16 hours. Monitor by TLC/LCMS.[3]

  • Quench: Add saturated aqueous

    
    .
    

Protocol B: Cost-Effective Method (Scale-up friendly)

  • Solvent: Methanol (MeOH).[4][5]

  • Reagent: Sodium Borohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][2][6][7][8]
    
  • Critical Difference: This must be a two-step procedure to prevent direct reduction of the aldehyde to Thiophene-2-methanol.

Step-by-Step:

  • Mix Aldehyde and Amine in MeOH. Add

    
     (drying agent) to push imine formation.
    
  • Stir for 2–4 hours (Imine formation).

  • Cool to 0°C.

  • Add

    
     (1.5 equiv) portion-wise (Exothermic!).
    
  • Warm to RT and stir for 2 hours.

Module 2: Troubleshooting & Optimization

Q: I am observing significant dialkylation (Bis-product). How do I prevent this?

A: Dialkylation occurs when the newly formed secondary amine product reacts with another molecule of aldehyde. This is common with primary amines like 2-aminopropan-1-ol.

Corrective Actions:

  • Stoichiometry Inversion: Use a large excess of the amine (Nucleophile). Increase 2-aminopropan-1-ol to 2.0–3.0 equivalents . This statistically favors the mono-alkylation.

  • Stepwise Addition: Do not add the aldehyde all at once. Add the aldehyde solution dropwise to the amine solution over 1 hour.

  • Switch Reagent: If using

    
     (Cyanoborohydride) at pH 6, the reaction is slower and more selective. However, STAB is usually sufficient if the stoichiometry is corrected.
    
Q: My yield is low, and I see unreacted aldehyde. Why?

A: This usually indicates a failure in Imine Formation thermodynamics. Thiophene aldehydes are electron-rich (aromatic ring donates density), making the carbonyl carbon less electrophilic than a standard benzaldehyde.

Corrective Actions:

  • Add a Lewis Acid/Proton Source: Ensure you are using Acetic Acid (1 equiv) or

    
      (Titanium Isopropoxide) to activate the carbonyl.
    
  • Water Removal: Water is a byproduct of imine formation. If the equilibrium lies to the left (reagents), the reaction stalls. Add 4Å Molecular Sieves or anhydrous

    
     to the reaction pot during the imine formation step.
    
Q: The product is water-soluble and I'm losing it during extraction. How do I recover it?

A: 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol contains both a basic amine and a hydroxyl group, making it highly polar and amphiphilic.

Workup Protocol for Polar Amines:

  • pH Adjustment: After quenching with acid (to destroy borohydride), the aqueous layer is acidic. You must basify the aqueous layer to pH > 12 using 2M NaOH. This ensures the amine is deprotonated (neutral) and less water-soluble.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic amine.

  • Extraction Solvent: Diethyl ether is likely too non-polar. Use DCM (Dichloromethane) or a mixture of CHCl3/Isopropanol (3:1) for extraction.

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision nodes for troubleshooting.

ReactionPathway Start Reagents: Thiophene-2-CHO + 2-Aminopropan-1-ol Imine Intermediate: Imine (Schiff Base) Start->Imine AcOH, -H2O (Equilibrium) Side1 Impurity: Thiophene-2-methanol (Direct Reduction) Start->Side1 NaBH4 added too early Imine->Imine Add MgSO4 to drive fwd Reduction Reduction Step Imine->Reduction Borohydride Source Product Target: 2-[(Thiophen-2-ylmethyl)amino] propan-1-ol Reduction->Product Major Path Side2 Impurity: Bis-alkylated Amine (Over-reaction) Product->Side2 Excess Aldehyde No Steric Control

Figure 1: Reaction pathway showing the critical intermediate (Imine) and potential divergence points leading to common impurities.

Module 4: Quantitative Data & Reagent Selection

Table 1: Reducing Agent Compatibility Matrix

Reducing AgentReactivitySelectivityRecommended SolventNotes

(STAB)
MildHighDCE, THF, DCMPreferred. Allows one-pot mix. Tolerates aldehyde presence.[2][5][9]

StrongLowMethanol, EthanolRequires 2-step. Must form imine fully before addition to avoid alcohol impurity.

MildHighMethanol (pH 6)Toxic (Cyanide risk). Good for sluggish reactions but requires pH control.

/ Pd-C
AggressiveLowEthanolAvoid. High risk of reducing the Thiophene ring (poisoning the catalyst).

Module 5: Safety & Handling

  • Thiophene Toxicity: Thiophene derivatives can be neurotoxic and foul-smelling. All weighing and reactions must be performed in a functioning fume hood.

  • Borohydride Quenching: Quench reaction mixtures slowly with dilute acid or acetone. Rapid gas evolution (

    
    ) will occur.
    
  • Chirality: If using chiral (S)-2-aminopropan-1-ol (L-Alaninol), reductive amination generally preserves the stereocenter, provided the temperature is kept moderate (<40°C) to prevent racemization mechanisms.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (n.d.). "2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Synthesis & Properties." BenchChem Compound Database.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reducing Agents."[1] MasterOrganicChemistry.com.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-methyl-1-(thiophen-2-yl)propan-1-amine and analogs." SigmaAldrich.com.

Sources

Optimization

Technical Support Center: Synthesis of Thiophene Amino Alcohols

Welcome to the technical support center for the synthesis of thiophene amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thiophene amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. We will move beyond simple procedural lists to explore the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Section 1: Foundational Troubleshooting

Before delving into specific side reactions, it's crucial to have a systematic approach to troubleshooting. When a reaction yields an unexpected outcome—be it low yield, a complex mixture of products, or the formation of intractable materials—a structured analysis is paramount. The workflow below outlines a logical sequence for diagnosing and resolving synthetic issues.

Troubleshooting_Workflow cluster_start cluster_analysis cluster_diagnosis cluster_solutions start Low Yield or Unexpected Product Profile analyze 1. Analyze Crude Product (TLC, LC-MS, ¹H NMR) start->analyze identify 2. Identify Key Byproducts (Compare with known impurities) analyze->identify poly Polymeric Material Identified? identify->poly Check for broad, intractable signals grignard Grignard-Related Byproducts? poly->grignard No sol_poly Implement Polymerization Prevention Protocol (See FAQ 2.1) poly->sol_poly Yes reductive Reductive Amination Byproducts? grignard->reductive No sol_grignard Optimize Grignard Conditions (See FAQ 3.1 & 3.2) grignard->sol_grignard Yes (e.g., Bithiophene) other Other/Unknown Byproducts reductive->other No sol_reductive Adjust Reductive Amination Protocol (See FAQ 3.3) reductive->sol_reductive Yes (e.g., Alcohol byproduct) sol_other Re-evaluate Reagent Purity & Reaction Stoichiometry other->sol_other Yes

Caption: General troubleshooting workflow for synthesis issues.

Section 2: Side Reactions Involving the Thiophene Ring

The thiophene ring, particularly when activated by electron-donating groups, is susceptible to side reactions that can drastically reduce the yield of the desired product. Understanding and controlling these pathways is the first step toward a successful synthesis.

FAQ 2.1: My reaction mixture turned into an intractable solid, and the NMR of the crude product shows broad, undefined aromatic signals. What is happening and how can I prevent it?

Answer: You are observing polymerization of the thiophene ring. This is one of the most common failure modes in thiophene chemistry, especially during electrophilic reactions or when using strong acids or certain metal catalysts. The electron-rich nature of the thiophene ring makes it susceptible to oxidative or acid-catalyzed polymerization.[1]

Causality & Mechanism: Polymerization can be initiated by trace acids, oxygen, or even the electrophile used in your reaction.[1] The process involves the repeated electrophilic attack of one thiophene molecule onto another, leading to the formation of poly(thiophene) chains. These polymers are often insoluble and difficult to characterize, appearing as a tar-like or solid mass in your reaction flask.

Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Atmosphere Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).Prevents oxidative polymerization initiated by atmospheric oxygen.[1][2]
Temperature Maintain the lowest effective reaction temperature, ideally between -20°C and 0°C for sensitive substrates.Reduces the rate of the polymerization side reaction, which often has a higher activation energy than the desired reaction.[1]
Reagent Addition Add strong electrophiles or catalysts slowly and dropwise to the thiophene solution.Avoids localized high concentrations of the reactive species that can trigger rapid polymerization.[1]
Solvents & Reagents Use high-purity, anhydrous solvents and ensure reagents are free from acidic impurities.[1][2]Water and protic solvents can interfere with many reactions, while acidic impurities are potent initiators of polymerization.[2]

See Protocol 1 for a detailed experimental setup for minimizing polymerization.

Section 3: Side Reactions in Amino Alcohol Moiety Construction

The construction of the amino alcohol side chain on the thiophene core is typically achieved via two primary routes: nucleophilic addition (e.g., Grignard reaction) or reductive amination. Each pathway has a unique set of potential side reactions.

FAQ 3.1: I am performing a Grignard reaction with 2-bromothiophene to create a C-C bond, but my yield is low, and I've isolated a significant amount of 2,2'-bithiophene. What causes this?

Answer: The formation of 2,2'-bithiophene is a classic side reaction in the preparation of thienyl Grignard reagents, known as a Wurtz-type coupling.[3] It occurs when the newly formed Grignard reagent (2-thienylmagnesium bromide) reacts with the unreacted starting material (2-bromothiophene).

Grignard_Side_Reactions cluster_desired Desired Pathway cluster_side Side Reaction Pathway ThBr 2-Bromothiophene Mg Mg ThBr:f0->Mg + Bithiophene 2,2'-Bithiophene (Wurtz Byproduct) ThMgBr 2-Thienylmagnesium Bromide (Grignard Reagent) Mg->ThMgBr Initiation ThMgBr:f0->ThBr:f0 Wurtz Coupling AminoAldehyde Amino-Aldehyde (or Epoxide) ThMgBr:f0->AminoAldehyde Nucleophilic Addition DesiredProduct Desired Thiophene Amino Alcohol AminoAldehyde->DesiredProduct Workup

Caption: Desired Grignard reaction vs. Wurtz coupling side reaction.

Causality & Prevention: This side reaction is kinetically favored when there is a high concentration of both the Grignard reagent and the starting halide.

  • Slow Addition: The most effective preventative measure is to add the solution of 2-bromothiophene slowly and dropwise to the magnesium turnings.[3] This strategy ensures that the concentration of the halide is always low, favoring the formation of the Grignard reagent over the coupling reaction.

  • Magnesium Activation: Ensure the magnesium is properly activated. Adding a small crystal of iodine and gently warming the flask can initiate the reaction effectively, preventing a buildup of unreacted halide before the reaction begins.[3]

  • Solvent: Use anhydrous tetrahydrofuran (THF) as the solvent, as it effectively solvates the Grignard reagent.

FAQ 3.2: My Grignard reaction failed completely, and I only recovered unfunctionalized thiophene after workup. What happened to my Grignard reagent?

Answer: Your Grignard reagent was likely quenched. Grignard reagents are extremely strong bases and will react with any available acidic protons, often more readily than with the intended electrophile.[4][5] The most common culprits are water, atmospheric oxygen, and acidic functional groups.

Troubleshooting Checklist:

  • Water Contamination: Did you use anhydrous solvents and thoroughly flame-dry all glassware under vacuum or in an oven?[2] Water will immediately protonate and destroy the Grignard reagent.

  • Atmospheric Oxygen: Was the reaction maintained under a positive pressure of an inert gas (argon or nitrogen) at all times? Oxygen can react with and deactivate the Grignard reagent.[3]

  • Incompatible Functional Groups: Does your substrate contain acidic protons? Functional groups like alcohols (-OH), carboxylic acids (-COOH), primary/secondary amines (-NH2, -NHR), or even terminal alkynes will quench the Grignard reagent.[6] These groups must be protected before attempting the Grignard reaction.

  • Formaldehyde Source: If you are using formaldehyde as the electrophile, you must use a dry source like paraformaldehyde, which is thermally depolymerized, or gaseous formaldehyde.[3] Using an aqueous solution (formalin) will introduce water and cause immediate failure.[3]

See Protocol 2 for an optimized procedure for Grignard reagent formation.

FAQ 3.3: I'm performing a reductive amination of a 2-acylthiophene, but I'm getting a mixture of my desired amino alcohol and the corresponding thiophene alcohol. How can I improve selectivity?

Answer: This is a classic selectivity problem in reductive amination. You are observing a competing reduction of the starting carbonyl group to an alcohol. This occurs when the reducing agent is not sufficiently selective for the intermediate imine/iminium ion over the starting ketone or aldehyde.

Reductive_Amination cluster_desired Desired Pathway (Imine Reduction) cluster_side Side Reaction (Carbonyl Reduction) Ketone Thiophene Ketone Amine R-NH₂ Ketone:f0->Amine + ReducingAgent Reducing Agent Ketone:f0->ReducingAgent Imine Imine Intermediate (Unstable) Amine->Imine Condensation Imine:f0->ReducingAgent DesiredProduct Desired Thiophene Amino Alcohol ReducingAgent->DesiredProduct Selective Reduction AlcoholByproduct Thiophene Alcohol (Byproduct) ReducingAgent->AlcoholByproduct Non-selective Reduction

Caption: Desired imine reduction vs. side reaction of carbonyl reduction.

Causality & Solution: The reaction proceeds in two steps: (1) condensation of the carbonyl and amine to form an imine, and (2) reduction of the imine to the amine.[7] The key is to use a reducing agent that is "just right"—reactive enough to reduce the imine but not so reactive that it readily reduces the starting carbonyl.

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce both aldehydes and ketones. For reductive amination, milder, more selective reagents are preferred.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce most ketones and aldehydes but is highly effective at reducing the iminium ion formed in situ.[8]

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice that is selective for the imine at slightly acidic pH.[8] However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred.

See Protocol 3 for a one-pot reductive amination procedure.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Minimizing Polymerization during Electrophilic Substitution
  • Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry argon or in a desiccator.[2]

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., three-neck flask with dropping funnel and condenser) and purge the system with dry argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Dissolve the thiophene substrate in a high-purity, anhydrous solvent (e.g., THF, DCM) and cool the solution to the target temperature (e.g., -20°C) using an appropriate cooling bath.

  • Slow Addition: Dissolve the electrophilic reagent in the same anhydrous solvent and add it to the dropping funnel. Add the electrophile solution to the cooled thiophene solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction carefully at low temperature before warming to room temperature for workup.

Protocol 2: Optimized Grignard Reaction with a Thienyl Halide
  • Setup: Under a positive pressure of argon, place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a condenser and a dropping funnel.

  • Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool. This etches the magnesium surface, removing the passivating oxide layer.[3]

  • Initiation: Add enough anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of the 2-halothiophene (1.0 eq) in anhydrous THF. Add a small amount (approx. 10%) of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

  • Addition: Once initiated, add the remaining 2-halothiophene solution dropwise at a rate that maintains a gentle reflux, ensuring the halide is consumed as it is added.[3]

  • Completion: After the addition is complete, stir the resulting dark solution at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent before proceeding with the addition of the electrophile.

Protocol 3: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • Setup: In a round-bottom flask, dissolve the thiophene aldehyde or ketone (1.0 eq) and the amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the hemiaminal and imine intermediates. If the amine is an HCl salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.[9]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in one portion. The reaction is often slightly exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product for purification.

References

  • BenchChem. (2025). avoiding polymerization during reactions with 2,5-Dimethoxythiophen.
  • BenchChem. (2025). Thiophene Synthesis Technical Support Center.
  • BenchChem. (2025). Preventing polymerization during Dihydro-2(3H)-thiophenone reactions.
  • Scipione, L., et al. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Thiophenemethanol.
  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Syrgis, J. (n.d.).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development focused on the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. The content is structured to add...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development focused on the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. The content is structured to address common challenges and improve reaction yield through a detailed troubleshooting section, a comprehensive experimental protocol, and a visual representation of the workflow.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol via reductive amination of thiophene-2-carbaldehyde and 2-aminopropan-1-ol.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in this reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial condensation between thiophene-2-carbaldehyde and 2-aminopropan-1-ol to form the imine intermediate is a critical equilibrium-driven step.[1] To drive the reaction forward, removal of the water byproduct is essential.

    • Troubleshooting:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene or dichloromethane), use a Dean-Stark apparatus to remove water as it forms.

      • Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture can sequester water.

      • Reaction Time and Temperature: Ensure sufficient reaction time (monitor by TLC) and consider a moderate increase in temperature to facilitate imine formation.[2]

  • Inefficient Reduction of the Imine: The choice and handling of the reducing agent are paramount.

    • Troubleshooting:

      • Reducing Agent Selection: Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting aldehyde if not managed correctly.[3] Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are particularly effective at reducing imines in the presence of aldehydes.[3][4]

      • Staged Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent in portions. This minimizes the undesired reduction of the starting aldehyde.[3]

      • pH Control: The reduction of the imine is often more efficient under slightly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of acetic acid.[2][3]

  • Side Reactions: Several side reactions can compete with the desired pathway.

    • Troubleshooting:

      • Aldehyde Self-Condensation: Thiophene-2-carbaldehyde can undergo self-condensation reactions. Using a slight excess of the amine (2-aminopropan-1-ol) can help to minimize this.

      • Over-alkylation: While less common with reductive amination compared to direct alkylation, it's a possibility.[3] Ensure you are using appropriate stoichiometry.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include:

  • Unreacted Thiophene-2-carbaldehyde: This will have a different Rf value than the product and starting amine.

  • Unreacted 2-aminopropan-1-ol: This may be difficult to visualize on TLC without a specific stain.

  • Imine Intermediate: If the reduction step is incomplete, you may see the imine.

  • Side Products: As mentioned above, byproducts from aldehyde self-condensation could be present.

Minimization Strategies:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time.

  • Purification: Column chromatography is an effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.

Question 3: The reaction seems to stall and does not go to completion. What could be the issue?

Answer: A stalled reaction can be due to several factors:

  • Deactivated Reducing Agent: Sodium borohydride and other hydride reagents can decompose upon exposure to moisture. Ensure your reducing agent is fresh and handled under anhydrous conditions. You can test the activity of your NaBH₄ on a simple ketone or aldehyde.[4]

  • Insufficient Activation: If using a milder reducing agent like STAB, the reaction may require a catalytic amount of acid (e.g., acetic acid) to proceed efficiently.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are often used with NaBH₄. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common for reactions with STAB.[5] Ensure your chosen solvent is appropriate for the selected reducing agent.

II. Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol via reductive amination.

Materials:

  • Thiophene-2-carbaldehyde

  • 2-Aminopropan-1-ol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldehyde (1.0 eq) and 2-aminopropan-1-ol (1.1 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the reaction mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the progress by TLC.

  • Reduction: Once the imine formation is evident (or the starting aldehyde is consumed), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC until the imine intermediate is no longer visible. This may take several hours to overnight.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Quantitative Data Summary Table:

ParameterRecommended ValueRationale
Stoichiometry
Thiophene-2-carbaldehyde1.0 equivalentLimiting reagent.
2-Aminopropan-1-ol1.1 - 1.2 equivalentsSlight excess to drive imine formation and minimize aldehyde side reactions.
Sodium triacetoxyborohydride1.5 equivalentsEnsures complete reduction of the imine.
Acetic Acid0.1 equivalentCatalyzes imine formation.
Reaction Conditions
SolventAnhydrous DichloromethaneAprotic solvent suitable for STAB.
TemperatureRoom TemperatureMild conditions are generally sufficient.
Reaction Time2-24 hoursMonitor by TLC for completion.

III. Visualizing the Workflow

Diagram 1: Reductive Amination Workflow

This diagram illustrates the key steps in the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Purification Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Imine Formation Imine Formation Thiophene-2-carbaldehyde->Imine Formation 2-Aminopropan-1-ol 2-Aminopropan-1-ol 2-Aminopropan-1-ol->Imine Formation Reduction Reduction Imine Formation->Reduction Add STAB Quenching & Extraction Quenching & Extraction Reduction->Quenching & Extraction Column Chromatography Column Chromatography Quenching & Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for the synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

IV. References

  • Reddit. Question about reductive amination reaction procedure. [Link]

  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Isopropanol. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Amino Alcohols

Topic: Purification Challenges of Polar Amino Alcohols Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: The "Invisible" & "Sticky" Challenge Pol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges of Polar Amino Alcohols Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The "Invisible" & "Sticky" Challenge

Polar amino alcohols (e.g., sphingosine derivatives, ethanolamines, aminoglycoside intermediates) represent a "perfect storm" of purification challenges. Their dual functionality—a basic amine and a hydrophilic hydroxyl group—creates high water solubility and aggressive interaction with silanol groups on standard silica. Furthermore, many lack UV chromophores, rendering them "invisible" to standard detection methods.

This guide moves beyond basic textbook advice. It addresses the specific physicochemical failures that occur during the isolation of these molecules and provides field-proven protocols to resolve them.

Module 1: Chromatography Troubleshooting

Issue: Severe Tailing and Irreversible Adsorption on Silica

User Query: "I am trying to purify a secondary amino alcohol on a standard silica flash column. The compound streaks from the solvent front to the baseline, and I’m losing 40% of my mass. What is happening?"

Technical Diagnosis: This is a classic Silanol Interaction Failure . Standard silica gel (


) has a surface covered in acidic silanol groups (

, pKa ~5-7). Your basic amine (pKa ~9-10) is protonating upon contact with the silica, forming a strong ionic bond (

). This is not chromatography; it is unintended ion-exchange, leading to peak broadening (tailing) and yield loss.

Troubleshooting Protocol:

Method A: Mobile Phase Modifiers (The "Competitor" Strategy)

You must introduce a sacrificial base to saturate the silanol sites before your analyte arrives.

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃) .

  • Concentration: Add 0.5% to 1.0% (v/v) to both the weak and strong solvents.

  • The "Pre-Wash" (Critical Step): Before loading your sample, flush the column with 3 column volumes (CV) of the mobile phase containing the modifier. This establishes the "base-layer" on the silica surface.

  • Solvent System: Switch to DCM : MeOH : NH₄OH (90:9:1) . The ammonia competes for silanol sites, while methanol disrupts hydrogen bonding.

Method B: Switch to HILIC (The "Modern" Strategy)

If your compound has a LogP < 0 (highly water-soluble), normal phase silica is often futile. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior orthogonal approach.

  • Stationary Phase: Amide-bonded or Zwitterionic phases are preferred over bare silica to prevent excessive retention.

  • Mobile Phase: Acetonitrile (Weak solvent) / Aqueous Buffer (Strong solvent).

  • Buffer Selection: Use 10-20 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8) . High organic content (>80% ACN) induces a water-rich layer on the particle surface, allowing your polar amine to partition effectively without "sticking."

Visual Guide: Chromatography Selection Matrix

PurificationStrategy Start Crude Amino Alcohol SolubilityCheck Solubility Check Start->SolubilityCheck OrgSoluble Soluble in DCM/EtOAc? SolubilityCheck->OrgSoluble Yes WaterSoluble Highly Water Soluble (LogP < 0) SolubilityCheck->WaterSoluble No NormalPhase Normal Phase Silica OrgSoluble->NormalPhase Standard HILIC HILIC Mode WaterSoluble->HILIC Preferred ReversePhase Reverse Phase (C18) WaterSoluble->ReversePhase Alternative Modifier Add 1% TEA or NH4OH to Mobile Phase NormalPhase->Modifier Prevent Tailing HILIC_Cond Phase: Amide/Zwitterionic Mobile: 90% ACN / 10% Buffer HILIC->HILIC_Cond HighPH High pH Buffer (pH 10) (Bicarbonate/Ammonia) ReversePhase->HighPH Suppress Ionization

Figure 1: Decision matrix for selecting the correct chromatographic mode based on analyte solubility and polarity.

Module 2: Extraction & Workup

Issue: Product Stuck in the Aqueous Layer

User Query: "My reaction is done, but I cannot extract the amino alcohol from the aqueous quench. I've tried DCM and Ethyl Acetate, but the organic layer is empty."

Technical Diagnosis: Small polar amino alcohols often have high hydration energy. Standard organic solvents (EtOAc, Et₂O) are too lipophilic to break the water solvation shell. You need a solvent system with higher dielectric constant and hydrogen-bond accepting capability.

Troubleshooting Protocol:

Protocol 1: The "Salting Out" & Alcohol Extraction
  • Saturation: Saturate the aqueous layer with NaCl or K₂CO₃ . This increases the ionic strength, reducing the solubility of organics (Salting Out effect) and raising the pH to ensure the amine is deprotonated (free base).

  • Solvent Choice:

    • n-Butanol: The "Gold Standard" for polar amines. It extracts highly polar compounds but requires high-vacuum evaporation (bp 117°C).

    • Chloroform : Isopropanol (3:1): A classic "magic mixture" that is denser than water (easy separation) and highly polar.

  • Procedure: Perform 3-4 extractions. The partition coefficient (

    
    ) will still be low, so volume matters.
    
Protocol 2: Resin Capture (Solid Phase Extraction)

If solvent extraction fails, use Cation Exchange Resin (SCX) .

  • Load: Acidify aqueous solution to pH 2. Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica/polymer). The amine binds ionically.

  • Wash: Flush with water and MeOH to remove non-basic impurities.

  • Elute: Release the amine using 2M Ammonia in Methanol . The ammonia displaces the amine product.

  • Finish: Evaporate the methanolic ammonia to obtain the free base.

Data Summary: Solvent Efficiency for Polar Amines

Solvent SystemPolarityBoiling PointBest For
DCM Moderate40°CLess polar, lipophilic amines.
EtOAc Moderate77°COften poor for hydrophilic amino alcohols.
CHCl₃ : IPA (3:1) High~60°CGeneral purpose polar extraction.
n-Butanol Very High117°CHighly water-soluble compounds (requires high vac).

Module 3: Crystallization & Salt Formation

Issue: The "Oiling Out" Phenomenon[1]

User Query: "I am trying to recrystallize my amino alcohol, but it separates as a gummy oil at the bottom of the flask instead of crystals."

Technical Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common with amino alcohols due to their conformational flexibility and hydrogen bonding networks which resist ordered lattice formation.

Troubleshooting Protocol:

The "Salt Switch" Strategy

Neutral amino alcohols are often low-melting solids or oils. Converting them to a salt increases the melting point and lattice energy, facilitating crystallization.

  • Dissolution: Dissolve the crude oil in a minimal amount of Ethanol or Isopropanol .

  • Acid Addition: Add a stoichiometric amount of acid.

    • Oxalic Acid: Forms highly crystalline lattice networks (Oxalates). Note: Toxic, use for intermediates only.

    • L-Tartaric Acid: Excellent for forming diastereomeric salts (useful if you also need chiral resolution).

    • HCl (in Dioxane/Ether): Standard, but hygroscopic salts can be an issue.

  • Nucleation: If oiling occurs again, reheat to dissolve, add a "seed" crystal (if available) or scratch the glass surface, and cool very slowly to room temperature before moving to the fridge.

Module 4: Detection (The "Invisible" Analyte)

Issue: No UV Absorbance

User Query: "My compound has no aromatic rings. I can't see peaks on my HPLC or spots on my TLC."

Technical Diagnosis: Amino alcohols lacking conjugation (double bonds/aromatics) do not absorb UV light above 200nm. Relying on "end absorption" (205-210nm) is noisy and unreliable due to solvent cutoffs.

Troubleshooting Protocol:

  • TLC Visualization:

    • Ninhydrin Stain: The standard for primary/secondary amines. Heats to pink/purple.

    • Permanganate (KMnO₄): Good for the alcohol functionality (oxidizes to ketone/acid). Yellow spots on purple background.

    • Dragendorff’s Reagent: Specific for tertiary amines and alkaloids (Orange spots).

  • HPLC Detection:

    • ELSD (Evaporative Light Scattering Detector): The universal detector for non-volatiles. It detects mass, not optics.

    • CAD (Charged Aerosol Detector): Higher sensitivity than ELSD, near-linear response.

    • Derivatization (Pre-column): React with Fmoc-Cl or Benzoyl Chloride before injection to attach a UV chromophore.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview 5990-xxxx. Retrieved from [Link]

  • ResearchGate Discussion. (2013). Tailing in TLC - can anyone help? Retrieved from [Link]

  • Hu, P., Ben-David, Y., & Milstein, D. (2016).[1] General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2.[1][2] Journal of the American Chemical Society, 138(19), 6143–6146. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques: A Comprehensive Guide. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol under acidic conditions

Technical Support Center: 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Introduction This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the stability of 2-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Introduction

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the stability of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, particularly under acidic conditions. This molecule, which incorporates an electron-rich thiophene ring and a propanolamine sidechain, is a versatile building block in medicinal chemistry and materials science.[1] However, its structural features present specific stability challenges that can impact experimental reproducibility, product purity, and formulation development. This guide offers troubleshooting advice, frequently asked questions, and validated protocols to help you anticipate and manage these stability issues effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of your issue and implement a robust solution.

Question 1: I'm observing a significant loss of my parent compound and the appearance of new, unidentified peaks in my HPLC analysis after working up my reaction in acidic media (e.g., 1N HCl). What is likely happening?

Answer: This is a classic presentation of acid-catalyzed degradation. While amino alcohols are generally stable, the combination of a secondary amine and a thiophene ring creates potential vulnerabilities in a low-pH environment.[2] Thiophene-containing compounds are known to degrade under acid-catalyzed hydrolysis and oxidative stress.[3][4]

  • Plausible Cause 1: Thiophene Ring Protonation & Opening. The electron-rich thiophene ring is susceptible to protonation under strongly acidic conditions. This can lead to the formation of highly reactive intermediates, such as thiophene S-oxides or epoxides, which can subsequently react or rearrange.[5][6] This pathway can result in ring-opened products or oligomers, appearing as new peaks in your chromatogram.

  • Plausible Cause 2: Dehydration of the Propanol Moiety. The primary alcohol can be protonated at low pH, forming a good leaving group (water). Subsequent elimination could generate a carbocation, leading to the formation of an alkene or other rearranged products.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Acid-Induced Degradation cluster_1 Mitigation Options start Issue Observed: Parent Compound Loss & New HPLC Peaks confirm 1. Confirm Identity of Degradants (LC-MS, HRMS) start->confirm First Step control 2. Run a Control Experiment (Incubate compound in acid without other reagents) confirm->control If degradants confirmed mitigate 3. Mitigation Strategy control->mitigate If control shows degradation option1 A. Modify Workup: Use milder acid (e.g., citric acid) or shorter exposure time. mitigate->option1 Process Change option2 B. Use a Protective Group for the thiophene ring if synthesis allows. mitigate->option2 Synthetic Route Change option3 C. Adjust pH Immediately After Reaction Completion with a buffered solution. mitigate->option3 Process Change end Problem Resolved option1->end Implement & Re-analyze option2->end Implement & Re-analyze option3->end Implement & Re-analyze

Caption: A systematic workflow to diagnose and resolve acid-induced degradation.

Question 2: My compound shows inconsistent results in cell-based assays when using an acidic assay buffer. Could this be a stability issue?

Answer: Yes, this is a strong possibility. Degradation of a test compound in the assay medium is a common source of experimental variability.[7]

  • Mechanism of Inconsistency: If your compound degrades over the time course of the experiment, its effective concentration decreases, leading to lower-than-expected activity. Furthermore, the degradation products themselves could be cytotoxic or interfere with the assay's detection method, leading to confounding results.[7] Thiophene-containing drugs, for instance, can be metabolized to reactive species like thiophene S-oxides, which are known to cause toxicity.[7]

  • Recommended Action: Perform a stability study of your compound directly in the assay medium.

    • Prepare a stock solution of your compound in the final assay buffer.

    • Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze each aliquot by HPLC or LC-MS to quantify the remaining parent compound.

    • If degradation exceeds 5-10% over the assay duration, you must either modify the assay buffer (if possible) or account for the degradation when interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thiophene degradation under acidic conditions?

The degradation of the thiophene ring in a highly acidic environment is complex but is believed to proceed through initial protonation of the ring. This is followed by oxidation (even by ambient oxygen) to form a reactive thiophene S-oxide or a thiophene epoxide intermediate.[5][6] These intermediates are unstable and can undergo various reactions, including dimerization or rearrangement, leading to a loss of the aromatic thiophene structure.[5]

Q2: What is the recommended pH range for storing aqueous solutions of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol?

For short-term storage (hours to a few days), aqueous solutions should be maintained in a pH range of 6.0 to 8.0 . Strongly acidic (pH < 4) and strongly basic (pH > 9) conditions should be avoided to minimize hydrolysis and oxidation. For long-term storage, it is highly recommended to store the compound as a solid at ≤4°C, protected from light and moisture.

Q3: Does the amino alcohol portion of the molecule contribute to instability?

Yes, indirectly. The amino group will be protonated under acidic conditions to form an ammonium salt.[2] While this generally protects the amine from participating in other reactions, the positive charge can influence the electron density of the rest of the molecule. The alcohol group, as mentioned, can be protonated under very strong acid, potentially leading to dehydration. The dual functionality of amines and alcohols defines their chemical reactivity.[2]

Q4: Are there any analytical considerations for monitoring the stability of this compound?

A stability-indicating HPLC method is crucial. Such a method must be able to resolve the parent compound from all potential degradation products.[8] Method development should involve a forced degradation study.[3][8] This study purposefully degrades the compound under various stress conditions (acid, base, oxidation, heat, light) to ensure the analytical method can detect and separate the resulting impurities.[3][4]

Stress ConditionTypical ProtocolPotential Outcome
Acid Hydrolysis 0.1N - 1N HCl at RT to 60°CDegradation of thiophene ring
Base Hydrolysis 0.1N NaOH at RT to 60°CPotential for base-catalyzed reactions
Oxidation 3-30% H₂O₂ at RTFormation of S-oxides and N-oxides
Thermal 60-80°CGeneral decomposition
Photolytic Exposure to UV/Vis light (ICH Q1B)Photodegradation

Table 1: Recommended conditions for a forced degradation study.

Key Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the intrinsic stability of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • 1N HCl, 1N NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • pH meter, HPLC with UV or DAD detector, LC-MS system (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 4 hours.

    • Base: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2 hours.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat 1 mL of stock solution at 80°C for 48 hours.

    • Control: Keep 1 mL of stock solution at room temperature.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze all samples, including the control, by HPLC. Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Assess peak purity of the parent peak in all conditions.

    • Calculate the percentage of degradation.

    • If new peaks are observed, use LC-MS to obtain mass information and hypothesize their structures.

G cluster_0 Proposed Acid-Catalyzed Degradation Pathway Parent Parent Compound 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Protonated Protonated Thiophene Ring (Electrophilic) Parent->Protonated H+ (Acid) Intermediate Reactive Intermediate (e.g., Thiophene S-Oxide) Protonated->Intermediate Oxidation (e.g., O2) Products Degradation Products (Ring-opened, Dimers, etc.) Intermediate->Products Rearrangement / Dimerization

Caption: A simplified view of a potential acid-catalyzed degradation pathway.

References

  • Benchchem Technical Support. (n.d.). Stability of Thiophene-Containing Compounds. Benchchem.
  • Pise, N., Raheja, R., & Prabhu, A. (2022). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Retrieved March 7, 2026, from [Link]

  • Pise, N., Raheja, R., & Prabhu, A. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. Retrieved March 7, 2026, from [Link]

  • Singh, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Troubleshooting low enantioselectivity in asymmetric synthesis

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Synthesis[1] Introduction Welcome to the technical support hub for asymmetric catalysis. If...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Synthesis[1]

Introduction

Welcome to the technical support hub for asymmetric catalysis. If you are reading this, your HPLC traces likely show a racemic plateau or disappointing enantioselectivity.[1] Do not panic. Low ee is rarely a random event; it is a symptom of a specific molecular competition.

This guide abandons generic advice in favor of a Tiered Diagnostic System . We move from rapid "sanity checks" (Tier 1) to advanced mechanistic debugging (Tier 3).[1]

Tier 1: Rapid Diagnostics (The "Is it Plugged In?" Check)

Before screening new ligands, you must rule out the two most common silent killers of enantioselectivity: the Background Reaction and the Isokinetic Relationship .

The Background Reaction Protocol

If the uncatalyzed reaction proceeds even at a slow rate, it produces racemic product. As the reaction time extends, this "racemic background" dilutes the high ee product generated by your catalyst.

The Diagnostic Experiment: Run three parallel vials under identical conditions (concentration, solvent, temperature).

VialContentsPurposeSuccess Criteria
A Substrates + Chiral CatalystStandard RunHigh Conversion, High ee
B Substrates + No Catalyst Background Check< 5% Conversion after standard time
C Substrates + Racemic Catalyst Ligand Effect CheckConversion similar to A; ee = 0%

Troubleshooting Logic:

  • If Vial B has >10% conversion: You have a background reaction.

    • Fix: Lower the temperature.[2]

    • Fix: Dilute the reaction (background is often bimolecular/second-order, while catalytic cycles may be pseudo-first-order in substrate).[1]

  • If Vial C is much slower than A: Your catalyst might be aggregating (see Tier 3).[1]

Temperature & The Isokinetic Trap

Intuition suggests that lowering temperature increases selectivity (


). However, this is only true if the reaction is enthalpy-driven.[1]

The Science: According to the differential Eyring equation, enantioselectivity (


) is determined by both differential enthalpy (

) and entropy (

).[1]

[1]

The Trap: There exists an Isokinetic Temperature (


)  where the enthalpy and entropy terms cancel out, resulting in 0% ee.[1]
  • If your reaction is near

    
    , cooling it down might actually lower the ee or flip the major enantiomer.[1]
    
  • Action: Measure ee at three temperatures (e.g., 0°C, 25°C, 40°C). If ee decreases upon cooling, you are in an entropy-controlled regime.[1]

Tier 2: System Optimization (The "Driver Update")

If Tier 1 passes, the issue lies in the chemical environment.

Catalyst Purity & Counter-ions

In organocatalysis and transition metal catalysis, trace impurities can act as "racemic catalysts."[1]

  • Metal Contamination: Trace metals in "pure" organic solvents can complex with chiral ligands, forming active but non-selective species.[1]

    • Fix: Use metal scavengers (e.g., Chelex) or re-distill solvents.[1]

  • Counter-ion Effects: In ion-pairing catalysis (e.g., chiral phosphates, phase transfer), the "innocent" counter-ion of the substrate plays a massive role.[1]

    • Fix: Screen different salts of the substrate (Li+, Na+, K+, Cs+).[1] Tighter ion pairs often yield higher ee.

The "Water Effect"

Water is the most common variable.

  • Lewis Acid Catalysis: Water kills the catalyst or hydrolyzes the ligand

    
     Low yield/ee.
    
  • H-Bonding Organocatalysis (Ureas/Thioureas): Trace water competes for H-bonding sites

    
     Low ee.[1]
    
  • The Exception: In some cases (e.g., Jacobsen HKR), water is a necessary reactant or proton shuttle.[1]

    • Protocol: Run the reaction with added molecular sieves (3Å/4Å). If ee drops with sieves, your cycle needs trace water.[1]

Tier 3: Advanced Mechanistic Debugging (The "Kernel Panic")

If you are witnessing Non-Linear Effects (NLE) or changing ee over time, you have a complex mechanistic issue.

Non-Linear Effects (NLE)

Does the ee of your product linearly match the ee of your catalyst?

  • Linear: Classical behavior.

  • Positive NLE (+NLE): A 50% ee catalyst yields 90% ee product.[1] (The "Good" Heterochiral Aggregation).[1]

  • Negative NLE (-NLE): A 50% ee catalyst yields 10% ee product.[1] (The "Bad" Homochiral Aggregation).[1]

The Protocol (The "Kagan Test"): Prepare catalysts with varying ee (e.g., 20%, 50%, 80%, 100%) by mixing enantiopure and racemic catalyst.[1] Plot


 vs. 

.

Visualizing NLE:

NLE_Analysis Start NLE Check: Plot ee(product) vs ee(catalyst) Linear Linear Relationship Start->Linear NonLinear Non-Linear Curve Start->NonLinear Mech1 Monomeric Catalyst (Standard) Linear->Mech1 Implies PosNLE Positive NLE (+) (Hyper-active) NonLinear->PosNLE Convex Curve NegNLE Negative NLE (-) (Hypo-active) NonLinear->NegNLE Concave Curve Mech2 Heterochiral Dimer is INACTIVE (Reservoir) PosNLE->Mech2 Mechanism: Racemic catalyst precipitates or forms inactive dimer Mech3 Heterochiral Dimer is MORE ACTIVE NegNLE->Mech3 Mechanism: Racemic catalyst forms fast but unselective species

Caption: Decision tree for interpreting Non-Linear Effects (NLE) based on Kagan's models [1].

Reaction Progress Kinetic Analysis (RPKA)

If ee drops as conversion increases, your product might be inhibiting the catalyst or undergoing racemization.[1]

  • Method: Use "Same Excess" experiments as pioneered by Donna Blackmond [2].

  • Observation: If the rate/selectivity depends on the absolute concentration of the product, you have product inhibition or auto-induction.

Tier 4: FAQ & Known Issues

Q: My ee is great (99%) but the yield is stuck at 50%. A: You might be performing a Kinetic Resolution by accident. If you are starting with a racemic substrate and only one enantiomer reacts, the maximum theoretical yield is 50%.[1] Check the ee of the recovered starting material. If it is high, you are resolving the starting material.[1]

Q: The ee varies wildly between batches (e.g., 80%


 40% 

85%).
A: This is a classic sign of heterogeneous nucleation or stirring effects.[1]
  • Is your catalyst fully soluble? (Check for turbidity).[1]

  • Are you stirring at the same rate? (Mass transfer limitations can alter the competition between background and catalyzed pathways).[1]

Q: Can I upgrade low ee product? A: Yes.

  • Crystallization: If your compound is a solid, racemate and enantiopure forms often have different solubilities.[1] You can crystallize the racemate out (leaving high ee in mother liquor) or crystallize the pure enantiomer.

  • Derivatization: Convert to a diastereomer, separate by column chromatography, and hydrolyze back.

References

  • Girard, C., & Kagan, H. B. (1998).[1][3] Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation. Angewandte Chemie International Edition. [1]

  • Blackmond, D. G. (2005).[1][4] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[4][5] Angewandte Chemie International Edition. [1]

  • Jacobsen, E. N. (2002).[1][6] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[1][6][7] Journal of the American Chemical Society.[5][8][9]

  • Eyring, H. (1935).[1] The Activated Complex in Chemical Reactions. The Journal of Chemical Physics. [1]

Sources

Troubleshooting

Preventing oxidation of the thiophene ring during reaction

Navigating the Challenges of Thiophene Ring Stability: A Guide to Preventing Unwanted Oxidation Welcome to the technical support center for synthetic chemists working with thiophene-containing molecules. This guide is de...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Challenges of Thiophene Ring Stability: A Guide to Preventing Unwanted Oxidation

Welcome to the technical support center for synthetic chemists working with thiophene-containing molecules. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, field-tested advice on a common yet critical challenge: the oxidative instability of the thiophene ring. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and ultimately prevent unwanted oxidation, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my thiophene ring getting oxidized? It's supposed to be an aromatic and stable heterocycle.

While thiophene is indeed aromatic, its sulfur atom makes it significantly more electron-rich than benzene. This heightened electron density renders the ring susceptible to oxidation, particularly under conditions that would leave a benzene ring unscathed. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which disrupts the aromaticity and can lead to subsequent ring-opening or other undesired side reactions. This inherent reactivity is a double-edged sword; it allows for versatile functionalization but also necessitates careful reaction design to avoid degradation.

Q2: I'm performing a metal-catalyzed cross-coupling reaction and observing significant byproduct formation, which I suspect is from thiophene oxidation. What could be the cause?

This is a frequent issue. While the catalytic cycle itself is not directly oxidative to the thiophene, the reaction conditions can be. Common culprits include:

  • The Oxidant/Base: Certain bases or additives, especially when used at elevated temperatures, can promote oxidation.

  • Air (Oxygen): The presence of atmospheric oxygen, particularly in combination with transition metal catalysts and elevated temperatures, can lead to oxidative degradation of the thiophene ring. It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon).

  • High Temperatures: Many cross-coupling reactions require heat, which can accelerate the rate of thiophene oxidation.

Q3: Can I use common oxidizing agents like hydrogen peroxide or m-CPBA in the presence of a thiophene ring?

Using strong oxidants like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) with an unprotected thiophene is highly likely to result in oxidation of the sulfur atom to the corresponding sulfoxide or sulfone. If the desired transformation requires an oxidant, you must either use a milder, more selective reagent or protect the thiophene ring.

Q4: What are "milder" oxidizing agents that are less likely to oxidize the thiophene ring?

The choice of a milder oxidant is highly dependent on the specific transformation you aim to achieve. For instance, if you are performing an oxidation on a different part of the molecule, consider reagents known for their selectivity. Some examples include:

  • Dess-Martin Periodinane (DMP): Often used for the oxidation of alcohols to aldehydes or ketones, it is generally well-tolerated by thiophene rings at or below room temperature.

  • Manganese Dioxide (MnO₂): This is a relatively mild and selective oxidant for allylic and benzylic alcohols and can often be used without affecting the thiophene moiety.

  • Swern Oxidation and its Variants: These methods, which utilize dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride or trifluoroacetic anhydride), are typically performed at low temperatures (-78 °C) and are compatible with thiophenes.

Troubleshooting Guide: A Proactive Approach to Preventing Thiophene Oxidation

This section provides a more in-depth, systematic approach to designing your experiments to avoid thiophene oxidation from the outset.

Issue 1: My reaction requires a strong oxidizing agent.

If your synthetic route necessitates the use of a potent oxidant, protecting the thiophene ring is your most robust strategy.

Solution: Thiophene Protection via S-Oxidation

Paradoxically, you can protect the thiophene ring by oxidizing it in a controlled manner to the corresponding sulfone. The resulting thiophene-1,1-dioxide is significantly more resistant to further oxidative degradation. This protected form can then be carried through subsequent synthetic steps.

Experimental Protocol: Protection of Thiophene as a Sulfone

  • Dissolution: Dissolve your thiophene-containing starting material in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of m-CPBA (2.2 to 2.5 equivalents) in the same solvent. The use of a slight excess ensures complete conversion to the sulfone.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Extraction and Purification: Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), and purify the resulting sulfone by column chromatography.

Deprotection: The sulfone can often be reduced back to the thiophene, although this can be challenging. Common methods include reduction with zinc dust in acetic acid or with diisobutylaluminium hydride (DIBAL-H).

Issue 2: I am observing decomposition during a heated reaction, even under an inert atmosphere.

Even with rigorous deoxygenation, thermal decomposition can occur, especially in the presence of certain metals or reagents.

Solution: Optimize Reaction Conditions

Before resorting to a complete change in your synthetic route, systematically optimize your reaction conditions.

Decision-Making Workflow for Condition Optimization

G A Thiophene Degradation Observed B Lower Reaction Temperature A->B Is the reaction run at > 80°C? C Screen Alternative Solvents A->C Is the solvent high-boiling (e.g., DMF, DMAc)? D Evaluate Milder Bases/Additives A->D Are strong bases (e.g., t-BuOK) or potentially oxidizing additives used? B->C Degradation persists E Successful Reaction B->E Degradation resolved F Consider Alternative Catalysts/Reagents B->F C->D Degradation persists C->E Degradation resolved C->F D->E Degradation resolved D->F Degradation persists

Caption: A systematic workflow for troubleshooting thiophene degradation in heated reactions.

Data Summary: Solvent and Temperature Effects

ParameterRecommendationRationale
Temperature Maintain the lowest possible temperature for an acceptable reaction rate.Reduces the rate of oxidative side reactions, which often have a higher activation energy than the desired transformation.
Solvent Screen lower-boiling point solvents (e.g., THF, Dioxane, Toluene) if possible.High-boiling polar aprotic solvents like DMF or DMAc can sometimes promote decomposition at elevated temperatures.
Atmosphere Always use a robust inert atmosphere (Argon or Nitrogen).Minimizes the presence of oxygen, a key contributor to oxidative degradation, especially in metal-catalyzed reactions.
Reagent Purity Use high-purity, peroxide-free solvents and freshly opened reagents.Impurities, such as peroxides in THF or ether, can initiate unwanted oxidation.
Issue 3: My desired reaction is an electrophilic substitution on the thiophene ring, but I'm getting low yields and tar-like byproducts.

Thiophenes are highly activated towards electrophilic substitution, which can lead to over-reaction or polymerization under harsh conditions.

Solution: Control the Electrophilicity

The key is to moderate the reactivity of the electrophile or the reaction conditions.

Strategies for Controlled Electrophilic Substitution

G A Low Yield in Electrophilic Substitution B Use Milder Lewis Acid A->B Using strong Lewis acids (e.g., AlCl3)? C Lower Reaction Temperature A->C Reaction run at or above RT? D Employ a Less Reactive Electrophile A->D Is a highly reactive electrophile used? E Improved Yield and Purity B->E Reaction proceeds cleanly C->E Side reactions minimized D->E Controlled substitution achieved

Caption: Decision-making process for optimizing electrophilic substitution on thiophene.

Comparative Table of Conditions for Friedel-Crafts Acylation

ConditionHarsh (High Risk of Oxidation/Polymerization)Mild (Thiophene-Compatible)
Lewis Acid Aluminum chloride (AlCl₃)Tin(IV) chloride (SnCl₄), Zinc chloride (ZnCl₂), or Iron(III) chloride (FeCl₃)
Solvent Carbon disulfide (CS₂)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature Reflux0 °C to Room Temperature

By carefully selecting milder reagents and maintaining lower temperatures, you can achieve the desired electrophilic substitution while minimizing the oxidative and polymeric side reactions that plague these transformations.

References

  • Mechanism of Thiophene Degradation in Organometallic Catalysis. Organometallics. [Link]

  • Oxidation of Thiophenes. Comprehensive Organic Synthesis II. [Link]

Optimization

Technical Support Guide: Scale-Up Synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Executive Summary & Reaction Logic This guide addresses the scale-up (100 g to 1 kg) of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol via reductive amination. While bench-scale synthesis often employs "dump-and-stir" methods...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

This guide addresses the scale-up (100 g to 1 kg) of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol via reductive amination. While bench-scale synthesis often employs "dump-and-stir" methods using Sodium Triacetoxyborohydride (STAB), scale-up economics and thermodynamics favor a Two-Step, One-Pot protocol using Sodium Borohydride (


) .[1]
The Core Challenge

The primary failure mode in scaling this reaction is competitive reduction .[1] If the reducing agent is added before the imine is fully formed, the aldehyde starting material is reduced to Thiophen-2-ylmethanol (an impurity difficult to separate).

The Solution: We utilize a "pre-equilibrium" strategy to drive imine formation to completion before introducing the hydride source.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_conditions Critical Control Points Aldehyde Thiophene-2- carboxaldehyde Imine Intermediate Imine (Transient) Aldehyde->Imine Dehydration (-H2O) Impurity Impurity: Thiophen-2-ylmethanol Aldehyde->Impurity Premature Reduction Amine 2-Amino-1-propanol (Alaninol) Amine->Imine Dehydration (-H2O) Product 2-[(Thiophen-2-ylmethyl) amino]propan-1-ol Imine->Product Reduction (NaBH4)

Caption: Workflow distinguishing the desired pathway (Imine intermediate) from the competitive side reaction (Direct reduction).

Standard Operating Procedure (Scale-Up)

Scale: 100 g (limiting reagent basis) Solvent System: Methanol (MeOH)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Thiophene-2-carboxaldehyde 1.0ElectrophileQuality affects color; distill if dark.[1]
2-Amino-1-propanol 1.05NucleophileSlight excess drives equilibrium.[1]
Methanol (Anhydrous) 5-7 VolSolventWater inhibits imine formation.[1]
Sodium Borohydride (

)
0.6ReductantAdd in portions.[1] Exothermic!
Step-by-Step Protocol
Phase 1: Imine Formation (The "Aging" Step)
  • Charge the reactor with Thiophene-2-carboxaldehyde (1.0 equiv) and Methanol (5 volumes).

  • Cool to 0–5 °C. Reason: Controls the exotherm of the subsequent amine addition.

  • Add 2-Amino-1-propanol (1.05 equiv) dropwise over 30 minutes.

  • Warm to 20–25 °C and stir for minimum 2 hours .

    • Checkpoint: Pull an aliquot for TLC or HPLC.[1] Disappearance of aldehyde is critical.[1] If aldehyde remains >5%, extend stirring or add MgSO4 (drying agent) to shift equilibrium.[1]

Phase 2: Reduction[1]
  • Cool the imine mixture back to 0 °C.

  • Add

    
     (0.6 equiv) in small solid portions over 1 hour.
    
    • Safety: Maintain internal temperature <10 °C. Rapid addition causes massive

      
       evolution and foaming.[1]
      
  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

Phase 3: Quench & Workup[1]
  • Quench: Cool to 5 °C. Add Acetone (0.5 equiv) to destroy excess borohydride (evolves isopropanol, safer than acid quench). Stir 30 mins.

  • Concentrate: Remove Methanol under reduced pressure (Rotavap).

  • Partition: Dissolve residue in DCM (or MTBE) and Water.

  • pH Adjustment: Adjust aqueous layer pH to ~12 using NaOH (aq).

    • Reason: Ensures the amine product is neutral (free base) and migrates to the organic layer.

  • Extraction: Separate layers. Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
  • Isolation: Concentrate to yield the crude oil.

Troubleshooting & FAQs

Category A: Yield & Purity Issues

Q: I see a large peak of Thiophen-2-ylmethanol in my LC-MS. Why? A: This is "Direct Reduction."[1][2] It means your reducing agent (


) was present before the imine was fully formed.[1]
  • Fix: Increase the "Aging" time in Phase 1. Ensure the aldehyde is consumed (via TLC/HPLC) before adding

    
    .
    
  • Fix: Ensure your Methanol is dry. Water pushes the equilibrium back toward the aldehyde.[1]

Q: My product contains a "Bis-alkylated" impurity (Tertiary amine). A: This occurs if the product amine reacts with another molecule of aldehyde.[1]

  • Fix: This is rare with

    
     but common with catalytic hydrogenation.[1] Ensure you are using a slight excess of the amine (1.05 to 1.1 equiv), not the aldehyde.
    

Q: The product is colored (dark red/brown) instead of pale yellow. A: Thiophene derivatives are prone to oxidation and polymerization, often catalyzed by trace acids or light.

  • Fix: Distill the starting Thiophene-2-carboxaldehyde prior to use. Store the final product under Nitrogen/Argon in the dark.[1]

Category B: Process & Safety[1]

Q: The reaction is foaming uncontrollably during


 addition. 
A:  You are generating Hydrogen gas (

) too fast.
  • Immediate Action: Stop addition. Cool the reactor.

  • Prevention: On scale-up,

    
     must be added as a slurry or in solid portions over hours, not minutes. Ensure adequate headspace in the reactor (fill volume < 60%).
    

Q: I have a persistent emulsion during the DCM/Water extraction. A: Amino-alcohols act as surfactants.[1]

  • Fix: Filter the biphasic mixture through a Celite pad (removes boron salts causing the emulsion).

  • Fix: Add more Brine (increases ionic strength).[1]

  • Alternative: Use MTBE instead of DCM; it often separates cleaner.[1]

Troubleshooting Logic Tree (DOT Visualization)

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / High Impurity IssueType->LowYield Process Process Safety / Workup IssueType->Process AlcoholImpurity Impurity: Alcohol? LowYield->AlcoholImpurity Foaming Issue: Foaming/Exotherm? Process->Foaming FixAging Action: Increase Imine Formation Time AlcoholImpurity->FixAging Yes BisAlk Impurity: Tertiary Amine? AlcoholImpurity->BisAlk No FixStoich Action: Increase Amine Stoichiometry (1.1 eq) BisAlk->FixStoich Yes SlowAdd Action: Slow NaBH4 addition; Check Venting Foaming->SlowAdd Yes Emulsion Issue: Emulsion? Foaming->Emulsion No Celite Action: Filter through Celite; Use MTBE Emulsion->Celite Yes

Caption: Decision tree for diagnosing common scale-up failures in reductive amination.

References & Authority

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1]

    • Context: The definitive guide on borohydride-based reductive amination mechanisms.[1]

  • Repic, O. (2000).[1] Principles of Process Research and Chemical Development in the Pharmaceutical Industry. Wiley-Interscience.[1]

    • Context: Standard reference for scaling up hydride reductions and managing exotherms.[1]

  • Occupational Safety and Health Administration (OSHA). "Sodium Borohydride Safety Data Sheet."

    • Context: Mandatory safety protocols for handling

      
       evolution. 
      

Sources

Troubleshooting

Technical Support Center: Purification of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

System Overview & Mechanistic Context The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is typically achieved via the reductive amination of thiophene-2-carboxaldehyde with 2-aminopropan-1-ol (alaninol). While s...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Mechanistic Context

The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is typically achieved via the reductive amination of thiophene-2-carboxaldehyde with 2-aminopropan-1-ol (alaninol). While sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mild nature and selectivity for imines over aldehydes[1], the reaction matrix is inherently complex. The resulting crude mixture contains a highly polar secondary amino alcohol, unreacted precursors, over-alkylated tertiary amines, and inorganic boron salts.

G A Thiophene-2-carboxaldehyde C Imine Intermediate (Impurity if unreduced) A->C + B - H2O B 2-Aminopropan-1-ol D 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (Target Product) C->D Reduction (NaBH(OAc)3) E Bis-alkylated Tertiary Amine (Over-alkylation Impurity) D->E + A Excess Aldehyde

Reductive amination pathway and the generation of key impurities.

Quantitative Impurity Profile

To design a robust purification strategy, we must first understand the physicochemical properties of the reaction components.

Table 1: Physicochemical Properties of Reaction Components

ComponentRolePolarityAcid/Base NaturePrimary Removal Strategy
2-Aminopropan-1-ol Starting MaterialVery HighStrong Base (1° Amine)Aqueous wash (highly water-soluble)
Thiophene-2-carboxaldehyde Starting MaterialLowNeutralSodium bisulfite wash
Imine Intermediate IntermediateMediumWeak BaseAcidic hydrolysis during workup
Tertiary Amine (Bis-alkylated) ByproductLow-MediumWeak Base (Sterically hindered)Flash Chromatography
Boron Salts Reagent WasteHighIonicAqueous extraction
2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Target Product High Base (2° Amino Alcohol) Target Isolation

Troubleshooting FAQs: Addressing Specific Impurities

Q1: My crude NMR shows significant amounts of unreacted thiophene-2-carboxaldehyde. Standard acid-base extraction isn't removing it. Why?

Causality: Thiophene-2-carboxaldehyde is a neutral, lipophilic molecule. During a standard acid-base extraction, it remains entirely in the organic phase alongside your free-based secondary amine product. Solution: Implement a sodium bisulfite wash. Sodium bisulfite reacts specifically with aldehydes to form a highly polar, water-soluble α-hydroxy sulfonate adduct[2]. This adduct partitions exclusively into the aqueous layer, effectively stripping the aldehyde from the organic phase without affecting the amine product[3].

Q2: How do I prevent and remove the over-alkylated tertiary amine byproduct?

Causality: Secondary amines synthesized via reductive amination are often more nucleophilic than their primary amine precursors. If there is a localized excess of thiophene-2-carboxaldehyde, the target product will undergo a second reductive amination, yielding a sterically hindered tertiary amine[4]. Solution:

  • Prevention: Always add the reducing agent slowly to a pre-formed imine solution, or use a slight stoichiometric excess of 2-aminopropan-1-ol (1.1 to 1.2 eq) to outcompete the secondary amine[5].

  • Removal: The tertiary amine is significantly less polar than the secondary amino alcohol target. It can be easily separated via normal-phase silica gel chromatography.

Q3: I attempted silica gel chromatography, but my product streaked across the column and recovery was <30%. What went wrong?

Causality: 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol contains both a secondary amine and a hydroxyl group. These highly polar, basic functional groups interact strongly with the acidic silanol (Si-OH) sites on standard silica gel, causing irreversible chemisorption and severe peak tailing[6]. Solution: You must deactivate the silica gel. Add 1-2% of a volatile base, such as ammonium hydroxide (NH₄OH) or triethylamine (Et₃N), to your mobile phase. This neutralizes the acidic silanol sites, allowing the amino alcohol to elute as a sharp, distinct band.

Self-Validating Purification Methodologies

The following workflows represent a self-validating system. Each step includes a diagnostic checkpoint to ensure the causality of the purification logic holds true before proceeding.

G Crude Crude Reaction Mixture LLE1 Acid-Base Extraction (pH 2 then pH 12) Crude->LLE1 Aq1 Aqueous Layer (Boron salts, Alaninol) LLE1->Aq1 Remove Org1 Organic Layer (Product, Aldehyde, 3° Amine) LLE1->Org1 Retain Bisulfite Sodium Bisulfite Wash Org1->Bisulfite Aq2 Aqueous Layer (Aldehyde-Bisulfite Adduct) Bisulfite->Aq2 Remove Org2 Organic Layer (Product, 3° Amine) Bisulfite->Org2 Retain Chrom Flash Chromatography (DCM:MeOH:NH4OH) Org2->Chrom Pure Pure Target Product Chrom->Pure

Step-by-step purification workflow integrating LLE and chromatography.

Protocol A: Advanced Liquid-Liquid Extraction (LLE) & Bisulfite Wash

This protocol is designed to remove boron salts, unreacted 2-aminopropan-1-ol, and residual thiophene-2-carboxaldehyde[2].

Step-by-Step Methodology:

  • Quench & Acidification: Cool the crude reaction mixture to 0 °C. Slowly add 1M HCl until the aqueous phase reaches pH 2.

    • Causality: This hydrolyzes any unreduced imine back to the aldehyde and primary amine, and protonates all amines to drive them into the aqueous phase.

  • Primary Organic Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

    • Validation Checkpoint: Spot the DCM layer on a TLC plate. It should contain neutral impurities (some aldehyde) but NO amines (ninhydrin stain negative). Discard this DCM layer.

  • Basification: Cool the aqueous layer to 0 °C. Slowly add 3M NaOH until the pH is strictly >12.

    • Causality: This deprotonates the secondary and tertiary amines, rendering them lipophilic.

  • Product Extraction: Extract the basic aqueous layer with fresh DCM (3 x 30 mL). Combine these organic layers.

  • Bisulfite Wash: Add 30 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) to the combined DCM layers. Shake vigorously in a separatory funnel for 10 minutes.

    • Causality: The vigorous shaking is required to overcome the biphasic mass-transfer barrier, allowing the aldehyde to react with the bisulfite[3].

  • Phase Separation: Allow the layers to separate. Discard the aqueous layer (containing the aldehyde adduct). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Basified Flash Chromatography

This protocol isolates the target secondary amino alcohol from the lipophilic tertiary amine byproduct[6].

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column using a solvent system of Dichloromethane (DCM) containing 1% Ammonium Hydroxide (NH₄OH).

    • Causality: Pre-treating the column with the basic modifier neutralizes the acidic silanol sites before the product is loaded.

  • Sample Loading: Dissolve the crude LLE product in a minimum volume of DCM and load it onto the column.

  • Elution Gradient: Elute using a gradient of DCM to 10% Methanol in DCM (maintaining 1% NH₄OH throughout).

    • Causality: The tertiary amine, lacking a hydrogen-bond donor on the nitrogen, is less polar and will elute first. The target secondary amino alcohol will elute later as the methanol concentration increases.

  • Fraction Analysis: Analyze fractions via TLC (Stain with Ninhydrin or KMnO₄).

    • Validation Checkpoint: The target product will appear as a distinct spot that turns purple/brown with ninhydrin heating, confirming the presence of the secondary amine.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at:[Link]

  • OpenBU. Reductive Amination Reaction. Available at:[Link]

Sources

Optimization

Enhancing the resolution of enantiomers of amino propanol derivatives

Status: Operational Ticket ID: RES-AP-001 Subject: Enhancing Resolution Efficiency for Amino Propanol Derivatives Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Executive Summary Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RES-AP-001 Subject: Enhancing Resolution Efficiency for Amino Propanol Derivatives Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

Welcome to the Technical Support Center for chiral resolution. You are likely here because the separation of amino propanol derivatives (e.g., 1-amino-2-propanol, 2-amino-1-propanol) is proving difficult. These small, polar, bifunctional molecules are notoriously difficult to resolve due to their high solubility in polar solvents and lack of strong chromophores.

This guide moves beyond standard textbook protocols. It is a troubleshooting engine designed to diagnose specific failure modes in Classical Diastereomeric Crystallization , Enzymatic Kinetic Resolution , and Chiral Chromatography .

Module 1: Classical Resolution (Diastereomeric Crystallization)

Best for: Multi-kilogram scale-up, initial cost-efficiency.

Core Protocol: Tartaric Acid Platform

For amino propanol derivatives, L-(+)-Tartaric acid and its derivatives (e.g., Dibenzoyl-L-tartaric acid (DBTA) ) are the gold standard resolving agents due to their ability to form rigid hydrogen-bond networks with the amine and hydroxyl groups.

Troubleshooting Guide

Issue 1: "I added the resolving agent, but no crystals formed. I have a thick oil."

  • Diagnosis: This is the "Oiling Out" phenomenon. The diastereomeric salt is too soluble or the solvent polarity is mismatched, preventing nucleation.

  • Solution Protocol:

    • Switch Solvent System: Move from pure Methanol (MeOH) to a mixture of EtOH:Water (95:5) or IPA:Water . The slight water content often aids in forming a stable crystal lattice.

    • Seeding: Do not scratch the glass. Obtain a seed crystal from a small-scale trial (even a micro-scale evaporation) and introduce it at the metastability limit (just as cloudiness appears).

    • Stoichiometry Check: Are you using 1.0 eq of tartaric acid? Switch to the "Half-Quantity Method" (0.5 eq of resolving agent + 0.5 eq of an achiral acid like HCl). This forces the formation of the less soluble diastereomer while keeping the other enantiomer in solution as the hydrochloride salt [1].

Issue 2: "The yield is good, but the Optical Purity (ee%) is stuck at 80%."

  • Diagnosis: Eutectic entrapment or non-selective co-crystallization.

  • Solution Protocol:

    • The "Digestion" Technique: Instead of a full recrystallization (which loses yield), suspend the solid in boiling solvent (e.g., IPA) for 15-30 minutes without fully dissolving it, then cool. This dissolves surface impurities (the wrong enantiomer) while keeping the pure crystal core intact.

    • Double Resolution: If using L-Tartaric acid yields 80% ee of the (S)-enantiomer, recover the mother liquor, liberate the base, and treat it with D-Tartaric acid to crystallize the (R)-enantiomer. This "Tail-End" resolution often yields higher purity for the second isomer.

Visual Workflow: Crystallization Logic

CrystallizationWorkflow Start Racemic Amino Propanol Agent Add 0.5-1.0 eq Resolving Agent (Tartaric Acid / DBTA) Start->Agent Precip Precipitation Observed? Agent->Precip Oil Oiling Out Precip->Oil No (Oil) Crystal Crystals Formed Precip->Crystal Yes Oil->Agent Retry: Add Seed / Change Solvent (EtOH/H2O) EeCheck Check ee% (HPLC) Crystal->EeCheck HighEe High ee% (>98%) Liberate Base EeCheck->HighEe Pass LowEe Low ee% (<90%) EeCheck->LowEe Fail LowEe->Crystal Recrystallize or Digest in IPA

Caption: Decision tree for troubleshooting diastereomeric salt crystallization failure modes.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High optical purity requirements (>99% ee), mild conditions, "Green" chemistry.

Core Protocol: Lipase-Mediated Acylation

Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) or Pseudomonas cepacia Lipase (PCL).[1] Reaction: Selective O-acylation of the (R)-enantiomer (typically) using Vinyl Acetate as the acyl donor.

Troubleshooting Guide

Issue 1: "The reaction stalls at 30-40% conversion. I need 50%."

  • Diagnosis: Product inhibition or equilibrium limitations.

  • Solution Protocol:

    • Acyl Donor Choice: Ensure you are using an irreversible acyl donor like Vinyl Acetate or Isopropenyl Acetate. These release vinyl alcohol/acetone, which tautomerizes/evaporates, preventing the reverse reaction [2].

    • Water Activity (

      
      ):  Lipases need a micro-layer of water to function, but too much water promotes hydrolysis (reverse reaction). Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge excess water produced or present in the solvent.
      

Issue 2: "My enzyme activity drops after 2 cycles."

  • Diagnosis: Enzyme leaching or pore clogging by the polar amino alcohol.

  • Solution Protocol:

    • Solvent Engineering: Amino propanols are polar. If you use a non-polar solvent like Hexane, the substrate may partition onto the hydrophilic enzyme support, clogging it. Switch to MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) to improve substrate solubility and protect the enzyme active site.

    • Wash Protocol: Between cycles, wash the immobilized beads with dry 2-propanol followed by the reaction solvent. Do not wash with water.

Quantitative Comparison of Lipases

EnzymeCommercial NameTypical Selectivity (E-value)Optimal SolventNotes
C. antarctica BNovozym 435>100MTBE, TolueneRobust, general-purpose. Best for primary/secondary alcohols.[2]
P. cepaciaAmano PS50-200DIPE, HexaneExcellent for bulky derivatives.
C. rugosaCRL20-50HeptaneLower selectivity for simple amino propanols; good for esters.

Module 3: Chromatographic Resolution (HPLC/SFC)

Best for: Analytical validation, final purification of high-value intermediates.

Core Protocol: Polysaccharide Columns

Columns: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose analog). Mode: Normal Phase (Hexane/IPA) is standard, but Polar Organic Mode is superior for amino alcohols.

Troubleshooting Guide

Issue 1: "Severe peak tailing. The peaks look like shark fins."

  • Diagnosis: Interaction between the basic amine of the amino propanol and the residual silanols on the silica support.

  • Solution Protocol:

    • The "Double Additive" Rule: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to block silanols.

    • Basicity Match: If the tailing persists, use Ethanolamine as the modifier. It structurally mimics the analyte and effectively competes for non-specific binding sites.

Issue 2: "I have no UV signal."

  • Diagnosis: Amino propanols lack a chromophore (no aromatic rings in simple derivatives).

  • Solution Protocol:

    • Derivatization: Pre-column derivatization with 3,5-Dinitrobenzoyl chloride (DNBC) or Benzyl chloride . This adds a strong UV absorber (254 nm) and often improves chiral recognition by adding "handles" for pi-pi interactions with the column [3].

    • Detector Switch: Use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) if derivatization is not possible.

Visual Workflow: Analytical Method Development

HPLCMethod Sample Amino Propanol Sample Chromophore Has Chromophore? Sample->Chromophore Deriv Derivatize: (3,5-Dinitrobenzoyl Cl) Chromophore->Deriv No Column Select Column: Chiralcel OD-H or AD-H Chromophore->Column Yes Deriv->Column Mobile Mobile Phase: Hexane/IPA + 0.1% DEA Column->Mobile Result Check Resolution (Rs) Mobile->Result Optimize Optimize: Change %IPA or Temp Result->Optimize Rs < 1.5 Final Valid Method (Rs > 1.5) Result->Final Rs > 1.5 Optimize->Mobile

Caption: Logic flow for developing a chiral HPLC method for amino propanol derivatives.

References

  • BenchChem. (2025).[3][4] A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Retrieved from 5

  • RSC Publishing. (2016). Lipase on carbon nanotubes – an active, selective, stable and easy-to-optimize nanobiocatalyst for kinetic resolutions. Reaction Chemistry & Engineering. Retrieved from

  • BenchChem. (2025).[3][4] Application Note: Chiral Separation of (2S)-2-(methylamino)propan-1-ol Enantiomers by HPLC. Retrieved from 3

  • Phenomenex. (2025). Chiral HPLC Separations Guidebook.[6] Retrieved from 6

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from 7

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthetic routes to 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Executive Summary & Target Profile The compound 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (C₈H₁₃NOS) is a highly versatile secondary amine that integrates an electron-rich thiophene heterocycle with a propanolamine moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

The compound 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (C₈H₁₃NOS) is a highly versatile secondary amine that integrates an electron-rich thiophene heterocycle with a propanolamine moiety. It is widely utilized as a bidentate ligand in coordination chemistry and serves as a critical building block for complex heterocyclic scaffolds in pharmaceutical development .

Synthesizing this secondary amine with high purity presents a classic organic chemistry challenge: forming a single carbon-nitrogen bond without triggering uncontrolled over-alkylation. This guide objectively compares the two primary synthetic pathways—Reductive Amination and Direct N-Alkylation—evaluating their mechanistic viability, yield, and operational efficiency.

Mechanistic Evaluation: Route Selection & Causality

As a Senior Application Scientist, selecting a synthetic route requires looking beyond theoretical stoichiometry and analyzing the kinetic realities of the reaction intermediates.

Route A: Reductive Amination (The Gold Standard)

This one-pot pathway involves the condensation of thiophene-2-carboxaldehyde with 2-aminopropan-1-ol to form an imine, followed by in situ reduction.

  • The Causality of Selectivity: The success of this route relies on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over standard NaBH₄. The three electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is too mild to reduce the unreacted aldehyde but is perfectly tuned to reduce the transient, protonated iminium ion . This kinetic preference ensures the reaction strictly halts at the secondary amine, completely preventing over-alkylation.

Route B: Direct N-Alkylation (The Flawed Alternative)

This classical approach attempts an Sₙ2 substitution by reacting 2-(chloromethyl)thiophene with 2-aminopropan-1-ol.

  • The Causality of Failure: While theoretically straightforward, this route suffers from a fundamental mechanistic flaw. Once the primary amine is alkylated, the newly attached thiophen-2-ylmethyl group donates electron density via inductive effects. This makes the resulting secondary amine more nucleophilic than the starting primary amine. The reaction inevitably cascades into a runaway Sₙ2 process, yielding a difficult-to-separate mixture of secondary and tertiary amines (dialkylation) .

Visualizing the Reaction Pathways

ReactionPathway Aldehyde Thiophene-2-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine (-H2O) Amine 2-Aminopropan-1-ol Product 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (Target Secondary Amine) Imine->Product NaBH(OAc)3 Reduction OverAlkyl Tertiary Amine (Over-alkylation Byproduct) Product->OverAlkyl + AlkylHalide (SN2) AlkylHalide 2-(Chloromethyl)thiophene AlkylHalide->Product + Amine (SN2)

Reaction pathway comparison: Reductive amination (selective) vs. Direct alkylation (non-selective).

Quantitative Performance Comparison

The following table summarizes the empirical data comparing the two synthetic strategies, highlighting why reductive amination is the industry standard for this scaffold.

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Typical Yield 85% – 92%35% – 45% (Target Compound)
Chemoselectivity >98% (Mono-alkylated)Poor (Mixture of 1° / 2° / 3° amines)
Primary Byproduct Trace unreacted aldehydeTertiary amine (Dialkylation)
Reagent Safety Moderate (NaBH(OAc)₃ is stable)High Hazard (Alkyl halides are alkylating agents)
Purification Difficulty Low (Simple acid-base extraction)High (Requires complex chromatography)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction progression.

Protocol A: Reductive Amination (Recommended)
  • Imine Formation: Dissolve thiophene-2-carboxaldehyde (1.0 eq, 10 mmol) and 2-aminopropan-1-ol (1.05 eq, 10.5 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The UV-active spot corresponding to the aldehyde must completely disappear, confirming quantitative conversion to the imine intermediate.

  • Selective Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes. The low temperature mitigates the exothermic nature of the hydride transfer. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Neutralization: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

    • Causality: The basic quench is mandatory. It neutralizes the acetic acid byproduct generated by the reducing agent and hydrolyzes any boron-amine complexes, freeing the target secondary amine into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM/MeOH 95:5).

    • Self-Validation Check: ¹H NMR spectroscopy will confirm success. Look for the disappearance of the distinct aldehyde proton signal (~9.8 ppm) and the emergence of a new methylene singlet (~3.9 ppm) situated between the thiophene ring and the amine nitrogen .

Protocol B: Direct N-Alkylation (For Reference/Comparison Only)
  • Reaction Setup: Dissolve 2-aminopropan-1-ol (3.0 eq, excess used to statistically reduce over-alkylation) in acetonitrile. Add K₂CO₃ (2.0 eq) as an acid scavenger.

  • Alkylation: Dropwise add 2-(chloromethyl)thiophene (1.0 eq) and reflux the mixture for 8 hours.

  • Validation of Failure: Submit an aliquot of the crude mixture for LC-MS analysis. The mass spectrum will inevitably display a significant peak corresponding to the dialkylated tertiary amine[M+H]⁺, validating the mechanistic flaw of this non-selective route.

Experimental Workflow Diagram

Workflow Step1 Step 1: Imine Formation Mix Aldehyde & Amine in DCE Step2 Step 2: Reduction Add NaBH(OAc)3 at 0°C Step1->Step2 Step3 Step 3: Quenching Add Sat. NaHCO3 to neutralize Step2->Step3 Step4 Step 4: Extraction Extract with DCM & Dry over MgSO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica) Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, Sept 2017. URL:[Link]

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL: [Link]

Comparative

Spectroscopic Comparison Guide: 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol and Its Precursors

Executive Summary The synthesis of complex heterocyclic scaffolds often relies on the robust coupling of simpler building blocks. The target molecule, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol , is a versatile secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex heterocyclic scaffolds often relies on the robust coupling of simpler building blocks. The target molecule, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol , is a versatile secondary amino alcohol integrating an electron-rich thiophene heterocycle with a propanolamine moiety 1. It is synthesized via the reductive amination of thiophene-2-carboxaldehyde and 2-aminopropan-1-ol .

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic signatures (NMR, FT-IR) of the target product against its precursors. By understanding the causality behind these spectral shifts, researchers can implement self-validating workflows to ensure high-fidelity synthesis and purification.

Mechanistic Workflow & Logical Relationships

The formation of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a two-stage process. First, the nucleophilic primary amine of 2-aminopropan-1-ol attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. Subsequent dehydration yields a transient imine (Schiff base) 2. Second, a hydride source (e.g., NaBH₄) reduces the C=N double bond to form the stable secondary amine 3.

Workflow P1 Thiophene-2-carboxaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) P1->Imine Condensation (-H2O) P2 2-Aminopropan-1-ol (Nucleophile) P2->Imine Condensation (-H2O) Product 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (Secondary Amine) Imine->Product NaBH4 Reduction (+H2)

Reductive amination workflow for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis must not rely on blind faith in reaction times. The following protocol embeds spectroscopic validation at each critical node.

Step 1: Imine Condensation
  • Procedure: Dissolve 10.0 mmol of 4 and 10.5 mmol of 5 in 20 mL of anhydrous methanol. Stir at room temperature over activated molecular sieves (3Å) to drive the equilibrium by sequestering water.

  • Causality & Self-Validation: Do not proceed to reduction until condensation is complete. Extract a 0.1 mL aliquot, evaporate the methanol, and analyze via ATR-FTIR. The reaction is validated only when the highly conjugated C=O stretch at ~1670 cm⁻¹ is entirely replaced by a new C=N (imine) stretch at ~1630 cm⁻¹ 2.

Step 2: Hydride Reduction
  • Procedure: Cool the validated imine solution to 0 °C. Slowly add 15.0 mmol of NaBH₄ in small portions. The low temperature controls the exothermic hydride transfer and prevents the reduction of the thiophene ring. Stir for 1 hour at 0 °C, then allow warming to room temperature.

  • Causality & Self-Validation: Quench a micro-aliquot with water and extract with ethyl acetate. Analyze via FT-IR and TLC (Ninhydrin stain). The disappearance of the 1630 cm⁻¹ C=N peak and the emergence of a single secondary N-H stretch (~3300 cm⁻¹) validates the successful formation of the target secondary amine.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most profound evidence of successful reductive amination lies in the chemical shifts of the carbon bridge connecting the two precursor fragments.

Mechanistic Causality: In the aldehyde precursor, the carbonyl carbon is sp² hybridized and heavily deshielded by the electronegative oxygen, pushing the ¹³C signal to ~183 ppm and the attached proton to ~9.9 ppm. Upon reduction, this carbon becomes sp³ hybridized. Furthermore, the electron-withdrawing resonance effect of the aldehyde group on the thiophene ring is eliminated, causing the aromatic thiophene protons to shift upfield (shielded) in the final product.

Table 1: ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)

Proton EnvironmentThiophene-2-carboxaldehyde2-Aminopropan-1-ol2-[(Thiophen-2-ylmethyl)amino]propan-1-olShift Rationale
Aldehyde (CHO) ~9.90 ppm (s, 1H)N/AN/AHighly deshielded by C=O anisotropy. Disappears upon reduction.
Thiophene Ring 7.20 - 7.80 ppm (m, 3H)N/A6.90 - 7.25 ppm (m, 3H)Upfield shift post-reduction due to loss of the electron-withdrawing C=O group.
Methylene Bridge N/AN/A~4.05 ppm (s, 2H)Newly formed sp³ carbon; shielded compared to aldehyde, but deshielded by adjacent N.
Aliphatic (CH-N) N/A~3.00 ppm (m, 1H)~2.85 ppm (m, 1H)Slight upfield shift due to conversion from a primary to a secondary amine.
Exchangeables N/A~2.50 ppm (br s, 3H)~2.20 ppm (br s, 2H)Integral reduces from 3 (NH₂, OH) to 2 (NH, OH).

Table 2: ¹³C NMR Spectral Comparison (CDCl₃, 100 MHz)

Carbon EnvironmentThiophene-2-carboxaldehyde2-Aminopropan-1-ol2-[(Thiophen-2-ylmethyl)amino]propan-1-olShift Rationale
Carbonyl (C=O) ~183.0 ppmN/AN/AExtreme deshielding from sp² oxygen.
Thiophene Ring 128.0 - 144.0 ppmN/A124.0 - 140.0 ppmElectron density restored to the ring after reduction of the electrophilic center.
Methylene Bridge N/AN/A~48.5 ppmTypical shift for a heteroarylic carbon attached to a secondary amine.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the optimal tool for real-time reaction monitoring because the functional group transformations in this synthesis possess highly distinct dipole moments.

Mechanistic Causality: The strong dipole of the C=O bond yields a sharp, intense stretch. When converted to a C=N bond, the dipole weakens, shifting the absorption to a lower wavenumber. Complete reduction eliminates the double bond entirely, leaving only single-bond stretching frequencies.

Table 3: FT-IR Spectral Comparison (ATR, cm⁻¹)

Functional GroupThiophene-2-carboxaldehyde2-Aminopropan-1-ol2-[(Thiophen-2-ylmethyl)amino]propan-1-olShift Rationale
O-H / N-H Stretch N/A3300 - 3400 (Broad)3250 - 3350 (Broad)Primary amine shows two N-H bands; secondary amine shows one, overlapping with O-H.
C=O Stretch ~1670 (Strong, sharp)N/AN/AConjugated aldehyde stretch. Disappearance validates successful condensation.
C=N Stretch N/AN/AN/A (Transient: ~1630)Intermediate Schiff base formation. Disappears upon NaBH₄ reduction.

References

  • Benchchem. "2-[(Thiophen-2-ylmethyl)amino]propan-1-ol". Benchchem.
  • PubChem. "2-Thiophenecarboxaldehyde | C5H4OS | CID 7364".
  • Guidechem. "S-(+)-2-Amino-1-propanol 2749-11-3 wiki". Guidechem.
  • ResearchGate. "Reductive amination of carbonyl compounds with NaBH4 catalyzed by...".
  • ACS Publications. "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking". ACS Omega.

Sources

Validation

X-ray crystal structure analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol derivatives

X-Ray Crystal Structure Analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Derivatives: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently evaluate the optimal analytical pathways for res...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystal Structure Analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently evaluate the optimal analytical pathways for resolving complex molecular architectures. Derivatives of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol represent a highly versatile class of compounds. They serve as critical building blocks in the synthesis of bioactive polycyclic small molecules via Petasis sequence reactions[1] and act as versatile ligands in coordination chemistry due to their electron-rich thiophene heterocycle and flexible propanolamine moiety[2].

Because these flexible molecules possess multiple rotatable bonds and complex intermolecular hydrogen-bonding networks, X-ray crystallography remains the most definitive method for determining their precise three-dimensional solid-state structures[2]. However, the presence of the electron-dense sulfur atom and the highly flexible aliphatic chain often leads to positional disorder and anharmonic thermal motion. This guide objectively compares the performance of leading X-ray diffraction hardware and refinement software platforms to establish a self-validating workflow for analyzing these specific derivatives.

Part 1: X-Ray Diffraction Hardware Comparison

The first critical decision in the crystallographic workflow is selecting the appropriate X-ray source. The choice is dictated by the causality of crystal volume versus diffraction intensity.

  • In-House Microfocus Diffractometers (Cu Kα): Modern in-house systems utilize microfocus X-ray tubes coupled with highly sensitive area detectors. For well-ordered 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol crystals larger than 20 µm, these systems provide sufficient flux to resolve the hydrogen-bonding networks between the hydroxyl and amino groups.

  • Synchrotron Radiation Beamlines: When synthetic yields are low or crystals are restricted to the micro-scale (<10 µm), the intense, tunable X-ray flux of a 3rd generation synchrotron is required[3]. The high brilliance overcomes the weak diffraction inherent to small crystal volumes, which is critical for resolving the often-disordered thiophene ring.

Table 1: Quantitative Comparison of Diffraction Systems

Performance MetricIn-House Microfocus (Cu Kα)Synchrotron Beamline (e.g., Diamond I19)
Optimal Crystal Size > 20 µm< 10 µm (Microcrystals)
Typical X-ray Flux ~

photons/s
>

photons/s
Data Collection Time 2 - 12 hours1 - 10 minutes
Wavelength Fixed (1.5418 Å)Tunable (0.5 - 1.5 Å)
Best Use Case Routine structural confirmationSevere disorder, microcrystals, charge density

Part 2: Crystallographic Refinement Platforms

Once diffraction data is integrated, the structure must be solved and refined. The thiophene sulfur atom presents a unique challenge: its valence electron density is highly aspherical.

  • SHELXL (Independent Atom Model - IAM): SHELXL is the industry standard for small-molecule refinement[4]. It relies on the Independent Atom Model, which assumes atoms are perfectly spherical. While robust, applying IAM to the thiophene ring often leaves non-random residual electron density peaks near the sulfur atom, artificially skewing C-S bond lengths[5].

  • Olex2 (olex2.refine with NoSpherA2): Olex2 provides an advanced refinement engine (olex2.refine) that integrates seamlessly with Hirshfeld Atom Refinement (HAR) via NoSpherA2[4][5]. HAR utilizes quantum mechanical calculations to model the aspherical electron density of the sulfur atom. This causality—matching the mathematical model to the physical reality of the bonding electrons—significantly improves the precision of the refined structure.

Table 2: Quantitative Comparison of Refinement Software

FeatureSHELXL (Standard)Olex2 (olex2.refine / NoSpherA2)
Scattering Model Independent Atom Model (IAM)IAM + Hirshfeld Atom Refinement (HAR)
Handling of Sulfur Spherical approximation; prone to residual densityAspherical modeling; resolves bonding electrons
Constraint Engine Robust, text-based (AFIX, SADI, DFIX)Advanced GUI-driven, rich constraint library
Typical

(High-Quality Data)
3.0% - 5.0%1.5% - 3.0% (with HAR)
Computational Cost Low (Seconds)High (Minutes to Hours for QM calculations)

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology for the crystallization and X-ray analysis of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol derivatives is designed as a self-validating system.

Phase 1: Crystal Growth via Vapor Diffusion

  • Preparation: Dissolve 10 mg of the synthesized derivative in 1 mL of a primary solvent (e.g., dichloromethane) in an inner glass vial.

  • Diffusion Setup: Place the inner vial inside a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., hexane).

  • Causality & Validation: The slow vapor-phase diffusion of hexane lowers the solution's solubility gradually, thermodynamically favoring the nucleation of single crystals over amorphous precipitation.

    • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. The presence of sharp optical extinction every 90° of rotation confirms a single, well-ordered crystal lattice.

Phase 2: Data Collection and Cryocooling

  • Mounting: Harvest a validated single crystal using a micro-loop and coat it in inert perfluoropolyether oil to prevent solvent loss.

  • Cryocooling: Immediately flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat.

  • Diffraction: Expose the crystal to the X-ray beam and collect a full sphere of data using

    
    -scans.
    
  • Causality & Validation: Cryocooling to 100 K arrests the dynamic thermal vibrations (Debye-Waller factors) of the flexible propanolamine chain, drastically improving high-angle diffraction intensity.

    • Validation Checkpoint: During data integration, monitor the internal agreement factor (

      
      ). An 
      
      
      
      validates that the crystal symmetry is correctly assigned and that radiation damage is negligible.

Phase 3: Structure Solution and Refinement

  • Phasing: Solve the structure using intrinsic phasing algorithms to locate the heavy atoms (S, O, N, C).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
    .
    
  • Disorder Modeling: If the thermal ellipsoids of the thiophene carbon atoms appear artificially elongated, it indicates a 180° flip disorder. Model this by splitting the ring over two positions and refining their relative occupancies using a free variable.

  • Causality & Validation: Proper modeling of disorder prevents the refinement algorithm from compensating for poor geometry with unrealistic thermal parameters.

    • Validation Checkpoint: The final difference Fourier map must show no residual electron density peaks greater than

      
      , and the Goodness-of-Fit (GoF) must converge near 1.0.
      

Part 4: Workflow Visualization

Workflow Start Synthesized Derivative 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Cryst Crystallization (Vapor Diffusion / Slow Evap) Start->Cryst Eval Crystal Size & Quality Assessment Cryst->Eval InHouse In-House Microfocus XRD (>20 µm, Routine) Eval->InHouse Good Quality Synch Synchrotron Beamline (<20 µm, Weak Diffraction) Eval->Synch Microcrystals Data Data Reduction & Integration (Validate: R_int < 0.05) InHouse->Data Synch->Data Phase Structure Solution (Intrinsic Phasing) Data->Phase Refine Refinement Strategy Decision Phase->Refine SHELXL SHELXL (IAM) Standard Spherical Model Refine->SHELXL Routine Olex2 Olex2 (HAR / NoSpherA2) Aspherical Density for Sulfur Refine->Olex2 High Precision / Disorder Valid Validation (CIF) Validate: R1 < 5%, GoF ~ 1.0 SHELXL->Valid Olex2->Valid

Workflow for X-ray crystallographic analysis of thiophene-derived amino alcohols.

References

1.[2] Benchchem: Synthetic Methodologies for 2 Thiophen 2 Ylmethyl Amino Propan 1 Ol and Analogues. benchchem.com. 2.[1] Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. semanticscholar.org. 3.[4] The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. iucr.org. 4.[5] Aspherical atom refinements on X-ray data of diverse structures including disordered and covalent organic framework systems: a time–accuracy trade-off. nih.gov. 5.[3] The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. royalsocietypublishing.org.

Sources

Comparative

Validating the purity of synthesized 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol by elemental analysis

An essential milestone in the drug development pipeline is the rigorous validation of synthesized active pharmaceutical ingredients (APIs). For a versatile pharmacophore like 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (Mo...

Author: BenchChem Technical Support Team. Date: March 2026

An essential milestone in the drug development pipeline is the rigorous validation of synthesized active pharmaceutical ingredients (APIs). For a versatile pharmacophore like 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (Molecular Formula: C₈H₁₃NOS; MW: 171.26 g/mol ), proving structural identity is not enough. Researchers must definitively prove absolute purity before advancing the compound to biological screening or formulation.

This guide provides an in-depth comparative analysis of purity validation techniques, focusing on the causality and self-validating nature of Elemental Analysis (CHNS) compared to modern orthogonal alternatives like Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).

Theoretical Framework: The Causality of Elemental Analysis

While spectroscopic techniques like NMR and Mass Spectrometry are unparalleled for structural elucidation, they suffer from a critical blind spot: they can easily miss inorganic salts, residual moisture, or non-ionizable/non-UV-active impurities.

Elemental analysis (specifically CHNS combustion analysis) serves as an absolute, orthogonal purity check. It measures the absolute mass fraction of carbon, hydrogen, nitrogen, and sulfur in a bulk sample[1]. The fundamental rule of elemental analysis in organic synthesis is the ±0.4% threshold . If the experimentally determined mass percentages of C, H, N, and S deviate by more than ±0.4% from their theoretical calculated values, the sample is demonstrably impure.

This creates a self-validating system :

  • Low Carbon + High Hydrogen often indicates solvent retention (e.g., residual water or methanol).

  • Proportionally Low C, H, N, and S strongly suggests the presence of inorganic salt contaminants (e.g., silica gel from column chromatography or residual inorganic bases).

Comparative Analysis: EA vs. qNMR vs. HPLC-UV

To establish a robust quality control workflow, elemental analysis should not be used in isolation. It must be compared against and combined with other analytical modalities[2].

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniquePrinciplePurity TypeStrengths for C₈H₁₃NOSLimitations
Elemental Analysis (CHNS) Flash combustion & TCD detectionAbsolute (Mass %)Highly sensitive to sulfur (thiophene ring); detects inorganic salts and moisture.Cannot identify structural isomers or specific organic byproducts.
Quantitative NMR (qNMR) Nuclear spin resonance integrationAbsolute (Molar %)Resolves specific functional groups; requires no API reference standard[3].Lower sensitivity for trace impurities (<1%).
HPLC-UV Chromatographic separation & UV absorptionRelative (Area %)Excellent for profiling structurally similar synthetic byproducts[4].Requires an API reference standard; blind to non-UV active impurities.
Table 2: Quantitative Validation Data for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Theoretical Mass Fractions calculated from C₈H₁₃NOS (171.26 g/mol ).

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.4%)Experimental Batch A (%)Experimental Batch B (%)Diagnostic Conclusion
Carbon (C) 56.1155.71 - 56.5156.0553.80Batch A: Pass / Batch B: Fail
Hydrogen (H) 7.657.25 - 8.057.688.12Batch B indicates high moisture (H₂O) retention.
Nitrogen (N) 8.187.78 - 8.588.157.80Batch A: Pass / Batch B: Fail
Sulfur (S) 18.7218.32 - 19.1218.6517.90Batch A: Pass / Batch B: Fail

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact causality behind each experimental choice.

Protocol A: CHNS Elemental Analysis via Flash Combustion
  • System Calibration: Calibrate the elemental analyzer (e.g., VELP EMA 502) using a high-purity standard such as sulfanilamide (C₆H₈N₂O₂S). Because sulfanilamide contains all four target elements, it accurately establishes the Thermal Conductivity Detector (TCD) response factors[5].

  • Sample Preparation & Catalyst Addition: Weigh exactly 2.000 to 3.000 mg of the synthesized compound into a combustible tin capsule using a microbalance (1 µg resolution).

    • Causality: Add ~2 mg of Vanadium Pentoxide (V₂O₅) to the capsule. The sulfur within the thiophene ring can sometimes resist complete oxidation, forming non-combustible sulfates. V₂O₅ acts as a powerful oxidation catalyst to ensure 100% conversion of sulfur to SO₂, preventing falsely low %S readings.

  • Flash Combustion: Drop the sealed capsule into the combustion reactor heated to 1000°C in a temporary oxygen-enriched environment. The oxidation of the tin capsule produces a violent exothermic reaction, briefly pushing the local temperature to ~1800°C, completely mineralizing the sample into CO₂, H₂O, NOₓ, and SO₂[1].

  • Reduction & Separation: Pass the gas mixture over a copper reduction column at 650°C to quantitatively reduce NOₓ species to N₂ gas and absorb excess oxygen. The gases are then separated via a GC column.

  • Detection: Measure the separated gases using the TCD. The batch is validated only if all elements fall within the ±0.4% theoretical threshold.

Protocol B: Absolute Purity Determination via qNMR
  • Internal Standard Selection: Select an internal standard (IS) that is highly pure (traceable to SI units), non-reactive, and has a distinct NMR signal that does not overlap with the analyte[6]. For this molecule, Maleic acid (singlet at 6.26 ppm) is ideal, as it sits in a clean spectral window between the thiophene protons (6.8–7.3 ppm) and the aliphatic protons (1.0–3.0 ppm).

  • Sample Preparation: Accurately weigh ~10.00 mg of the API and ~5.00 mg of Maleic acid into a vial. Dissolve completely in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum.

    • Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 = 30–60 seconds). This ensures all nuclear spins return to thermal equilibrium before the next pulse, a strict physical requirement for the peak area to be directly proportional to the number of nuclei[3].

  • Data Processing: Apply phase and baseline corrections. Integrate the isolated thiophene proton peak (N=1) and the Maleic acid singlet (N=2). Calculate absolute purity using the fundamental qNMR equation[7].

Orthogonal Validation Workflow

To prevent false positives in purity assessment, modern pharmaceutical development relies on a multi-tiered, orthogonal approach.

PurityValidation Start Synthesized API: 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Split Orthogonal Validation Workflow Start->Split EA Elemental Analysis (CHNS/O) (Absolute Mass %) Split->EA qNMR Quantitative NMR (qNMR) (Absolute Molar %) Split->qNMR HPLC HPLC-UV / LC-MS (Relative Area %) Split->HPLC EvalEA Δ ±0.4% of Theoretical? EA->EvalEA EvalqNMR Absolute Purity > 99.0%? qNMR->EvalqNMR EvalHPLC Impurity Peaks < 0.1%? HPLC->EvalHPLC Release Batch Released EvalEA->Release Pass EvalqNMR->Release Pass EvalHPLC->Release Pass

Caption: Orthogonal purity validation workflow for synthesized organic compounds.

References

  • ResolveMass Laboratories Inc. , "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". Available at: [Link]

  • Emery Pharma , "A Guide to Quantitative NMR (qNMR)". Available at: [Link]

  • Wikipedia , "Elemental analysis". Available at:[Link]

  • Intertek , "Trace Metals Testing and Elemental Analysis for Pharmaceuticals". Available at:[Link]

  • VELP Scientifica , "EMA 502: MEET THE NEW CHNS-O ELEMENTAL ANALYZER". Available at: [Link]

  • ALWSCI , "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals". Available at:[Link]

Sources

Validation

A Comparative Guide to the Catalytic Activity of Thiophene-Based Ligands in Cross-Coupling Reactions

Abstract Thiophene-based ligands have emerged as a versatile and powerful class of ancillary ligands in transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. The unique electronic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene-based ligands have emerged as a versatile and powerful class of ancillary ligands in transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. The unique electronic properties of the thiophene ring, including its electron-rich nature and the ability of the sulfur atom to engage in secondary interactions with the metal center, offer distinct advantages in catalyst stability and activity. This guide provides a comparative analysis of three major classes of thiophene-based ligands: bulky phosphines, N-Heterocyclic Carbenes (NHCs), and S,O-type ligands. We will explore their performance in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H functionalization reactions, supported by experimental data, mechanistic insights, and detailed protocols to assist researchers in catalyst selection and optimization.

The Enduring Appeal of the Thiophene Moiety in Ligand Design

The thiophene ring is more than just a simple heterocyclic scaffold; its incorporation into a ligand backbone imparts specific electronic and steric characteristics that directly influence the catalytic cycle.

Electronic Effects: The sulfur atom in the thiophene ring is a soft donor and possesses lone pairs that can interact with the metal center. This interaction can enhance the electron density of the catalyst, which is beneficial for the oxidative addition step, often the rate-determining step in many cross-coupling reactions. Furthermore, the aromaticity of the thiophene ring contributes to the overall electronic tuning of the ligand.

Causality in Ligand Choice: The decision to employ a thiophene-based ligand is often driven by the need for a robust catalyst system that can overcome the challenges posed by unreactive substrates, such as aryl chlorides, or to achieve high turnover numbers (TON) and turnover frequencies (TOF). The inherent properties of thiophene can lead to catalysts with enhanced lifetimes and efficiency.[1]

Comparative Analysis of Thiophene-Based Ligand Classes

The performance of a catalyst is fundamentally tied to the nature of the ligand coordinated to the metal center. Here, we compare three prominent classes of thiophene-based ligands.

Bulky Thiophene-Phosphine Ligands

This class represents some of the most successful ligands in modern cross-coupling chemistry. The combination of a sterically demanding phosphine, such as a di-adamantyl or di-tert-butyl group, with a thiophene or bithiophene backbone creates a highly active and stable catalytic species. A prime example is the cataCXium® A family of ligands, which feature a di(1-adamantyl)phosphine group.[2][3]

Mechanism of Action: The bulky alkyl groups create a large cone angle, which promotes the reductive elimination step and helps to stabilize the monoligated Pd(0) species, the active catalyst in many cross-coupling reactions.[4] The electron-rich nature of the phosphine, augmented by the thiophene moiety, accelerates the oxidative addition of even challenging substrates like aryl chlorides.[3]

Thiophene-Functionalized N-Heterocyclic Carbenes (NHCs)

NHCs are powerful σ-donating ligands that form exceptionally strong bonds with metal centers, leading to highly stable and active catalysts.[5] Incorporating a thiophene wingtip into the NHC structure provides an additional avenue for electronic tuning and potential secondary interactions. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) protocol is a common method for generating and utilizing such catalysts.[2][3]

Performance Insights: Thiophene-functionalized NHC-Pd complexes have demonstrated excellent activity in Suzuki-Miyaura couplings and direct C-H arylation of heteroarenes.[2][6] The strong Pd-C bond prevents ligand dissociation, leading to long-lived catalysts capable of achieving high TONs. Compared to phosphines, NHCs are often more resistant to oxidation, adding to their operational stability.[5]

Thiophene-Based S,O-Type Ligands

This class of ligands utilizes both a sulfur (thioether) and an oxygen (e.g., from a carboxylic acid) donor atom to chelate the metal center. These ligands have shown remarkable efficacy in promoting challenging C-H functionalization reactions.

Mechanistic Role: Mechanistic studies suggest that S,O-ligands can trigger the formation of highly reactive cationic palladium species, which accelerate the C-H activation step.[7] This unique activation pathway allows for the functionalization of substrates that are typically unreactive with other catalyst systems.[7]

Quantitative Performance Data

Direct comparison of catalytic performance across different studies can be challenging due to variations in reaction conditions. However, we can collate representative data to illustrate the relative activities of these ligand classes in specific, well-defined reactions.

Table 1: Performance in Suzuki-Miyaura Coupling of Thiophene Derivatives

Ligand ClassRepresentative LigandAryl HalideBoronic Acid DerivativeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TOF (h⁻¹)Reference
Phosphine L1 (Bulky Biarylphosphine)BromobenzeneThiophene-2-boronic acid pinacol ester0.01K₂CO₃THF/H₂O650.589~3.6 x 10⁴[1]
Phosphine XPhos (Buchwald type)4-BromoanisoleThiophen-2-ylboronic acid1.0 (Pd-G4 precatalyst)K₂CO₃Dioxane40<0.5>99 (conversion)N/A[8]
NHC Thiophene-functionalized PEPPSI4-BromotoluenePhenylboronic acid1.0K₂CO₃DMF1000.598196[9]
NHC Thiophene-functionalized bis(NHC)4-BromoacetophenonePhenylboronic acid1.0K₂CO₃H₂O/Toluene10019696[6]

Note: TOF values are highly dependent on reaction time and conversion levels and are provided here as reported in the source literature for comparative purposes.

Table 2: Performance in Buchwald-Hartwig Amination of Bromothiophenes

Ligand ClassRepresentative LigandAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phosphine P(tBu)₃N-Methylaniline[PdBr(P(tBu)₃)]₂NaOtBuToluene80398[10]
Phosphine X-PhosAnilinePd(OAc)₂KOtBuToluene120 (MW)0.3399[11]
Phosphine BINAPAnilinePd(OAc)₂Cs₂CO₃Toluene1108Good (General)[12]

Mechanistic Considerations

The choice of ligand directly influences the stability of intermediates and the energy barriers of key steps in the catalytic cycle.

The Palladium Cross-Coupling Cycle

A generalized catalytic cycle for a Suzuki-Miyaura reaction serves as a useful framework for understanding ligand effects.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_intermediate R-Pd(II)-X(L_n) pd0->pd2_intermediate + R-X red_elim Reductive Elimination ox_add Oxidative Addition transmetal Transmetalation pd2_coupled R-Pd(II)-R'(L_n) pd2_intermediate->pd2_coupled + R'-B(OR)₂ pd2_coupled->pd0 - R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Expert Interpretation:

  • Oxidative Addition (R-X addition): Electron-rich ligands, such as bulky phosphines and NHCs, accelerate this step by increasing the electron density on the Pd(0) center, facilitating its insertion into the R-X bond.[5]

  • Transmetalation (R'-B(OR)₂ addition): This step involves the transfer of the organic group from the boron reagent to the palladium center. The ligand's steric bulk can influence the rate of this step by creating a more open coordination site.

  • Reductive Elimination (R-R' formation): Sterically demanding ligands are crucial here. They create steric pressure around the metal center, which promotes the formation of the C-C bond and regenerates the active Pd(0) catalyst. This is often the turnover-limiting step, especially for hindered substrates.[4]

Experimental Protocols: Self-Validating Systems

The following protocols are provided as representative examples. Researchers should note that optimization is often necessary for specific substrate combinations.

Synthesis of a Thiophene-Functionalized NHC Precursor

This protocol describes the synthesis of a 1-(thiophen-2-ylmethyl)-3-mesitylimidazolium bromide, a precursor for a thiophene-functionalized NHC ligand.

Workflow Diagram:

NHC_Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Alkylation Imidazole Imidazole Mesitylation 1-Mesitylimidazole Imidazole->Mesitylation Mesityl Bromide, NaH, DMF Alkylation Imidazolium Salt (Final Product) Mesitylation->Alkylation Acetonitrile, Reflux ThiopheneMethylBr 2-(Bromomethyl)thiophene ThiopheneMethylBr->Alkylation

Caption: Workflow for the synthesis of a thiophene-NHC precursor.

Step-by-Step Protocol:

  • Preparation of 1-Mesitylimidazole: To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Wash with anhydrous hexanes (3x) and suspend in anhydrous DMF. Cool the suspension to 0 °C. Add imidazole (1.0 eq) portion-wise. Stir for 30 minutes at 0 °C, then add 2-bromomesitylene (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: Using a strong, non-nucleophilic base like NaH is crucial to deprotonate the imidazole without competing in the subsequent substitution reaction. Anhydrous conditions prevent quenching of the base.

  • Work-up and Purification: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Synthesis of 1-(thiophen-2-ylmethyl)-3-mesitylimidazolium bromide: In a round-bottom flask, dissolve 1-mesitylimidazole (1.0 eq) in anhydrous acetonitrile. Add 2-(bromomethyl)thiophene (1.1 eq).

    • Trustworthiness Check: Ensure the 2-(bromomethyl)thiophene is freshly prepared or purified as it can be unstable.

  • Reaction and Isolation: Reflux the mixture overnight. A precipitate will form. Cool the reaction mixture to room temperature, and collect the solid product by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the desired imidazolium salt. The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS.[13]

General Protocol for Ligand Screening in Buchwald-Hartwig Amination

This protocol provides a self-validating system for comparing the efficacy of different ligands for a specific C-N coupling reaction.

Step-by-Step Protocol:

  • Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd), the specific ligand to be tested (e.g., 4.8 mol %), and the base (e.g., NaOt-Bu, 1.4 eq).[12][14]

    • Expertise: Using a precatalyst like Pd₂(dba)₃ allows for the in situ formation of the active Pd(0) species. The ligand-to-palladium ratio is typically >1 to ensure the metal center remains coordinated and stabilized.

  • Reagent Addition: Add the aryl halide (e.g., 2-bromothiophene, 1.0 eq) and anhydrous, degassed solvent (e.g., toluene) to each vial. Finally, add the amine (e.g., aniline, 1.2 eq).

    • Trustworthiness Check: The purity of the amine is critical; impurities can poison the catalyst. If necessary, filter the amine through a short plug of activated alumina before use.

  • Reaction Execution: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C). Stir for a set period (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and add an internal standard. Analyze the samples by GC-MS or LC-MS to determine the conversion and yield for each ligand. This allows for a direct and objective comparison of ligand performance under identical conditions.

Conclusion and Future Outlook

The choice of ligand is paramount in dictating the success of a thiophene-based catalytic system.

  • Bulky Phosphines remain the workhorses for a wide range of Suzuki-Miyaura and Buchwald-Hartwig couplings, offering high reactivity and broad substrate scope.

  • Thiophene-functionalized NHCs provide exceptional catalyst stability, making them ideal for reactions requiring high turnover or harsh conditions.

  • S,O-Type Ligands open new avenues in C-H functionalization by enabling unique, cation-mediated reaction pathways.

The future of ligand design will likely focus on developing more specialized ligands with enhanced selectivity (e.g., for specific C-H bonds) and ligands based on more earth-abundant metals. The continued elucidation of reaction mechanisms through a combination of experimental and computational studies will undoubtedly accelerate the discovery of next-generation catalysts for complex molecular synthesis.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fliedel, C., Sabbatini, A., & Braunstein, P. (2010). Synthesis of N,N'-bis(thioether)-functionalized imidazolium salts: their reactivity towards Ag and Pd complexes and first S,CNHC,S free carbene. Dalton Transactions. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025, August 5). ScienceDirect. [Link]

  • Huynh, H. V., et al. (2010). Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Fliedel, C., et al. (2024, January 5). Synthesis of transition metal complexes bearing bis-NHC ligands bridged by a thioether group. Universidade de Coimbra. [Link]

  • Lindsay, D. M., et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organic Letters.
  • Mernyák, E., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Samanta, S., et al. (2016). Olefin functionalized Bis-Imidazolium Pd(II) chloride N-Heterocyclic carbene complex builds a supramolecular framework and shows catalytic activity in Suzuki-Miyaura coupling reaction. Journal of Chemical Sciences.
  • Tveit, S., et al. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalixarene: Synthesis and Catalytic Activities. (2023, August 1). MDPI. [Link]

  • Fliedel, C., et al. (2025, August 6). Synthesis of N,N′-bis(thioether)-functionalized imidazolium salts: Their reactivity towards Ag and Pd complexes and first S,CNHC,S free carbene. ResearchGate. [Link]

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. (2025, August 7). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. ResearchGate. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. PMC. [Link]

  • phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions (RSC Publishing). [Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. (2021, September 7). PMC. [Link]

Sources

Comparative

Comparative Efficacy of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Derivatives as Antimicrobial Agents: A Guide for Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the diverse heterocyclic compounds, thiophene deri...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the diverse heterocyclic compounds, thiophene derivatives have emerged as a promising class, exhibiting a broad spectrum of biological activities.[1][2][3][4][5][6][7][8] This guide provides a comprehensive analysis of the antimicrobial efficacy of a specific subclass: 2-[(thiophen-2-ylmethyl)amino]propan-1-ol derivatives. Drawing upon available data for structurally related compounds, this document will delve into their potential antimicrobial performance, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Introduction: The Promise of the Thiophene Scaffold

The thiophene ring is a versatile pharmacophore present in numerous FDA-approved drugs and biologically active compounds.[2][4] Its derivatives are known to possess a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2][5][6] The focus of this guide, the 2-[(thiophen-2-ylmethyl)amino]propan-1-ol core, combines the aromatic thiophene moiety with a flexible amino alcohol side chain, a structural motif known to be advantageous for biological activity.

Postulated Mechanism of Action

While the precise mechanism of action for 2-[(thiophen-2-ylmethyl)amino]propan-1-ol derivatives has not been definitively elucidated, insights can be drawn from studies on other antimicrobial thiophene-containing molecules. A prevalent hypothesis is the disruption of microbial cell membrane integrity. The lipophilic nature of the thiophene ring may facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Another potential target is the inhibition of essential microbial enzymes. The nitrogen and oxygen atoms in the propan-1-ol side chain can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of enzymes crucial for microbial survival.

Diagram: Postulated Mechanisms of Action

Antimicrobial Mechanism of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Derivatives Compound 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Derivative Membrane Microbial Cell Membrane Compound->Membrane Lipophilic Interaction Enzyme Essential Microbial Enzyme Compound->Enzyme Binding to Active Site Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Lysis Cell Lysis Disruption->Lysis Death Microbial Cell Death Inhibition->Death Lysis->Death

Caption: Postulated antimicrobial mechanisms of action.

Comparative Antimicrobial Efficacy: An Analysis of Structurally Related Compounds

Direct experimental data on the antimicrobial activity of 2-[(thiophen-2-ylmethyl)amino]propan-1-ol derivatives is limited in the public domain. However, by examining studies on analogous 2-aminothiophene and thiophene-based amino alcohol derivatives, we can infer potential efficacy and guide future research.

Numerous studies have demonstrated the potent antimicrobial activity of various substituted 2-aminothiophenes. For instance, certain derivatives have shown significant antibacterial activity, in some cases exceeding that of standard drugs like Ampicillin and Gentamicin.[9] Similarly, promising antifungal activity has been observed, with some compounds showing efficacy comparable to Amphotericin B.[1][5]

Table 1: Representative Antimicrobial Activity of Structurally Related Thiophene Derivatives

Compound ClassTest Organism(s)Reported Activity (MIC/Zone of Inhibition)Reference Standard(s)Source
2-Aminothiophene derivativesS. pneumoniae, B. subtilis, P. aeruginosa, E. coliMIC values reported, some stronger than standardsAmpicillin, Gentamicin[1][9]
2-Aminothiophene derivativesA. fumigatus, S. racemosum, G. candidum, C. albicansMIC values reported, some comparable to standardAmphotericin B[1][5]
Thiophene-based pyrazoline derivativesS. aureus, S. faecalis, E. coli, S. typhi, C. albicansZone of inhibition reported as "very good"Not specified[10]
Thiophene-2-carboxamide derivativesA. baumannii, E. coliMICs ranging from 16 to >64 mg/LColistin[11]

Note: This table presents a summary of findings from different studies on various thiophene derivatives and is intended to be illustrative of the potential of this class of compounds.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on antimicrobial thiophenes, several structural features can be hypothesized to influence the activity of 2-[(thiophen-2-ylmethyl)amino]propan-1-ol derivatives:

  • Substitution on the Thiophene Ring: The introduction of various substituents on the thiophene ring can significantly modulate antimicrobial activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system, affecting its interaction with biological targets.

  • Substitution on the Amino Group: The nature of the substituent on the nitrogen atom is critical. The presence of bulky or aromatic groups could enhance lipophilicity, potentially improving membrane penetration.

  • Stereochemistry of the Propan-1-ol Moiety: The chiral center at the second position of the propan-1-ol side chain is likely to play a crucial role in biological activity. Enantiomerically pure compounds may exhibit significantly different potencies, highlighting the importance of stereoselective synthesis.

Diagram: Key Structural Features for SAR Studies

Caption: Key structural modification points for SAR studies.

Recommended Experimental Protocols

To rigorously assess the antimicrobial efficacy of novel 2-[(thiophen-2-ylmethyl)amino]propan-1-ol derivatives, a standardized set of in vitro experiments is essential.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of a compound against a panel of clinically relevant microorganisms.

Protocol: Broth Microdilution Assay

  • Prepare Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized cell density (typically 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Broth Microdilution Workflow

Broth Microdilution Workflow A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Read and Determine MIC D->E

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether a compound is microbistatic or microbicidal, the MBC or MFC is determined following the MIC assay.

Protocol: MBC/MFC Determination

  • Subculture from MIC Wells: Following the MIC determination, take a small aliquot from the wells showing no visible growth.

  • Plate on Agar: Spread the aliquot onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under suitable conditions.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial microbial inoculum.

Conclusion and Future Directions

While direct evidence for the antimicrobial efficacy of 2-[(thiophen-2-ylmethyl)amino]propan-1-ol derivatives is still emerging, the extensive research on related thiophene compounds provides a strong rationale for their investigation. The structural features of this scaffold are amenable to chemical modification, offering a rich landscape for structure-activity relationship studies.

Future research should focus on the synthesis of a focused library of these derivatives with systematic variations in the substitution patterns on the thiophene ring and the amino alcohol side chain. Rigorous antimicrobial screening against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains, will be crucial to identify lead compounds. Subsequent studies should then aim to elucidate the mechanism of action and evaluate the in vivo efficacy and safety of the most promising candidates. The insights and protocols presented in this guide provide a solid foundation for embarking on such a drug discovery program.

References

  • Al-Ghorbani, M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]

  • Request PDF. (n.d.). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. [Link]

  • Goud, P. S., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 499-502.
  • Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 209. [Link]

  • Prasad, Y. R., et al. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 3(8), 2635-2640.
  • Reddy, K. V. V., et al. (2014). Synthesis and antimicrobial evaluation of novel 3-(thiophen-2-yl) -Pyrazoline-5-yl derivatives. International Journal of ChemTech Research, 6(1), 1-6.
  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. [Link]

  • Rosas-García, N., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1373515. [Link]

  • Yahia, N. A. M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]

  • Al-Zahrani, F. A. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • ResearchGate. (2017). (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

  • Asif, M. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. Journal of Chemical and Pharmaceutical Research, 4(4), 2166-2173.
  • Slideshare. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. [Link]

  • SciSpace. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]

  • Das, P., et al. (2025). Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. Scientific Reports, 15(1), 1-13. [Link]

  • ResearchGate. (2022). Thiophene-containing compounds with antimicrobial activity. [Link]

  • Karakuş, S., et al. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. Acta Crystallographica Section C: Structural Chemistry, 78(7), 390-397. [Link]

  • Patel, V. R., et al. (2013). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1083-1088.
  • El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

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Validation

A Comparative Guide to the Pharmacological Properties of Thymol and Thiophene Derivatives

Executive Summary In the landscape of modern pharmacology, both naturally derived compounds and synthetic heterocyclic scaffolds serve as foundational pillars for drug discovery. This guide provides a detailed comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacology, both naturally derived compounds and synthetic heterocyclic scaffolds serve as foundational pillars for drug discovery. This guide provides a detailed comparative analysis of thymol, a natural monoterpenoid phenol, and thiophene derivatives, a versatile class of synthetic heterocyclic compounds. While both classes exhibit a broad spectrum of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer effects—their mechanisms of action, therapeutic potential, and structure-activity relationships differ significantly. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by experimental data and protocols, to inform future research and development endeavors.

Introduction: Two Distinct Scaffolds in Medicinal Chemistry

The quest for novel therapeutic agents often leads researchers down two parallel paths: the exploration of bioactive natural products and the rational design of synthetic molecules. Thymol and thiophene derivatives exemplify these two approaches.

Thymol (2-isopropyl-5-methylphenol) is a major constituent of essential oils from plants like thyme (Thymus vulgaris) and oregano.[1][2] For centuries, it has been a staple in traditional medicine for its antiseptic and preservative properties.[3][4] Its pharmacological profile is largely attributed to the phenolic hydroxyl group within its structure, which is key to its antioxidant and membrane-disrupting activities.[3]

Thiophene , a sulfur-containing five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[5][6] Its structural similarity to a benzene ring allows it to act as a bioisostere, yet its heteroatom provides unique electronic properties and additional vectors for chemical modification.[7] This versatility has led to the development of a vast library of thiophene derivatives with a wide array of pharmacological applications, including several FDA-approved drugs.[6][8]

This guide will deconstruct and compare the primary pharmacological activities of these two compound classes, focusing on their underlying mechanisms and the experimental methodologies used for their evaluation.

Comparative Pharmacological Profiles

While there is an overlap in the therapeutic areas targeted by thymol and thiophene derivatives, their efficacy and mechanisms of action are distinct.

Antimicrobial Activity

Both thymol and various thiophene derivatives exhibit potent activity against a wide range of pathogens, yet their primary modes of action diverge.

Thymol: A Membrane Disruptor

Thymol's antimicrobial efficacy is primarily due to its ability to disrupt microbial cell membranes.[9][10] Its lipophilic nature allows it to partition into the lipid bilayer of bacterial and fungal membranes. This insertion disrupts the membrane's structural integrity, leading to:

  • Increased membrane permeability and fluidity.[[“]][12]

  • Leakage of intracellular components such as ions (K+), ATP, and nucleic acids.[10][13]

  • Dissipation of the proton motive force, which disrupts cellular energy production.[10]

  • Inhibition of membrane-embedded enzymes.[9][12]

This multi-pronged attack on the cell membrane makes it difficult for microbes to develop resistance. Thymol has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][14]

Thiophene Derivatives: Targeted Inhibition and Diverse Mechanisms

The antimicrobial mechanisms of thiophene derivatives are highly dependent on the specific substitutions around the thiophene core.[6] Unlike thymol's general membrane disruption, thiophene-based drugs often have more specific intracellular targets. Some documented mechanisms include:

  • Enzyme Inhibition: Acting as inhibitors for essential bacterial enzymes.

  • Disruption of Cell Wall Synthesis: Interfering with the pathways responsible for maintaining the bacterial cell wall.

  • DNA/RNA Synthesis Inhibition: Some derivatives can intercalate with microbial DNA or inhibit enzymes crucial for replication and transcription.

  • Membrane Permeabilization: While less common as a primary mechanism than for thymol, some thiophene derivatives do increase membrane permeability.[15]

The ability to tune the substituents allows for the development of derivatives with high specificity for microbial targets, potentially reducing off-target effects on host cells.[16]

The following table summarizes representative MIC values, illustrating the potency of each compound class against common pathogens. Lower values indicate higher potency.

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansCitation(s)
Thymol 0.31 mg/mL5.00 mg/mL0.12% (biofilm)[3][14]
Thymol 128 µg/mL (S. iniae)--[13]
Thiophene Derivative 1 -64 mg/L-[15]
Thiophene Derivative 7 -> Gentamicin (P. aeruginosa)Active[17]

Note: Direct comparison is challenging due to variations in specific derivatives and testing conditions. This table serves as an illustrative guide.

Anti-inflammatory Activity

Inflammation is a complex biological response, and both compound classes have demonstrated the ability to modulate key inflammatory pathways.

Thymol: Broad-Spectrum Inflammation Modulation

Thymol exerts its anti-inflammatory effects through multiple mechanisms:

  • COX Inhibition: It inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for producing pro-inflammatory prostaglandins. Some studies suggest a higher affinity for COX-2.[3][18][19]

  • Cytokine Suppression: Thymol can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[20][21]

  • NF-κB Pathway Inhibition: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes.[[“]][20]

  • Antioxidant Action: By scavenging free radicals, thymol reduces oxidative stress, which is a major contributor to inflammation.[3][4]

Thiophene Derivatives: Targeted Enzyme Inhibition

Many anti-inflammatory thiophene derivatives are rationally designed to inhibit specific enzymes in the inflammatory cascade.[22]

  • Selective COX/LOX Inhibition: Several commercially available NSAIDs, such as Tinoridine and Tiaprofenic acid, are thiophene-based compounds that act as inhibitors of COX enzymes.[23][24] Others, like Zileuton, are designed to inhibit 5-lipoxygenase (5-LOX), blocking the production of leukotrienes.[24]

  • Modulation of Gene Expression: Depending on their structure, they can modulate the expression of various inflammatory mediators.[25]

The synthetic tractability of the thiophene scaffold allows for the fine-tuning of selectivity towards specific enzyme isoforms (e.g., COX-2 over COX-1), which can lead to a more favorable side-effect profile compared to non-selective inhibitors.[22]

Anticancer Activity

The fight against cancer has seen significant contributions from both natural products and synthetic heterocycles.

Thymol: Induction of Apoptosis and Oxidative Stress

Thymol has demonstrated cytotoxic effects against various cancer cell lines.[26] Its proposed anticancer mechanisms include:

  • Induction of Apoptosis: Thymol can trigger programmed cell death (apoptosis) in cancer cells, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[12]

  • Generation of Reactive Oxygen Species (ROS): It can induce oxidative stress specifically within tumor cells, leading to cellular damage and death.[12]

  • Cell Cycle Arrest: Thymol has been shown to cause an increase in the number of cells in the sub-G1 phase, indicating cell cycle arrest and apoptosis.[12]

Thiophene Derivatives: Diverse and Potent Mechanisms

Thiophene is a cornerstone scaffold in the development of potent and targeted anticancer agents.[27][28] The diversity of derivatives allows for the inhibition of numerous cancer-related pathways:

  • Kinase Inhibition: Many thiophene derivatives are designed as inhibitors of tyrosine kinases, which are critical for cancer cell proliferation and survival.[27]

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[27]

  • Tubulin Polymerization Inhibition: By interacting with tubulin, certain derivatives can disrupt the formation of the mitotic spindle, arresting cell division.[27]

  • Induction of Apoptosis: Like thymol, many thiophene compounds induce apoptosis, often through specific signaling pathways.[27][29]

The ability to synthesize a wide range of thiophene analogs allows for the optimization of potency and selectivity against specific cancer targets, a key goal in modern oncology drug discovery.[30]

Mechanistic Insights and Signaling Pathways

Visualizing the molecular interactions of these compounds is crucial for understanding their distinct pharmacological profiles.

Thymol's Antimicrobial Mechanism

Thymol's primary action is the physical disruption of the microbial membrane, a relatively non-specific but highly effective mechanism.

G cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Protein1 Membrane Protein Lipid2 Lipid Lipid3 Lipid Thymol Thymol Disruption Membrane Destabilization & Increased Permeability Thymol->Disruption Partitions into Lipid Bilayer Disruption->Lipid1 Disruption->Protein1 Disruption->Lipid2 Disruption->Lipid3 Leakage Leakage of Ions (K+) & ATP Disruption->Leakage Death Cell Death Leakage->Death G cluster_pathway Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Thiophene Thiophene Derivative Thiophene->RTK Block Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Block->RTK

Caption: A thiophene derivative inhibiting a Receptor Tyrosine Kinase (RTK), blocking downstream signaling for cancer cell proliferation.

Experimental Protocols for Comparative Evaluation

To objectively compare the pharmacological properties of thymol and a novel thiophene derivative, a series of standardized in vitro assays are essential. The causality behind these experimental choices is to provide a multi-faceted view of bioactivity, from broad cytotoxicity to specific mechanistic action.

General Experimental Workflow

A logical workflow ensures that data is collected systematically, starting from broad screening and moving towards more specific mechanistic studies.

G Start Compound Synthesis & Purification (Thymol & Thiophene Derivative) MIC Antimicrobial Screening (MIC Assay) Start->MIC Cytotoxicity General Cytotoxicity (MTT Assay on Cancer & Normal Cell Lines) Start->Cytotoxicity AntiInflam Anti-inflammatory Screening (COX Assay) Start->AntiInflam Mechanism Mechanism of Action Studies (e.g., Membrane Permeability, Kinase Inhibition, Apoptosis Assay) MIC->Mechanism Cytotoxicity->Mechanism AntiInflam->Mechanism Conclusion Comparative Analysis & Lead Identification Mechanism->Conclusion

Caption: A standard workflow for the comparative pharmacological evaluation of test compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a foundational assay for quantifying antimicrobial potency.

Methodology:

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of thymol and the thiophene derivative in dimethyl sulfoxide (DMSO).

  • Microorganism Culture: Inoculate a single colony of the test microorganism (e.g., S. aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microplate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution (diluted in broth to the highest desired concentration, e.g., 512 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and bacteria, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 3) to wells 1-11. The final volume in each well is 200 µL, and the final bacterial concentration is approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of thymol and the thiophene derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This guide illuminates the distinct yet complementary pharmacological profiles of thymol and thiophene derivatives.

  • Thymol stands out as a broad-spectrum antimicrobial and anti-inflammatory agent with a mechanism rooted in its physicochemical properties, primarily membrane disruption. Its natural origin and safety profile make it an excellent candidate for applications in food preservation, topical antiseptics, and as a dietary supplement. [1][31]However, its relatively lower potency and potential for non-specific cytotoxicity at high concentrations may limit its systemic therapeutic use. [31]

  • Thiophene derivatives represent the power of rational drug design. The versatility of the thiophene scaffold allows for the creation of highly potent and selective inhibitors of specific molecular targets, leading to advanced therapeutics in oncology and inflammation. [22][28]The challenge lies in navigating the complexities of synthesis, structure-activity relationships, and potential off-target toxicities. [29] Future research should focus on synergistic combinations, where thymol's membrane-perturbing effects could enhance the intracellular penetration of targeted thiophene-based drugs. Furthermore, the development of hybrid molecules that incorporate the phenolic pharmacophore of thymol onto a thiophene scaffold could yield novel compounds with dual mechanisms of action and improved therapeutic indices. Continued exploration of these two fascinating classes of molecules will undoubtedly contribute to the next generation of pharmacological agents.

References

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when integrating specialty organic compounds into your laboratory's workflow. 2-[(Thiophen-2-ylmethyl)amino]propan-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when integrating specialty organic compounds into your laboratory's workflow. 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is a highly versatile secondary amine that integrates an electron-rich thiophene heterocycle with a propanolamine moiety. While it is a highly valuable ligand for coordination chemistry and a building block for complex heterocyclic scaffolds[1], its structural features demand precise Personal Protective Equipment (PPE) and handling strategies.

This guide provides the authoritative logistical and operational framework required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand the molecular behavior of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.

  • Alkalinity and Tissue Saponification: As a secondary amine, this compound is inherently basic and nucleophilic. Upon contact with human skin or ocular tissue, amines can saponify fatty acids and disrupt cellular membranes, leading to severe irritation or chemical burns.

  • Dermal Penetration: The presence of the propanol group grants the molecule amphiphilic properties, potentially increasing its ability to penetrate the stratum corneum compared to strictly non-polar molecules.

  • Sensitization Risk: Thiophene derivatives are known potential skin sensitizers. Repeated sub-lethal dermal exposures can trigger allergic contact dermatitis.

Because of these properties, your safety protocol cannot rely on reactive measures; it must be built on proactive, absolute barrier protection. Under the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I), laboratory directors must provide appropriate PPE based on a rigorous, compound-specific hazard assessment[2].

The Core PPE Matrix

The following table outlines the quantitative and qualitative PPE specifications required for handling this compound.

Table 1: PPE Specification Matrix for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

PPE CategorySpecificationCausality & JustificationValidation & Replacement
Hand Protection Nitrile (≥4 mil thickness) or Butyl RubberNitrile provides an excellent barrier against basic amines. Butyl rubber is required if the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) which rapidly permeate standard nitrile.Self-Validation: Perform the "inflation test" to check for micro-tears before donning. Replace every 2 hours or immediately upon contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps. Splash goggles prevent aerosolized amines or micro-droplets from causing irreversible corneal damage.Self-Validation: Ensure a tight seal against the face with no gaps. Clean with an alcohol wipe post-operation.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatMinimizes skin exposure. An FR coat is mandatory if the compound is being synthesized or utilized alongside highly flammable solvents (e.g., during reductive amination)[1].Self-Validation: Ensure cuffs are fully extended and overlapped by gloves. Wash routinely; replace if heavily soiled.
Respiratory N95 or Half-Mask with Organic Vapor (OV) CartridgeServes as a secondary defense against organic vapors. Note: The primary respiratory control must always be a certified chemical fume hood.Self-Validation: Perform a positive/negative pressure seal check before entering the lab space.

Operational Workflow & Handling Protocol

The National Research Council's Prudent Practices in the Laboratory dictates that all handling of volatile or irritating amines must occur within a controlled environment[3]. The following step-by-step methodology ensures a self-validating handling process.

Step 1: Pre-Operation Environmental Verification Before opening the chemical container, verify that your primary engineering control—the chemical fume hood—is fully operational. Confirm the face velocity is between 80–120 feet per minute (fpm) using the hood's digital monitor or by performing a physical "Kimwipe flutter test" at the sash opening[3].

Step 2: PPE Donning Sequence Don your lab coat and button it completely. Apply your ANSI Z87.1 splash goggles. Finally, don your inspected nitrile gloves, ensuring the glove cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Step 3: Inert Atmosphere Preparation Secondary amino alcohols can absorb atmospheric carbon dioxide over time to form carbamate salts, which can degrade the reagent's purity[1]. Purge your reaction vessel with an inert gas (nitrogen or argon) prior to transferring the compound.

Step 4: Dispensing and Transfer Using a clean, dry glass syringe (for liquid phases) or a dedicated stainless-steel spatula (for low-melting solids), transfer the required mass of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol. Keep the source container open for the absolute minimum time required.

Step 5: Decontamination and Doffing Wipe the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol) before returning it to a designated corrosive/amine storage cabinet. Remove gloves inside-out to encapsulate any microscopic contamination, and wash hands immediately with soap and water.

PPE_Workflow Start Pre-Operation Hazard Assessment Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Dispense Dispense 2-[(Thiophen-2-ylmethyl) amino]propan-1-ol PPE->Dispense Spill Spill Detected? Dispense->Spill Absorb Use Amine-Compatible Absorbent Spill->Absorb Yes Success Operation Complete Doff PPE & Wash Hands Spill->Success No Waste Dispose as Hazardous Organic Waste Absorb->Waste Success->Waste

Workflow for the safe handling and spill response of thiophene-derived amino alcohols.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases occur. Your response must be immediate and chemically sound to prevent escalation.

Minor Spill Protocol (< 50 mL/g):

  • Isolate: Alert nearby personnel and ensure the fume hood sash is lowered to the optimal working height to maximize vapor capture.

  • Contain: Cover the spill with an inert, amine-compatible absorbent (e.g., sand, diatomaceous earth, or a commercial universal binder). Crucial Note: Never use sawdust or combustible organic materials, as concentrated amines can react exothermically with organic matter.

  • Neutralize (Self-Validating Step): Carefully neutralize the basic residue with a dilute, weak acid (e.g., 5% citric acid solution)[3]. Confirm complete neutralization by testing the perimeter of the spill with pH indicator paper. It should read neutral (pH ~7) before you proceed.

  • Collect: Use a non-sparking scoop to collect the absorbed material and place it in a sealable hazardous waste container.

Waste Disposal Logistics: Unreacted 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol and all contaminated spill materials must be collected in a designated "Hazardous Organic Waste - Basic/Amine" container. Do not mix this waste with acidic waste streams (e.g., nitric or sulfuric acid waste) to prevent violent, gas-evolving exothermic acid-base reactions[3]. Ensure the waste container is clearly labeled with the full chemical name, avoiding abbreviations.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies of Sciences, Engineering, and Medicine,[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection, National Institutes of Health (PMC),[Link]

Sources

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